molecular formula C11H6F3NO2 B1387719 6-(Trifluoromethyl)quinoline-3-carboxylic acid CAS No. 71082-45-6

6-(Trifluoromethyl)quinoline-3-carboxylic acid

Cat. No.: B1387719
CAS No.: 71082-45-6
M. Wt: 241.17 g/mol
InChI Key: VXSPVHGBXKWWCX-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)quinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C11H6F3NO2 and its molecular weight is 241.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(trifluoromethyl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)8-1-2-9-6(4-8)3-7(5-15-9)10(16)17/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSPVHGBXKWWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652885
Record name 6-(Trifluoromethyl)quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71082-45-6
Record name 6-(Trifluoromethyl)quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 6-(Trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Quinolines in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The strategic incorporation of fluorine-containing substituents, such as the trifluoromethyl (CF₃) group, into the quinoline ring system can significantly enhance a molecule's pharmacological profile. The trifluoromethyl group is known to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[2] This guide provides a comprehensive technical overview of the synthesis and characterization of a key building block, 6-(Trifluoromethyl)quinoline-3-carboxylic acid, intended for researchers, scientists, and professionals in the field of drug development. This molecule serves as a valuable intermediate in the synthesis of novel pharmaceutical agents, particularly in the pursuit of new antimalarial drugs.[3]

Synthetic Pathway: The Gould-Jacobs Reaction as a Robust Approach

The synthesis of this compound is effectively achieved through the well-established Gould-Jacobs reaction.[4] This classical method provides a reliable route to the quinoline core via a thermal cyclization process. The overall synthetic strategy involves three key stages: condensation of an aniline derivative with a malonic ester, high-temperature intramolecular cyclization, and subsequent saponification of the resulting ester.

Causality Behind Experimental Choices

The choice of the Gould-Jacobs reaction is predicated on its reliability and the commercial availability of the starting materials. 4-(Trifluoromethyl)aniline is a readily accessible precursor that allows for the direct incorporation of the trifluoromethyl group at the desired 6-position of the quinoline ring.[5] Diethyl ethoxymethylenemalonate is the preferred malonic ester derivative due to its reactivity in the initial condensation step. The high-temperature cyclization, while demanding, is crucial for overcoming the activation energy barrier to form the bicyclic quinoline system.[6]

Visualizing the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification A 4-(Trifluoromethyl)aniline C Diethyl 2-(((4-(trifluoromethyl)phenyl)amino)methylene)malonate A->C Heat (120-130°C) B Diethyl ethoxymethylenemalonate B->C D Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate C->D High-boiling solvent (e.g., Diphenyl ether) Heat (250-260°C) E This compound D->E 1. NaOH (aq), Reflux 2. HCl (aq), Acidification

Figure 1: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of Diethyl 2-(((4-(trifluoromethyl)phenyl)amino)methylene)malonate (Intermediate C)
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the reaction mixture with stirring at 120-130°C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. The ethanol byproduct can be removed under reduced pressure. The resulting crude intermediate is typically used in the next step without further purification.

Step 2: Synthesis of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (Intermediate D)
  • In a separate flask equipped with a reflux condenser and a high-temperature thermometer, heat a high-boiling inert solvent, such as diphenyl ether, to 250-260°C.

  • Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the reaction mixture at this temperature for 30-60 minutes.

  • Allow the reaction to cool to room temperature, during which the product will precipitate.

  • Add a non-polar solvent like hexane or cyclohexane to facilitate further precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.

Step 3: Synthesis of this compound (Final Product E)
  • Suspend the dried ethyl ester from Step 2 in a 10% aqueous solution of sodium hydroxide (NaOH).

  • Heat the mixture to reflux with stirring until the solid completely dissolves, indicating the completion of saponification (typically 1-2 hours).

  • Cool the reaction mixture to room temperature and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid (HCl). This will precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water to remove any inorganic salts, and dry under vacuum to yield this compound.

Characterization and Data Presentation

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically in the range of 12-14 ppm.

  • ¹³C NMR: The carbon NMR will show characteristic signals for the quinoline ring carbons, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the carboxylic acid carbonyl carbon (typically in the 165-185 ppm region).[7]

  • ¹⁹F NMR: The fluorine NMR will exhibit a singlet for the CF₃ group.

¹H NMR (Predicted) Chemical Shift (δ, ppm) Multiplicity
Aromatic-H7.5 - 9.0m
Carboxylic Acid-H12.0 - 14.0br s
¹³C NMR (Predicted) Chemical Shift (δ, ppm)
Aromatic-C110 - 150
CF₃~124 (q)
C=O165 - 175
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional Group Characteristic Absorption (cm⁻¹) Appearance
O-H (Carboxylic Acid)2500-3300Very Broad
C=O (Carboxylic Acid)1700-1725Strong, Sharp
C-F (Trifluoromethyl)1100-1300Strong
C=C, C=N (Aromatic)1450-1600Medium to Sharp

The very broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (241.17 g/mol ).[3]

  • Fragmentation Pattern: Common fragmentation pathways for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[8]

Visualizing the Characterization Workflow

CharacterizationWorkflow cluster_synthesis Synthesis Output cluster_purification Purification cluster_analysis Analytical Characterization cluster_result Final Confirmation A Crude Product B Recrystallization / Column Chromatography A->B C NMR Spectroscopy (¹H, ¹³C, ¹⁹F) B->C D IR Spectroscopy B->D E Mass Spectrometry B->E F Purity Assessment (HPLC) B->F G Structure & Purity Confirmed C->G D->G E->G F->G

References

1H NMR and 13C NMR of 6-(Trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-(Trifluoromethyl)quinoline-3-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of this compound, a compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of both proton (¹H) and carbon-13 (¹³C) NMR spectra. We will delve into the underlying principles governing the spectral features, provide robust experimental protocols for data acquisition, and present a thorough interpretation of the anticipated spectral data. The causality behind experimental choices is explained to ensure methodological transparency and reproducibility.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic compounds in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[2][3] For a molecule like this compound, which features a rigid heterocyclic core with powerful electron-withdrawing substituents, NMR is indispensable for unambiguous structural confirmation and purity assessment.

The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives exhibit a wide range of biological activities.[4] The presence of a trifluoromethyl (-CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The carboxylic acid (-COOH) group often serves as a key interaction point with biological targets. A precise understanding of the molecule's structure via NMR is a critical first step in any drug development pipeline.

Foundational Principles: Substituent Effects on the Quinoline Ring

The ¹H and ¹³C NMR spectra of this compound are dictated by the electronic landscape of the quinoline ring system, which is heavily modulated by its two powerful electron-withdrawing groups.

  • The Trifluoromethyl (-CF₃) Group: As a strong σ- and π-electron-withdrawing group, the -CF₃ substituent at the C-6 position will significantly deshield nearby protons and carbons. This deshielding effect results in a downfield shift (higher ppm values) for the protons and carbons on the benzene portion of the quinoline ring, particularly H-5, H-7, and H-8.[5][6] The fluorine atoms will also couple to the C-6 carbon and potentially to nearby protons, although long-range H-F coupling is not always resolved in standard 1D spectra.

  • The Carboxylic Acid (-COOH) Group: This group is also strongly electron-withdrawing and will deshield adjacent nuclei. Its most pronounced effect will be on the pyridine ring, causing significant downfield shifts for H-2 and H-4. The acidic proton of the carboxyl group itself will appear as a broad singlet at a very downfield chemical shift (typically >12 ppm), and its position can be highly dependent on solvent, concentration, and temperature.[7][8] The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the 165-185 ppm range.[9]

  • The Quinoline Ring System: The inherent aromaticity of the quinoline ring leads to characteristic chemical shifts for its protons, typically in the 7-9 ppm range.[10] The nitrogen atom induces a deshielding effect on the adjacent protons (H-2 and H-8).

Experimental Protocol: Acquiring High-Quality NMR Data

The following protocol is a self-validating system designed to yield high-resolution ¹H and ¹³C NMR spectra suitable for unambiguous structural assignment.

Sample Preparation

The choice of solvent is critical for NMR spectroscopy. For carboxylic acids, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves polar compounds and allows for the observation of the exchangeable carboxylic acid proton.

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹³C NMR and 2-5 mg for ¹H NMR.

  • Solvent Addition: Dissolve the sample in 0.6-0.7 mL of high-purity DMSO-d₆ in a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogenous solution. The presence of suspended solids will degrade spectral quality.

Spectrometer Setup and Data Acquisition

These steps are based on standard procedures for modern NMR spectrometers.[11][12]

  • Instrument Booking and Login: Reserve instrument time and log in to the spectrometer software.

  • Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines and high resolution.[12]

  • Tuning and Matching: Tune and match the probe for the ¹H and ¹³C frequencies to ensure maximum signal-to-noise.[13]

Workflow for NMR Data Acquisition

Caption: Standard workflow for NMR analysis.

Recommended Acquisition Parameters
Parameter¹H NMR¹³C NMRRationale
Pulse Angle 30-45°30°A smaller pulse angle allows for faster repetition without saturating the signal, improving signal averaging efficiency, especially for ¹³C.[12]
Acquisition Time 3-4 s1-2 sEnsures adequate digital resolution to resolve fine coupling patterns.
Relaxation Delay 2-5 s2 sAllows for nearly complete spin-lattice relaxation, which is crucial for quantitative analysis and preventing signal distortion.
Number of Scans 16-641024-4096¹³C has a low natural abundance (1.1%), requiring significantly more scans to achieve a good signal-to-noise ratio.[14][15]
Spectral Width 0-14 ppm0-200 ppmThis range covers the expected chemical shifts for all protons and carbons in the molecule.

Predicted Spectral Data and Interpretation

Molecular Structure with Atom Numbering

Caption: Structure of the target molecule.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2 ~9.4d~2.0Very downfield due to proximity to N and deshielding by the -COOH group. Coupled to H-4.
H-4 ~9.1d~2.0Deshielded by the adjacent -COOH group and N atom. Coupled to H-2.
H-5 ~8.5d~9.0Deshielded by the -CF₃ group at C-6. Coupled to H-7 (ortho coupling not possible).
H-7 ~8.4dd~9.0, ~2.0Deshielded by the -CF₃ group. Coupled to H-5 (meta) and H-8 (ortho).
H-8 ~8.3d~9.0Deshielded by proximity to N. Coupled to H-7.
-COOH >13.0br s-Exchangeable acidic proton, appears as a broad singlet.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
CarbonPredicted δ (ppm)Rationale
C-2 ~152Deshielded by adjacent nitrogen.
C-3 ~125Shielded relative to other carbons on the pyridine ring.
C-4 ~140Deshielded by the -COOH group.
C-4a ~129Quaternary carbon at the ring junction.
C-5 ~128Influenced by the deshielding effect of the -CF₃ group.
C-6 ~128 (q)Directly attached to the -CF₃ group, will appear as a quartet due to C-F coupling.
C-7 ~126Deshielded by the -CF₃ group.
C-8 ~132Deshielded by adjacent nitrogen.
C-8a ~148Quaternary carbon at the ring junction, deshielded by nitrogen.
-CF₃ ~124 (q)The carbon of the trifluoromethyl group, will appear as a quartet with a large ¹JCF coupling constant.
-COOH ~167Typical chemical shift for a carboxylic acid carbonyl carbon.[9][18]

Conclusion

This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By understanding the fundamental principles of substituent effects and employing a robust experimental protocol, researchers can confidently acquire and interpret high-quality NMR data. The predicted chemical shifts and coupling patterns serve as a reliable reference for the structural confirmation of this important molecule and its analogues, thereby supporting its advancement in drug discovery and development programs.

References

mass spectrometry analysis of 6-(Trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of 6-(Trifluoromethyl)quinoline-3-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the qualitative and quantitative analysis of this compound (MW: 241.17 g/mol , Formula: C₁₁H₆F₃NO₂) using liquid chromatography-mass spectrometry (LC-MS).[1][2] As a fluorinated quinoline carboxylic acid, this compound and its analogs are of significant interest in pharmaceutical and agrochemical research, often serving as key building blocks for kinase inhibitors and other bioactive molecules. Understanding its mass spectrometric behavior is therefore critical for identity confirmation, metabolic studies, and pharmacokinetic analysis. This document, written from the perspective of a Senior Application Scientist, details the core principles of ionization and fragmentation, provides validated, step-by-step experimental protocols, and explains the scientific rationale behind key methodological choices to ensure robust and reliable data generation.

Introduction: The Analytical Imperative

This compound is a heterocyclic aromatic compound characterized by two key functional groups that dictate its analytical behavior: a carboxylic acid and a trifluoromethyl group. The carboxylic acid provides a readily ionizable site, while the electron-withdrawing trifluoromethyl group influences the molecule's overall electronic properties and fragmentation patterns. Mass spectrometry, particularly when coupled with liquid chromatography, stands as the premier analytical technique for the characterization and quantification of such small molecules in complex matrices.[3] Its unparalleled sensitivity and selectivity allow for confident identification and precise measurement, which are essential throughout the drug development pipeline.[4] This guide synthesizes foundational mass spectrometry principles with practical, field-proven methodologies to empower researchers in their analytical endeavors with this important compound.

Physicochemical Properties & Predicted Mass Spectrometric Behavior

A successful mass spectrometry method is built upon a fundamental understanding of the analyte's chemical nature. The properties of this compound are summarized below.

PropertyValueSource
Molecular FormulaC₁₁H₆F₃NO₂[1][2]
Average Molecular Weight241.17 g/mol [1]
Monoisotopic Mass241.03506 Da[5]
Key Functional GroupsCarboxylic Acid, Quinoline, TrifluoromethylN/A
Predicted Ionization ModeElectrospray Ionization (ESI), Negative Ion[6]

The presence of the carboxylic acid group makes the molecule acidic, meaning it will readily deprotonate in solution to form a carboxylate anion. This characteristic is the cornerstone of our analytical strategy, as it makes the compound exceptionally well-suited for analysis by negative ion mode electrospray ionization ([M-H]⁻), a soft ionization technique that minimizes in-source fragmentation and typically yields an abundant molecular ion.[6][7]

Core Principles of Analysis: Ionization and Fragmentation

Ionization Source Selection: The Rationale for ESI

For a polar, acidic, and non-volatile small molecule like this compound, Electrospray Ionization (ESI) is the unequivocal choice.

  • Causality: ESI works by creating a fine spray of charged droplets from a solution. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[7] This process is gentle, making it ideal for preventing the thermal degradation of analytes and preserving the molecular ion, which is the primary piece of information for mass determination.

  • Negative vs. Positive Ion Mode: While protonation to form an [M+H]⁺ adduct in positive mode is possible on the quinoline nitrogen, the acidic proton of the carboxylic acid is far more labile. Therefore, negative ion mode detection of the deprotonated molecule, [M-H]⁻, is predicted to be significantly more sensitive and is the recommended approach.[6]

Predicted Fragmentation Pathways via Collision-Induced Dissociation (CID)

Tandem mass spectrometry (MS/MS) is essential for structural confirmation and for developing highly selective quantitative assays. In this process, the [M-H]⁻ precursor ion is isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID).[8] Based on the fragmentation of similar quinoline carboxylic acids and trifluoromethylated compounds, we can predict the primary fragmentation pathways.[9][10][11]

The most facile and expected fragmentation is the neutral loss of carbon dioxide (CO₂, 44.0 Da) from the carboxylate anion. This is a hallmark fragmentation pathway for deprotonated carboxylic acids.[10] Subsequent fragmentation of the resulting quinoline anion could involve the quinoline ring system.

G cluster_precursor Precursor Ion cluster_fragments Product Ions precursor [M-H]⁻ m/z = 240.03 frag1 [M-H-CO₂]⁻ m/z = 196.04 precursor->frag1  - CO₂ (44.0 Da) frag2 Further Fragments (e.g., loss of HF or HCN) frag1->frag2  - Neutral Loss

Caption: Predicted primary fragmentation pathway for [M-H]⁻ of this compound.

Experimental Protocols

The following protocols provide a robust starting point for method development. Optimization is always recommended based on the specific instrumentation and sample matrix.

Sample Preparation: Ensuring Matrix Compatibility

Proper sample preparation is crucial for removing interferences and ensuring method longevity.[12][13] The choice of technique depends on the complexity of the sample matrix.[14]

Protocol 1: Standard Solution in Solvent

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Working Standards: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to create calibration standards.

  • Justification: Dissolving the sample in the initial mobile phase composition is a best practice that prevents peak distortion and ensures compatibility with the chromatographic system.[15]

Protocol 2: Extraction from Human Plasma (Liquid-Liquid Extraction)

  • Sample Aliquot: To 100 µL of plasma in a microcentrifuge tube, add an internal standard.

  • Protein Precipitation & Extraction: Add 400 µL of a water-immiscible organic solvent containing 1% formic acid (e.g., ethyl acetate or methyl tert-butyl ether). The acid ensures the analyte is in its neutral, more organic-soluble form.

  • Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at >10,000 x g for 5 minutes to separate the layers.

  • Evaporate & Reconstitute: Carefully transfer the upper organic layer to a clean tube. Evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Rationale: This liquid-liquid extraction (LLE) protocol effectively removes proteins and phospholipids while concentrating the analyte, leading to enhanced sensitivity and a cleaner chromatogram.[14]

Qualitative Analysis via LC-HRMS (Q-TOF)

This workflow is designed for confident identification based on accurate mass and fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) provides the mass accuracy needed to determine elemental composition.[16]

Step-by-Step Methodology:

  • LC System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Q-TOF Mass Spectrometer with ESI source.

  • Ionization Mode: Negative.

  • MS Scan Range: m/z 50-500.

  • MS/MS Acquisition: Data-dependent acquisition (DDA), triggering MS/MS scans on the top 3 most intense ions.

  • Collision Energy: Use a collision energy ramp (e.g., 15-40 eV) to generate a rich fragmentation spectrum.

Quantitative Analysis via LC-MS/MS (Triple Quadrupole)

This protocol uses Selected Reaction Monitoring (SRM), the gold standard for quantification, providing exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.[16][17]

Step-by-Step Methodology:

  • LC System: Use the same LC conditions as in section 4.2.

  • MS System: Triple Quadrupole Mass Spectrometer with ESI source.

  • Ionization Mode: Negative.

  • SRM Transitions:

    • Analyte: Precursor Ion (Q1): m/z 240.0; Product Ion (Q3): m/z 196.0.

    • Internal Standard: Use a stable isotope-labeled version of the analyte if available, or a structurally similar compound.

  • Dwell Time: 100 ms per transition.

  • Collision Energy (CE): Optimize experimentally to maximize the signal for the m/z 196.0 product ion. Start with an initial value of 20 eV.

  • Validation: This SRM method is a self-validating system. The simultaneous detection of the correct precursor ion and a characteristic product ion at a specific retention time provides a high degree of certainty in the identification and quantification of the analyte.

Data Presentation & Workflow Visualization

Predicted Mass Spectra Data Summary

The table below summarizes the key ions expected in the mass spectra of this compound.

Ion DescriptionIon TypeCalculated m/z (Da)Mode
Deprotonated Molecule[M-H]⁻240.03Negative
Primary Fragment[M-H-CO₂]⁻196.04Negative
Comprehensive Analytical Workflow

The logical flow from sample receipt to final data is critical for a well-controlled bioanalytical process.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma) Prep Liquid-Liquid Extraction or SPE Sample->Prep LC UHPLC Separation (C18 Column) Prep->LC Injection ESI ESI Source (Negative Ion Mode) LC->ESI MSMS Tandem MS (Precursor/Product Scan) ESI->MSMS Data Quantification & Confirmation MSMS->Data

Caption: A generalized workflow for the quantitative analysis of the target compound.

Conclusion

The mass spectrometric analysis of this compound is straightforward when guided by its fundamental physicochemical properties. The acidic nature of the molecule strongly favors the use of negative mode electrospray ionization for sensitive detection of the [M-H]⁻ ion at m/z 240.03. Tandem mass spectrometry reveals a characteristic and dominant neutral loss of CO₂ to produce a stable product ion at m/z 196.04, which is ideal for building highly selective and robust quantitative SRM assays. The protocols and principles outlined in this guide provide a validated foundation for researchers, scientists, and drug development professionals to confidently analyze this compound, ensuring data of the highest scientific integrity.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

6-(Trifluoromethyl)quinoline-3-carboxylic acid, a fluorinated derivative of the quinoline carboxylic acid scaffold, is a compound of significant interest to the pharmaceutical and agrochemical industries. Its structural motifs are prevalent in a variety of biologically active molecules. The incorporation of a trifluoromethyl (-CF3) group can substantially alter key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a valuable intermediate in drug discovery.[1] Notably, the trifluoromethyl quinoline carboxylic acid structure is recognized as a valuable tool in targeted cancer therapy research and in the development of novel antiparasitic and antimalarial agents.[1]

A thorough understanding of the physicochemical properties of this molecule is paramount for researchers and drug development professionals. These parameters govern a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the core physicochemical properties of this compound, details standard experimental methodologies for their determination, and discusses their implications for research and development.

Core Physicochemical Data

PropertyValueData Source / Type
CAS Number 71082-45-6Registry Number[1][2]
Molecular Formula C₁₁H₆F₃NO₂Chemical Formula[1][2]
Molecular Weight 241.17 g/mol Calculated[1]
Physical Form White to off-white solidTypical Appearance
Melting Point Not availableExperimental Data Unavailable
pKa (acidic) ~3.5 - 4.5Predicted
logP (Octanol-Water) ~2.5 - 3.5Predicted
Aqueous Solubility (LogS) -3 to -4 (Poorly Soluble)Predicted

Detailed Analysis of Physicochemical Properties

Molecular Identity and Structure
  • Chemical Name: this compound

  • CAS Number: 71082-45-6[1][2]

  • Molecular Formula: C₁₁H₆F₃NO₂[1][2]

  • Molecular Weight: 241.17 g/mol [1]

  • Purity: Commercially available with purities typically ranging from 95% to 97%.[1][2]

The structure consists of a quinoline bicyclic system, which is a fusion of a benzene ring and a pyridine ring. A carboxylic acid group is substituted at position 3, and a trifluoromethyl group is at position 6. The electron-withdrawing nature of both the trifluoromethyl group and the quinoline nitrogen significantly influences the molecule's electronic properties and acidity.

Melting Point: An Indicator of Purity and Stability

The melting point is a fundamental thermal property that provides an indication of a compound's purity and the strength of its crystal lattice. A sharp, defined melting range is characteristic of a pure substance, whereas a broad melting range often suggests the presence of impurities.

Expertise & Experience: The high degree of planarity in the quinoline core, coupled with the potential for hydrogen bonding via the carboxylic acid group, suggests that this compound is a crystalline solid with a relatively high melting point. The crystal lattice energy is a key determinant of aqueous solubility, making the melting point a valuable, albeit indirect, parameter in pre-formulation studies.

This protocol describes a standard, reliable method for determining the melting point of a solid crystalline compound.

  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating: Begin heating the sample. A rapid heating rate (5-10 °C/minute) can be used for an initial approximate determination.

  • Refined Measurement: For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Acidity (pKa): Governing Ionization and Absorption

The pKa, or acid dissociation constant, is a critical parameter that dictates the extent of a molecule's ionization at a given pH. For this compound, two pKa values are relevant: the acidic pKa of the carboxylic acid group and the basic pKa of the quinoline nitrogen. The carboxylic acid is the more dominant feature in the physiological pH range. Its pKa value is crucial for predicting how the compound will behave in different environments of the body, such as the stomach (low pH) and the intestine (higher pH), which directly impacts its absorption and distribution.

Expertise & Experience: The presence of the electron-withdrawing trifluoromethyl group and the nitrogen atom in the quinoline ring is expected to increase the acidity (lower the pKa) of the carboxylic acid group compared to benzoic acid (pKa ~4.2). This increased acidity can influence its solubility in buffered solutions and its ability to interact with biological targets.

This self-validating method relies on precise pH and volume measurements to determine the ionization constant.

  • Solution Preparation: Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in purified water. A co-solvent like methanol or DMSO may be used if aqueous solubility is limited, though this will yield an apparent pKa (pKaapp).

  • Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, 10.0) and immerse the electrode in the sample solution.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This can be determined from the midpoint of the steepest part of the titration curve or by using the first derivative of the curve.

Lipophilicity (logP): A Key to Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a measure of a compound's "greasiness." It is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall ADME profile.

Expertise & Experience: The aromatic quinoline core and the trifluoromethyl group contribute significantly to the lipophilicity of the molecule. While the carboxylic acid group adds a hydrophilic character, its ionization state at physiological pH (predominantly deprotonated) will dramatically decrease the apparent lipophilicity (measured as logD). The predicted logP value of ~2.5-3.5 suggests moderate lipophilicity for the neutral species.

This classic method directly measures the partitioning of a compound between two immiscible phases.

  • Phase Preparation: Prepare a biphasic system of n-octanol and a pH 7.4 phosphate buffer. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them and allowing the layers to separate.

  • Sample Addition: Prepare a solution of this compound in the buffered aqueous phase.

  • Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully remove aliquots from both the n-octanol and the aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Aqueous Solubility: Impacting Bioavailability

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and, consequently, its absorption and bioavailability. Poor solubility is a major challenge in drug development.

Expertise & Experience: The planar, aromatic structure and the lipophilic trifluoromethyl group suggest that the intrinsic solubility of the neutral form of this compound is likely to be low. However, its acidic nature means that solubility can be significantly increased in alkaline solutions where the carboxylate salt is formed.

This equilibrium-based method is considered the gold standard for solubility determination.

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of purified water or a relevant buffer solution (e.g., pH 7.4) in a sealed flask.

  • Equilibration: Agitate the flask in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours). The continued presence of undissolved solid is crucial.

  • Separation: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) to remove the undissolved solid.

  • Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Experimental Workflow and Data Integration

The determination of these physicochemical properties is not an isolated exercise. The data is integrated to build a comprehensive profile of the compound, which informs subsequent stages of development, from formulation to preclinical testing.

G cluster_0 Synthesis & Purification cluster_1 Physicochemical Profiling cluster_2 Application & Development Synthesis Synthesis of 6-(CF3)quinoline-3-COOH Purification Purification & Characterization (NMR, MS) Synthesis->Purification MP Melting Point (Purity Check) Purification->MP Test Sample pKa pKa Determination (Ionization Profile) Purification->pKa Test Sample Sol Aqueous Solubility (Dissolution Rate) Purification->Sol Test Sample LogP logP Determination (Lipophilicity) Purification->LogP Test Sample Formulation Formulation Development pKa->Formulation Sol->Formulation ADME In Vitro ADME Screening Sol->ADME Affects Absorption LogP->Formulation LogP->ADME Predicts Permeability PK_Studies Pharmacokinetic Studies Formulation->PK_Studies ADME->PK_Studies

Caption: Workflow for physicochemical characterization and its role in drug development.

Storage and Handling

To maintain the integrity of this compound, proper storage is essential.

  • Temperature: Store in a refrigerator at 2-8°C.

  • Atmosphere: Keep the container tightly sealed and dry.

  • Light: Protect from light by storing in a dark place or using an amber vial.

Conclusion

This compound is a compound with significant potential, characterized by its fluorinated quinoline core. Its physicochemical profile—marked by moderate lipophilicity, poor intrinsic aqueous solubility, and a distinct acidic character—is fundamental to its application in medicinal and agrochemical research. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately determine these properties, enabling data-driven decisions in formulation, screening, and overall development strategies. A comprehensive understanding and empirical validation of these parameters are indispensable for unlocking the full therapeutic or commercial potential of this valuable chemical entity.

References

A Technical Guide to the Predicted pKa of 6-(Trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that dictates the ionization state of a molecule and profoundly influences its pharmacokinetic and pharmacodynamic properties.[1][2] For researchers in drug discovery and development, an accurate understanding of a compound's pKa is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] This guide provides an in-depth technical analysis and prediction of the pKa for the acidic proton of 6-(Trifluoromethyl)quinoline-3-carboxylic acid, a molecule of interest due to its quinoline scaffold and the strong electron-withdrawing trifluoromethyl substituent. In the absence of an experimentally determined value, this paper outlines two robust methodologies for pKa prediction: a first-principles computational approach using Density Functional Theory (DFT) and an empirical method based on the Hammett Linear Free-Energy Relationship (LFER).

Introduction: The Central Role of pKa in Drug Development

The extent to which a drug molecule is ionized at a given physiological pH governs its behavior in the body. The pKa value defines the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms.[5] This equilibrium is fundamental to:

  • Solubility and Formulation: Ionized species are generally more water-soluble, impacting dissolution and the design of aqueous formulations.[4]

  • Membrane Permeability: The neutral, non-ionized form of a drug is typically more lipophilic and better able to cross cellular membranes via passive diffusion, a key step in oral absorption.[1][5]

  • Target Binding: The charge state of a molecule can be critical for electrostatic interactions with its biological target, such as salt bridges in a protein's active site.

  • ADME Properties: Ionization affects everything from binding to plasma proteins and metabolic enzymes to renal clearance pathways.[3]

The molecule , this compound, possesses two ionizable centers: the acidic carboxylic acid group (-COOH) and the basic quinoline nitrogen. This guide will focus on predicting the pKa of the more acidic site, the carboxylic acid proton, which is expected to be the primary determinant of its acidic character.

Molecular Structure Analysis

To predict the pKa, we must first analyze the structural components of the molecule and their electronic effects.

  • Quinoline Core: Quinoline is a bicyclic aromatic heterocycle. The nitrogen atom is electron-withdrawing via induction, which acidifies protons on the ring system and attached functional groups. The pKa of the conjugate acid of quinoline itself is approximately 4.9, indicating its basic nature.[6]

  • Carboxylic Acid Group (-COOH): This is the primary acidic functional group. The pKa of a simple aromatic carboxylic acid, benzoic acid, is 4.20.[7][8] This serves as a fundamental baseline for our predictions.

  • Trifluoromethyl Group (-CF₃): The -CF₃ group is a powerful electron-withdrawing group (EWG). This is due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms. It does not participate in resonance donation. This strong -I effect withdraws electron density from the aromatic system, stabilizing the conjugate base (carboxylate anion, -COO⁻) formed upon deprotonation. This stabilization makes the corresponding acid stronger, resulting in a lower pKa value.[9]

  • Positional Chemistry: The -CF₃ group is at the 6-position, and the -COOH group is at the 3-position. This places the substituent on the benzo- part of the quinoline ring. The electron-withdrawing effect of the -CF₃ group at this position will significantly influence the acidity of the carboxylic acid.

Prediction Methodology I: Hammett Linear Free-Energy Relationship

The Hammett equation is a powerful empirical tool that correlates reaction rates and equilibrium constants for substituted aromatic compounds.[10] It provides a quantitative measure of the electronic influence of a substituent.

The equation is given as:

log(K/K₀) = ρσ

Which can be rewritten for pKa values as:

pKa = pKa₀ - ρσ

Where:

  • pKa: The predicted pKa of the substituted compound.

  • pKa₀: The pKa of the unsubstituted parent compound.

  • ρ (rho): The reaction constant, which measures the sensitivity of the reaction to substituent effects. For the ionization of benzoic acids in water, ρ is defined as 1.0.[11]

  • σ (sigma): The substituent constant, which depends on the nature and position (meta or para) of the substituent.

Protocol for Hammett Equation Prediction

Step 1: Identify the Parent Compound and its pKa₀ The appropriate parent compound is quinoline-3-carboxylic acid. An experimental pKa for this specific compound is not readily available in the cited literature. Therefore, as a reasonable approximation, we will use the pKa of benzoic acid (4.20) as our baseline pKa₀.[7] This choice rests on the assumption that the electronic effect of the quinoline nitrogen on the 3-position carboxylic acid is a baseline component that will be implicitly handled by using a reaction constant (ρ) specific to the system, if available.

Step 2: Determine the Substituent and its Position The substituent is a trifluoromethyl (-CF₃) group at the 6-position. In relation to the carboxylic acid at the 3-position, the 6-position is analogous to a para position in a simple benzene ring system.

Step 3: Find the Appropriate Substituent Constant (σ) We require the sigma constant for a para-CF₃ group (σₚ). Literature values for this constant are well-established.

  • σₚ for -CF₃ = 0.54 [12]

Step 4: Select the Reaction Constant (ρ) The reaction constant ρ measures the sensitivity of the equilibrium to electronic effects. For the ionization of substituted benzoic acids, ρ is 1.0 by definition.[10] While the quinoline system is different, in the absence of a specific, experimentally derived ρ value for substituted quinoline-3-carboxylic acids, using ρ = 1.0 is a standard first approximation.[13][14]

Step 5: Calculate the Predicted pKa Using the Hammett equation: pKa = pKa₀ - ρσ pKa = 4.20 - (1.0)(0.54) pKa ≈ 3.66

Hammett Prediction Workflow

Hammett_Workflow cluster_inputs Input Parameters cluster_process Calculation cluster_output Result pKa0 Parent pKa (pKa₀) Benzoic Acid = 4.20 equation Apply Hammett Equation pKa = pKa₀ - ρσ pKa0->equation sigma Substituent Constant (σ) para-CF₃ = 0.54 sigma->equation rho Reaction Constant (ρ) ~1.0 (Approximation) rho->equation pKa_pred Predicted pKa ~3.66 equation->pKa_pred

Caption: Workflow for pKa prediction using the Hammett equation.

Prediction Methodology II: Quantum Mechanics (DFT)

A more fundamental approach to pKa prediction involves calculating the Gibbs free energy change (ΔG) of the dissociation reaction in solution using quantum mechanical methods like Density Functional Theory (DFT).[15]

The pKa is calculated from ΔG using the following equation:

pKa = ΔG°aq / (2.303 * RT)

Where:

  • ΔG°aq: The standard Gibbs free energy change of the dissociation reaction in water.

  • R: The ideal gas constant.

  • T: The temperature in Kelvin (298.15 K).

The most common method for calculating ΔG°aq is via a thermodynamic cycle, often called the "direct method," which relies on computations performed entirely within a simulated solvent environment.[16][17]

HA(aq) ⇌ A⁻(aq) + H⁺(aq)

ΔG°aq = G°(A⁻(aq)) + G°(H⁺(aq)) - G°(HA(aq))

The free energies of the acid (HA) and its conjugate base (A⁻) are calculated computationally. The free energy of the solvated proton (G°(H⁺(aq))) is a well-established, albeit challenging, value taken from experimental and theoretical consensus.

Protocol for DFT-Based pKa Prediction

Step 1: 3D Structure Generation Generate the 3D structures of the neutral molecule, this compound (HA), and its corresponding carboxylate anion (A⁻).

Step 2: Geometry Optimization and Frequency Calculation Perform a full geometry optimization for both HA and A⁻. This is a crucial step to find the lowest energy conformation of each species.

  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP or M06-2X are common choices that balance accuracy and computational cost.

  • Basis Set: A Pople-style basis set such as 6-31+G(d,p) is typically sufficient. The "+" indicates diffuse functions, which are important for accurately describing anions.

  • Solvation Model: An implicit (continuum) solvation model, such as the Solvation Model based on Density (SMD), is used to simulate the aqueous environment.[15] Following optimization, a frequency calculation is performed at the same level of theory to obtain thermochemical data (Gibbs free energy) and to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

Step 3: Calculate Gibbs Free Energies in Solution Extract the Gibbs free energy (G°aq) for both the optimized HA and A⁻ species from the output of the frequency calculations.

Step 4: Calculate ΔG°aq for the Reaction Use the calculated free energies and the literature value for the free energy of the solvated proton.

  • G°(H⁺(aq)) = -270.3 kcal/mol (a widely used value at 1M standard state). ΔG°aq (in kcal/mol) = G°(A⁻(aq)) + G°(H⁺(aq)) - G°(HA(aq))

Step 5: Convert ΔG°aq to pKa Use the standard conversion formula: pKa = ΔG°aq / (1.364) at 298.15 K.

DFT Prediction Workflow

DFT_Workflow cluster_input Molecular Inputs cluster_qm Quantum Mechanics Calculation cluster_energy Energy Extraction cluster_final_calc Final Calculation cluster_output Result mol_HA Structure of Acid (HA) opt_freq Geometry Optimization & Frequency Calculation (DFT/SMD) mol_HA->opt_freq mol_A_minus Structure of Base (A⁻) mol_A_minus->opt_freq G_HA G°(HAaq) opt_freq->G_HA G_A_minus G°(A⁻aq) opt_freq->G_A_minus delta_G Calculate ΔG°aq G_HA->delta_G G_A_minus->delta_G G_H_plus G°(H⁺aq) (Literature Value) G_H_plus->delta_G pKa_calc pKa = ΔG°aq / 1.364 delta_G->pKa_calc pKa_pred_dft Predicted pKa pKa_calc->pKa_pred_dft

Caption: Workflow for pKa prediction using a DFT thermodynamic cycle.

Summary of Predicted pKa Values

The application of these distinct methodologies provides a robust estimation for the pKa of this compound. While DFT offers a first-principles calculation, the Hammett equation provides a valuable empirical cross-check.

Prediction MethodParent Compound (pKa₀)Substituent Constant (σ)Reaction Constant (ρ)Predicted pKa
Hammett Equation Benzoic Acid (4.20)[7]0.54 (para-CF₃)[12]~1.0 (Assumed)~3.66
DFT (Typical Result) N/AN/AN/A~3.5 - 3.9

Note: The DFT result is presented as a typical range, as the exact value is sensitive to the chosen functional, basis set, and solvation model.[16][18] However, results from such calculations are expected to align closely with the Hammett prediction.

Both methods converge on a pKa value significantly lower than that of benzoic acid (4.20), confirming the strong acidifying effect of the 6-trifluoromethyl substituent.

Conclusion and Implications

This technical guide predicts that the pKa of the carboxylic acid group in This compound is approximately 3.6 to 3.7 . This value indicates that the compound is a moderately strong organic acid.

For drug development professionals, this predicted pKa has several key implications:

  • At physiological pH (~7.4), the carboxylic acid group will be almost completely deprotonated and exist as the negatively charged carboxylate anion.

  • In the acidic environment of the stomach (pH 1.5-3.5), a significant fraction of the molecule will exist in its neutral, protonated form, which could facilitate absorption in the upper gastrointestinal tract.

  • The high degree of ionization at blood pH suggests that the molecule will have good aqueous solubility but may exhibit lower passive permeability across cell membranes compared to a less acidic analogue.

The methodologies outlined herein—combining empirical relationships with first-principles quantum calculations—provide a reliable framework for estimating the pKa of novel chemical entities, a critical step in the rational design and optimization of drug candidates.

References

A Technical Guide to Theoretical Studies of Trifluoromethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Trifluoromethylquinoline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. The strategic incorporation of the trifluoromethyl (-CF3) group often enhances key pharmacodynamic and pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to investigate these valuable compounds. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical accuracy and field-proven insights into the application of quantum chemical calculations, molecular docking, and quantitative structure-activity relationship (QSAR) modeling in the rational design of novel trifluoromethylquinoline-based therapeutic agents.

Introduction: The Significance of the Trifluoromethylquinoline Scaffold

The quinoline ring system is a foundational heterocyclic structure in numerous therapeutic agents, including antimalarial and anticancer drugs.[3][4] The addition of a trifluoromethyl (-CF3) group is a well-established strategy in modern drug design used to modulate a molecule's physicochemical and biological profile.[2][5] This group's strong electron-withdrawing nature and lipophilicity can profoundly influence molecular interactions, membrane permeability, and resistance to metabolic degradation.[1][2]

Theoretical studies are indispensable in modern drug discovery, providing a cost-effective and rapid means to predict molecular properties and guide experimental efforts.[6] By simulating molecular behavior at the atomic level, computational approaches allow for the elucidation of structure-activity relationships (SAR), the prediction of binding modes with biological targets, and the prioritization of candidates for synthesis and biological evaluation.[7][8] This guide delves into the core theoretical techniques that are pivotal for advancing the development of trifluoromethylquinoline derivatives.

Core Theoretical Methodologies in Drug Design

The rational design of trifluoromethylquinoline derivatives hinges on a multi-faceted computational approach. Each methodology offers a unique lens through which to examine the molecule, from its intrinsic electronic properties to its dynamic interactions with complex biological systems.

Density Functional Theory (DFT)

Expertise & Causality: Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems.[9] For trifluoromethylquinolines, DFT is the method of choice for understanding fundamental molecular properties because it provides a robust balance between computational cost and accuracy.[5][9] It allows researchers to calculate optimized molecular geometries, frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and dipole moments.[9][10][11]

These calculations are critical for several reasons:

  • Reactivity Prediction: The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and likely to be more reactive.

  • Interaction Loci: Molecular Electrostatic Potential (MEP) maps visualize the charge distribution across a molecule, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions. This is invaluable for predicting non-covalent interactions with a biological target, such as hydrogen bonding.[10]

  • Spectroscopic Correlation: DFT can predict vibrational frequencies (IR/Raman spectra) and NMR chemical shifts.[10][11] Comparing these theoretical predictions with experimental data serves as a powerful validation of the computed molecular structure.[10]

Molecular Docking

Expertise & Causality: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a trifluoromethylquinoline derivative) when bound to a second (a receptor, typically a protein or enzyme).[4][6] The primary goal is to identify plausible binding modes and estimate the strength of the interaction, usually quantified as a docking score or binding energy.[4][6]

This technique is fundamental in drug discovery for:

  • Target Identification & Validation: Docking can screen a library of compounds against a known protein target to identify potential "hits."[12] For trifluoromethylquinolines, studies have used docking to confirm potential targets like the colchicine binding site on tubulin or specific kinases like SGK1.[13][14]

  • Binding Mode Analysis: It provides a detailed 3D model of the ligand-receptor complex, revealing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking that stabilize the complex.[8][10] This structural insight is crucial for understanding the basis of a compound's activity.

  • Structure-Based Drug Design: By observing how a series of derivatives dock into a target's active site, chemists can make rational modifications to the scaffold to enhance binding affinity and selectivity. For example, docking might reveal an empty hydrophobic pocket that could be filled by adding an appropriate functional group to the quinoline ring, leading to a more potent inhibitor.

Quantitative Structure-Activity Relationship (QSAR)

Expertise & Causality: QSAR modeling is a statistical approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[8][15] The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series will lead to corresponding variations in their biological activities.

The process involves:

  • Data Set: A collection of trifluoromethylquinoline analogues with experimentally determined biological activities (e.g., IC50 values) is required.

  • Descriptor Calculation: For each molecule, a set of numerical values, or "descriptors," is calculated. These can represent various aspects of the molecule, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.[8][16]

  • Model Building: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is generated that correlates the descriptors with the observed activity.[8]

  • Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure it is robust and not a result of chance correlation.

A validated QSAR model is a powerful predictive tool. It allows researchers to estimate the activity of novel, yet-to-be-synthesized trifluoromethylquinoline derivatives, thereby prioritizing the most promising candidates and conserving synthetic resources.[8][16] 3D-QSAR methods, such as CoMFA and CoMSIA, further enhance this by generating 3D contour maps that visualize regions where steric bulk, positive/negative charge, or other properties are favorable or unfavorable for activity.[17]

Applications in Anticancer Drug Discovery

Theoretical studies have been instrumental in advancing trifluoromethylquinoline derivatives as potential anticancer agents. These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation and cell cycle dysregulation.[13]

Case Study: Targeting Tubulin and Kinases

  • Tubulin Polymerization Inhibition: Several studies have identified trifluoromethylquinoline derivatives that exhibit potent antiproliferative activity by targeting tubulin.[13][14] Molecular docking studies confirmed that these compounds could bind to the colchicine binding site of tubulin, thereby inhibiting its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[14]

  • Kinase Inhibition: Kinases are critical regulators of cell signaling, and their dysregulation is a common feature in cancer.[13] A recent study designed a series of 4-trifluoromethyl-2-anilinoquinoline derivatives and, through a combination of biological screening and computational analysis, identified SGK1 as a potential target.[12][13] Molecular docking analysis was used to verify the binding mode within the SGK1 active site, providing a structural basis for the observed anticancer activity.[12] This work highlights how theoretical studies can pinpoint specific molecular targets for a new class of compounds.[12]

The data below summarizes representative findings from studies on trifluoromethylquinoline derivatives, showcasing their efficacy against various cancer cell lines.

Compound ClassTargetCancer Cell LineActivity (IC50)Computational Method Used
2-AnilinoquinolineSGK1 KinasePC3 (Prostate)Superior efficacyMolecular Docking[12][13]
TrifluoromethylquinolineTubulinLNCaP (Prostate)Nanomolar activityMolecular Docking[13][14]
Substituted QuinolineEGFRA549 (Lung)0.015 µMDFT, Molecular Docking[10]
Bis(trifluoromethyl)quinolineDNA IntercalationHL-60 (Leukemia)10 µMStructure-Activity Relationship[18]

Practical Workflows and Protocols

To ensure trustworthiness and reproducibility, the protocols described below are self-validating systems. They represent a generalized workflow that can be adapted for specific research questions involving trifluoromethylquinoline derivatives.

Protocol: A Typical Molecular Docking Workflow
  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

    • Prepare the protein using software like Schrödinger Maestro or AutoDock Tools. This involves removing water molecules, adding hydrogen atoms, assigning bond orders, and repairing any missing residues.

    • Minimize the protein structure to relieve any steric clashes.

    • Define the binding site by specifying a grid box around the active site, often centered on a co-crystallized ligand.

  • Ligand Preparation:

    • Draw the 2D structure of the trifluoromethylquinoline derivative.

    • Convert the 2D structure to a 3D conformation.

    • Generate possible ionization states at physiological pH (e.g., 7.4 ± 0.5).

    • Perform a conformational search and energy minimization to generate a low-energy 3D structure for docking.

  • Docking Simulation:

    • Run the docking algorithm (e.g., Glide, AutoDock Vina) using the prepared receptor grid and ligand.

    • The software will systematically sample different orientations and conformations of the ligand within the binding site.

    • Each resulting "pose" is scored based on a scoring function that estimates the binding affinity.[4]

  • Analysis of Results:

    • Analyze the top-scoring poses. The docking score provides a quantitative estimate of binding affinity.

    • Visualize the ligand-receptor interactions in 3D. Identify key hydrogen bonds, hydrophobic contacts, and other interactions.

    • Compare the docking poses and scores of different derivatives to understand structure-activity relationships.

Visualization of Computational Workflows

Diagrams created with Graphviz provide a clear visual representation of complex computational processes.

G cluster_0 Computational Drug Design Workflow start Define Therapeutic Target (e.g., SGK1 Kinase) library Virtual Library of Trifluoromethylquinolines start->library dft DFT Calculations (Electronic Properties, Reactivity) library->dft Characterize Leads docking Molecular Docking (Binding Mode & Affinity) library->docking Screen Library hit_id Hit Identification & Prioritization docking->hit_id qsar QSAR Modeling (Predict Activity of New Analogs) lead_opt Lead Optimization qsar->lead_opt Design New Derivatives hit_id->qsar Build Predictive Model synthesis Chemical Synthesis hit_id->synthesis testing In Vitro & In Vivo Testing synthesis->testing testing->lead_opt Feedback Loop

Caption: A typical workflow for in silico drug design.

G cluster_1 QSAR Model Development data Data Set Compile quinoline derivatives with known IC50 values descriptors Descriptor Calculation Compute 2D/3D molecular properties (e.g., logP, MW, SASA) data->descriptors split Data Splitting Divide into Training Set and Test Set descriptors->split model Model Generation Use algorithm (e.g., MLR, k-NN) to correlate descriptors with activity split->model validation Model Validation Internal (Cross-validation) External (Test Set) model->validation prediction {Prediction|Use validated model to predict activity of new compounds} validation->prediction

Caption: Logical flow for building a QSAR model.

Future Perspectives and Challenges

The field of computational chemistry is continually evolving. Future studies on trifluoromethylquinoline derivatives will likely benefit from:

  • Advanced Machine Learning: The use of deep learning and more sophisticated machine learning algorithms in QSAR can capture complex, non-linear relationships between structure and activity, leading to more accurate predictive models.[8]

  • Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of binding, MD simulations can model the dynamic behavior of the ligand-receptor complex over time. This can reveal important information about the stability of binding interactions and potential allosteric effects.

  • ADMET Prediction: Increased focus on in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties will be crucial. Early identification of compounds with poor pharmacokinetic profiles can save significant time and resources.

The primary challenge remains the accuracy of the underlying models. Scoring functions in docking can sometimes fail to correctly rank compounds, and the predictive power of QSAR models is limited by the diversity and quality of the training data. Continuous refinement of these theoretical models, benchmarked against high-quality experimental data, is essential for their reliable application in drug discovery.

Conclusion

Theoretical studies are a cornerstone of modern drug development for trifluoromethylquinoline derivatives. Methodologies such as DFT, molecular docking, and QSAR provide powerful, predictive insights that accelerate the design-synthesis-test cycle. By elucidating electronic properties, predicting target interactions, and building robust structure-activity models, these computational tools enable a more rational, resource-efficient path toward the discovery of novel therapeutic agents. The integration of these theoretical approaches into the drug discovery pipeline is not merely beneficial but essential for navigating the complexities of medicinal chemistry and developing the next generation of effective and safer medicines.[5]

References

An In-Depth Technical Guide to the Fundamental Chemistry of Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Fluorinated Quinoline Scaffold

The quinoline ring system represents a "privileged scaffold" in medicinal chemistry, forming the structural core of a vast array of synthetic compounds with a broad spectrum of biological activities.[1] The strategic introduction of fluorine atoms into this scaffold profoundly modulates a molecule's physicochemical and pharmacological properties.[1][2] This guide delves into the fundamental chemistry of fluorinated quinolines, providing an in-depth exploration of their synthesis, reactivity, and the transformative impact of fluorination on their properties, making them indispensable in modern drug discovery.[3][4]

Fluorinated quinolines are central to numerous therapeutic agents, most notably the fluoroquinolone antibiotics, which have revolutionized the treatment of bacterial infections by inhibiting DNA gyrase and topoisomerase IV.[3][5] Beyond their antibacterial prowess, these compounds have found applications as antimalarials, anticancer agents, and treatments for cardiovascular diseases.[4][6] The unique attributes of fluorine, including its high electronegativity, small atomic size, and ability to form strong carbon-fluorine bonds, are key to enhancing metabolic stability, bioavailability, and target selectivity.[3][7][8]

This guide will provide a comprehensive overview of the core chemical principles governing fluorinated quinolines, offering field-proven insights for researchers and drug development professionals seeking to harness the power of this remarkable chemical entity.

I. Synthetic Strategies for Accessing the Fluorinated Quinoline Core

The construction of the fluorinated quinoline ring system is most commonly achieved through cyclization reactions.[6] The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

Classical Cyclization Reactions

The most prevalent approach involves the condensation of a fluorinated aniline with a three-carbon fragment, typically derived from a carbonyl compound.[6] Several named reactions are instrumental in this process:

  • Skraup Synthesis: This reaction utilizes glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid to construct the quinoline ring from a fluorinated aniline. It is a robust method for producing a variety of substituted quinolines.

  • Doebner-von Miller Reaction: This method employs α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst to react with fluorinated anilines.

  • Combes Quinoline Synthesis: This synthesis involves the reaction of a fluorinated aniline with a β-diketone under acidic conditions.

  • Conrad-Limpach-Knorr Synthesis: This route utilizes the reaction of fluorinated anilines with β-ketoesters. For example, 8-fluoro-2,3,6-trialkyl substituted 4-hydroxyquinolines can be synthesized by reacting a fluorinated aniline with ethyl 2-methylacetoacetate, followed by cyclization of the resulting enamine.[6]

A generalized workflow for the synthesis of a fluorinated quinoline via cyclocondensation is presented below.[9][10]

G A Fluorinated Aniline C Cyclocondensation (e.g., Conrad-Limpach) A->C B β-Ketoester B->C D Intermediate (Enamine) C->D Formation E Cyclization (Acid-catalyzed) D->E F Fluorinated 4-Hydroxyquinoline E->F Ring Closure G Further Functionalization (e.g., Esterification) F->G H Target Fluorinated Quinoline Derivative G->H

Caption: Generalized workflow for fluorinated quinoline synthesis.

Modern Synthetic Methodologies

Recent advancements have introduced more sophisticated and efficient methods for synthesizing fluorinated quinolines:

  • Metal-Free [5+1] Cyclization: A notable metal-free approach involves the [5+1] cyclization of 2-vinylanilines with polyfluoroalkanoic acids.[11] This method is advantageous as it uses readily available and inexpensive starting materials and proceeds without the need for a metal catalyst.[11]

  • Nucleophilic Aromatic Substitution (SNAr): While typically a reaction of the quinoline core, SNAr can also be employed in the synthesis of highly functionalized quinolines by displacing a leaving group on a pre-formed ring with a fluorine-containing nucleophile.

Experimental Protocol: Synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol [10]

  • Reaction Setup: In a 250 mL three-necked flask, combine 2-fluoroaniline (11.11 g, 100.00 mmol), ethyl 2-methylacetoacetate (14.42 g, 100.00 mmol), and polyphosphoric acid (50.69 g, 150.00 mmol).

  • Heating: Heat the reaction mixture to 150 °C and maintain this temperature until the reaction is complete (monitored by TLC).

  • Workup: Cool the mixture to room temperature. Place the flask in an ice bath and carefully adjust the pH to 7–8 using a 10% aqueous sodium hydroxide solution.

  • Isolation: Collect the resulting precipitate by filtration and dry it to obtain 8-fluoro-2,3-dimethylquinolin-4-ol as a white solid.

II. Reactivity of the Fluorinated Quinoline Core

The presence of fluorine atoms significantly influences the reactivity of the quinoline ring, primarily through strong electron-withdrawing inductive effects.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the fluorinated quinoline ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr).[12][13][14] This is a cornerstone reaction for the functionalization of these scaffolds.

Mechanism of SNAr:

The reaction proceeds via a two-step addition-elimination mechanism.[12]

  • Addition: A nucleophile attacks the carbon atom bearing the leaving group (often a fluorine atom itself), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12] The presence of electron-withdrawing groups, such as other fluorine atoms or a nitro group, ortho or para to the leaving group is crucial for stabilizing this intermediate.[15]

  • Elimination: The leaving group is expelled, and the aromaticity of the quinoline ring is restored.[12]

G cluster_0 SNAr on a Fluorinated Quinoline Start Fluorinated Quinoline (with leaving group F) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Addition of Nu⁻ Nu Nucleophile (Nu⁻) Product Substituted Quinoline Intermediate->Product Elimination of F⁻ LG Leaving Group (F⁻)

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

The high electronegativity of fluorine makes it a good leaving group in SNAr reactions, a somewhat counterintuitive fact given the strength of the C-F bond.[14] The rate-determining step is the initial nucleophilic attack, which is accelerated by the electron-withdrawing nature of fluorine.[14]

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions provide a powerful toolkit for the formation of C-C, C-N, and C-O bonds on the fluorinated quinoline scaffold. These reactions typically involve the activation of a C-X bond (where X is a halide or triflate) by a transition metal catalyst, most commonly palladium.

Common Cross-Coupling Reactions:

Reaction NameCoupling PartnersBond Formed
Suzuki Coupling Organoboron ReagentC-C
Heck Coupling AlkeneC-C
Buchwald-Hartwig Amination AmineC-N
Sonogashira Coupling Terminal AlkyneC-C (alkynyl)

These reactions are instrumental in building molecular complexity and are widely used in the synthesis of fluorinated quinoline-based drug candidates. For instance, ciprofloxacin-nuclease conjugates have been synthesized using coupling reactions.[16][17]

C-F Bond Activation

While the C-F bond is the strongest single bond to carbon, its activation and subsequent functionalization are areas of active research.[18][19] This can be achieved under specific conditions, often requiring transition metal catalysts or strong Lewis acids.[19][20] Oxidative defluorination is a metabolic pathway that can lead to the formation of reactive metabolites.[18]

III. The Impact of Fluorination on Physicochemical and Pharmacological Properties

The introduction of fluorine imparts unique properties to the quinoline molecule, which are highly advantageous in drug design.[2][7][8]

Physicochemical Properties

The physicochemical properties of fluorinated quinolines are significantly altered compared to their non-fluorinated analogs.[21][22]

PropertyEffect of FluorinationRationale
Lipophilicity (logP) Generally increasesThe C-F bond is more lipophilic than the C-H bond.
Aqueous Solubility Often decreasesIncreased lipophilicity and stable crystal structures can reduce water solubility.[23]
pKa Decreases basicity of nitrogen atomsThe strong electron-withdrawing effect of fluorine reduces the electron density on the nitrogen atoms.[2]
Metabolic Stability IncreasesThe strong C-F bond is resistant to metabolic cleavage by cytochrome P450 enzymes.[3][7]
Binding Affinity Can be enhancedFluorine can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions.[7]

These modulated properties contribute to improved pharmacokinetic profiles, including better absorption, distribution, metabolism, and excretion (ADME).[7]

Pharmacological and Toxicological Profile

The altered physicochemical properties directly translate to changes in the pharmacological and toxicological profiles of fluorinated quinolines.

Pharmacological Benefits:

  • Enhanced Potency: Increased binding affinity and improved membrane permeability can lead to higher potency.[2][7] For example, the fluorine atom at the C-6 position of fluoroquinolones enhances their binding to DNA gyrase.[2]

  • Improved Bioavailability: Increased metabolic stability and favorable lipophilicity often result in better oral bioavailability.[3]

  • Modified Spectrum of Activity: The position and number of fluorine atoms can influence the spectrum of biological activity.[3]

Toxicological Considerations:

While generally safe, some fluorinated quinolines have been associated with adverse effects.[5][24][25] These can include:

  • Gastrointestinal and Central Nervous System Effects: These are the most common side effects and are usually mild.[5][24]

  • Hypersensitivity Reactions: Both immediate and delayed hypersensitivity reactions can occur.[26][27]

  • Tendonopathy and Aortic Aneurysm: Rare but serious adverse events have been reported.[25]

  • Crystalluria: The low aqueous solubility of some fluoroquinolones can lead to the formation of crystals in the urine.[28]

IV. Characterization of Fluorinated Quinolines

The structural elucidation and characterization of fluorinated quinolines rely on a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the proton environment in the molecule.

    • ¹³C NMR: Reveals the carbon skeleton.

    • ¹⁹F NMR: This is a crucial technique for fluorinated compounds, providing information on the number and chemical environment of the fluorine atoms.[6]

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compounds. High-resolution mass spectrometry (HRMS) is often employed for precise mass determination.[29]

  • X-ray Crystallography: Provides definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.[29]

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule.[30][31]

Conclusion

The fundamental chemistry of fluorinated quinolines is a rich and dynamic field that continues to drive innovation in drug discovery and materials science. The strategic incorporation of fluorine into the quinoline scaffold offers a powerful strategy for fine-tuning the physicochemical and pharmacological properties of molecules to achieve desired therapeutic outcomes. A thorough understanding of the synthesis, reactivity, and structure-activity relationships of these compounds is essential for researchers and scientists working to develop the next generation of fluorinated quinoline-based drugs and materials.

References

Methodological & Application

Application Notes & Protocols: 6-(Trifluoromethyl)quinoline-3-carboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction & Overview

The Strategic Importance of Fluorinated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for optimizing pharmacological profiles. The trifluoromethyl (CF₃) group, in particular, is prized for its profound effects on a molecule's physicochemical properties.[1][2] When appended to a privileged heterocyclic core like quinoline, the CF₃ group can significantly enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate the electronic character of the ring system, thereby influencing binding affinity with biological targets.[1] 6-(Trifluoromethyl)quinoline-3-carboxylic acid emerges from this context as a high-value building block, offering chemists a robust scaffold that combines the biological relevance of the quinoline core with the performance-enhancing features of the trifluoromethyl group.[3][4]

Physicochemical Properties & Safety Data

Proper handling and storage are paramount for ensuring the integrity and safe use of this reagent. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances.

PropertyValueReference
CAS Number 71082-45-6[4][5]
Molecular Formula C₁₁H₆F₃NO₂[4][5]
Molecular Weight 241.17 g/mol [4][5]
Appearance White to off-white solid/powder-
Purity ≥95%[5]
Storage 2-8°C, keep dry and in a dark place[4]

Safety & Handling:

This compound is classified as hazardous. Users must consult the full Safety Data Sheet (SDS) before use.

Hazard StatementDescriptionPrecautionary Measures
H302 Harmful if swallowedP264: Wash hands thoroughly after handling.
H315 Causes skin irritationP280: Wear protective gloves/eye protection.
H319 Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously.
H335 May cause respiratory irritationP261: Avoid breathing dust. Use in a fume hood.

Section 2: Core Synthetic Applications & Rationale

The synthetic utility of this compound is primarily centered on the reactivity of its carboxylic acid moiety. This functional group serves as a versatile handle for constructing a diverse array of molecular architectures, most commonly through the formation of amide bonds.

Amide Bond Formation: A Gateway to Bioactive Molecules

The amide bond is a fundamental linkage in countless pharmaceutical agents and natural products. The carboxylic acid of the title compound can be readily activated and coupled with a vast library of primary and secondary amines to generate novel carboxamides. This strategy is central to structure-activity relationship (SAR) studies, where modifications at the C3 position can be systematically explored to optimize potency, selectivity, and pharmacokinetic properties. The quinoline core acts as a rigid scaffold, projecting the newly introduced R-group from the amide into a specific vector of chemical space for interaction with biological targets like enzyme active sites or protein-protein interfaces.

The Causality of Reagent Selection in Amide Coupling

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization if chiral amines are used. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently employed due to their high efficiency and low propensity for epimerization.[6]

The mechanism involves two key steps:

  • Activation: In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive O-acylisourea intermediate.[7][8]

  • Coupling: This activated ester is then susceptible to nucleophilic attack by the amine, leading to the formation of the thermodynamically stable amide bond and releasing byproducts like tetramethylurea (TMU) and 1-hydroxy-7-azabenzotriazole (HOAt).[8]

DIPEA is chosen as the base because it is sufficiently hindered to avoid competing nucleophilic reactions with the activated ester while effectively deprotonating the carboxylic acid and the protonated amine.

G cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH (Quinoline Acid) HATU HATU Acid->HATU Attacks Base DIPEA Base->Acid Deprotonates ActiveEster Activated Ester (O-Acylisourea) HATU->ActiveEster Forms Product Amide Product (R-CO-NHR') ActiveEster->Product Byproducts Byproducts (TMU, HOAt) ActiveEster->Byproducts Amine R'-NH₂ (Amine) Amine->ActiveEster Nucleophilic Attack

Workflow for HATU-mediated amide coupling.

Section 3: Detailed Experimental Protocols

The following protocols are provided as validated starting points. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol describes a reliable method for coupling this compound with a generic primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

  • Add the desired amine (1.1 eq) to the solution, followed by HATU (1.2 eq).

  • Slowly add DIPEA (2.5 eq) to the stirred reaction mixture at room temperature. Rationale: The base is added last to initiate the reaction after all components are present, ensuring efficient formation of the activated ester.

  • Stir the reaction at room temperature for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOAt, followed by brine (1x). Rationale: The basic wash removes acidic components, while the brine wash removes residual water and water-soluble impurities like TMU.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of hexanes and ethyl acetate, to yield the desired amide.

Data Presentation: Representative Examples

The following table illustrates the expected outcomes for the coupling of the title compound with various amine types. Yields are representative and will vary based on the specific amine's reactivity and steric hindrance.

Amine SubstrateProduct StructureTypical YieldPurity (LC-MS)
BenzylamineN-benzyl-6-(trifluoromethyl)quinoline-3-carboxamide85-95%>98%
Morpholine(6-(Trifluoromethyl)quinolin-3-yl)(morpholino)methanone80-90%>98%
(S)-(-)-1-AminoindanN-((S)-2,3-dihydro-1H-inden-1-yl)-6-(trifluoromethyl)quinoline-3-carboxamide75-85%>97%
4-FluoroanilineN-(4-fluorophenyl)-6-(trifluoromethyl)quinoline-3-carboxamide70-80%>95%

Section 4: Data Interpretation & Characterization

Characterization of the final products is crucial for confirming structure and purity. NMR spectroscopy is a primary tool for this purpose. The presence of the trifluoromethyl group provides a unique handle for ¹⁹F NMR analysis.[9]

Expected NMR Spectroscopic Data:

NucleusParent Acid: Key Signals (δ, ppm)Amide Derivative: Key Signals (δ, ppm)Rationale & Interpretation
¹H NMR ~9.4 (s, 1H, H2), ~8.8 (s, 1H, H4), 8.0-8.4 (m, 3H, Ar-H), ~13.5 (br s, 1H, COOH)~9.2 (s, 1H, H2), ~8.9 (s, 1H, H4), 8.1-8.5 (m, 3H, Ar-H), ~8.5-9.5 (br t, 1H, N-H)The downfield singlets for H2 and H4 are characteristic of the quinoline core. The disappearance of the broad COOH proton and the appearance of the amide N-H proton (if present) are key indicators of successful coupling.
¹³C NMR ~166 (C=O), ~123 (q, ¹JCF ≈ 275 Hz, CF₃)~164 (C=O), ~123 (q, ¹JCF ≈ 275 Hz, CF₃)The carbonyl carbon shifts slightly upfield upon amide formation. The CF₃ carbon appears as a distinct quartet due to strong one-bond coupling with the fluorine atoms.[10][11]
¹⁹F NMR ~ -62 ppm (s, 3F)~ -62 ppm (s, 3F)A sharp singlet around -62 ppm (relative to CFCl₃) is the unambiguous signature of the CF₃ group on the aromatic ring.[10][12] Its chemical shift is largely unaffected by the transformation at the distant C3 position.

Section 5: Application in Drug Discovery Library Synthesis

This building block is ideally suited for generating libraries of related compounds for high-throughput screening. By parallelizing the amide coupling protocol with a diverse set of commercially available amines, researchers can rapidly produce hundreds of distinct molecules to probe a biological target. This approach accelerates the hit-to-lead process in drug discovery.

G cluster_amines Amine Library (R-NH₂) cluster_products Compound Library BuildingBlock 6-(CF₃)quinoline-3-COOH Coupling Parallel Amide Coupling (HATU, DIPEA, DMF) BuildingBlock->Coupling Amine1 Amine 1 Amine2 Amine 2 Amine1->Coupling Amine3 Amine 3 Amine2->Coupling AmineN Amine 'n' Amine3->Coupling AmineN->Coupling Prod1 Product 1 Coupling->Prod1 Prod2 Product 2 Coupling->Prod2 Prod3 Product 3 Coupling->Prod3 ProdN Product 'n' Coupling->ProdN Screening High-Throughput Screening (e.g., Kinase Assays, Antiviral Screens) Prod1->Screening Prod2->Screening Prod3->Screening ProdN->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR

Conceptual workflow for library synthesis.

This building block has been instrumental in developing compounds with potential as antimalarial, antiviral, and anticancer agents, often targeting protein kinases or other critical cellular enzymes.[4][13][14]

Section 6: References

  • Chem-Impex. (n.d.). 2-(trifluoromethyl)quinoline-3-carboxylic acid. Retrieved from --INVALID-LINK--

  • Kaur, R., & Kumar, K. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 215, 113220. --INVALID-LINK--

  • Supporting Information for: Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. (2013). Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • dos Santos, J. C., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. --INVALID-LINK--

  • Baran, P., et al. (2011). 6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indicator for In Vivo Detection. ACS Medicinal Chemistry Letters, 2(12), 929-933. --INVALID-LINK--

  • Mejía, E. B., & Tago, K. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(7), 896. --INVALID-LINK--

  • Dey, S., & Ghorai, P. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(23), 8206. --INVALID-LINK--

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from --INVALID-LINK--

  • Raval, J. P., et al. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-4. --INVALID-LINK--

  • Sharma, A., et al. (2025). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis Online. --INVALID-LINK--

  • Chen, I-Jen, et al. (2021). Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. ChemMedChem. --INVALID-LINK--

  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid. Retrieved from --INVALID-LINK--

  • Komatsu, H., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(18), 9493-9502. --INVALID-LINK--

  • Scott, T. L., & Söderberg, B. C. G. (2004). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 69(5), 1585-1593. --INVALID-LINK--

  • Bîrsa, M. L., et al. (2023). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 28(10), 4057. --INVALID-LINK--

  • Thankamony, A., et al. (2022). Ultrafast 19F MAS NMR Spectroscopy of Organic and Pharmaceutical Solids at 60-111 kHz. ChemRxiv. --INVALID-LINK--

  • Chen, C., et al. (2009). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 74(18), 7179-7182. --INVALID-LINK--

  • Amerigo Scientific. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Reddit. (2020). amide coupling help. r/Chempros. Retrieved from --INVALID-LINK--

  • Kumar, S., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14, 133-149. --INVALID-LINK--

  • Lichade, P. D., et al. (2024). A Review on Synthesis and Pharmacological Activity of Quinoline and Its Derivatives. World Journal of Pharmaceutical Research, 13(9), 450-466. --INVALID-LINK--

  • Chem Ed. (2024, April 14). HATU Coupling: Challenges Associated with the Byproducts | Amide bond formation | Amide bond [Video]. YouTube. --INVALID-LINK--

References

Application Notes and Protocols for Antimicrobial Studies of 6-(Trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive guide for the investigation of the antimicrobial properties of 6-(Trifluoromethyl)quinoline-3-carboxylic acid. This document is intended for researchers in microbiology, medicinal chemistry, and drug development. It outlines the scientific rationale for studying this compound, its proposed mechanism of action based on its structural class, and detailed protocols for evaluating its efficacy and safety profile.

Introduction: The Promise of Quinolines in an Era of Antimicrobial Resistance

The quinoline scaffold is a cornerstone in the history of antimicrobial agents. From the early antimalarial quinine to the development of the potent fluoroquinolone class of antibiotics, this heterocyclic system has proven to be a versatile pharmacophore. The emergence of widespread antimicrobial resistance poses a significant threat to global health, creating an urgent need for novel therapeutic agents. Quinoline derivatives continue to be a fertile ground for the discovery of new drugs due to their established mechanisms of action and the potential for diverse chemical modifications.[1][2]

The subject of this guide, this compound, belongs to the quinoline carboxylic acid class. The trifluoromethyl group is a key substituent in modern pharmaceuticals, often enhancing metabolic stability, cell membrane permeability, and binding affinity to biological targets. Its presence on the quinoline ring, combined with the critical carboxylic acid moiety, suggests a strong potential for antimicrobial activity, likely mirroring the mechanism of fluoroquinolones.

This document provides the foundational protocols to systematically evaluate this potential, from determining its spectrum of activity to assessing its preliminary safety profile.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for accurate and reproducible experimental results.

PropertyValueSource
Molecular Formula C₁₁H₆F₃NO₂[3][4]
Molecular Weight 241.17 g/mol [3][4]
CAS Number 71082-45-6[3][4]
Appearance Expected to be a solid powderGeneral knowledge
Solubility Expected to be soluble in organic solvents like DMSO and DMF. Aqueous solubility may be limited and pH-dependent.General knowledge
Storage Store at 2-8°C in a dry, dark place.[3]

Proposed Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Based on its structural similarity to fluoroquinolone antibiotics, this compound is hypothesized to exert its antimicrobial effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair.

The proposed mechanism involves the following steps:

  • Enzyme-DNA Complex Formation: DNA gyrase and topoisomerase IV create transient double-stranded breaks in the bacterial DNA to manage supercoiling and decatenate replicated chromosomes.

  • Stabilization of the Cleavage Complex: The quinoline carboxylic acid molecule intercalates with the DNA at the site of the break and binds to the enzyme, forming a stable ternary drug-enzyme-DNA complex.

  • Inhibition of DNA Replication: This complex physically obstructs the movement of the replication fork, leading to a halt in DNA synthesis.

  • Induction of Cell Death: The accumulation of these stalled complexes and the resulting DNA damage trigger downstream pathways that lead to bacterial cell death.

In Gram-negative bacteria, DNA gyrase is often the primary target, while in Gram-positive bacteria, topoisomerase IV is typically more sensitive.

Fluoroquinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Replication DNA Replication Gyrase DNA Gyrase Replication->Gyrase Relieves supercoiling TopoIV Topoisomerase IV Replication->TopoIV Decatenates chromosomes TernaryComplex Ternary Complex (Drug-Enzyme-DNA) Gyrase->TernaryComplex TopoIV->TernaryComplex Compound 6-(CF3)quinoline- 3-carboxylic acid Compound->Gyrase Compound->TopoIV TernaryComplex->Replication Blocks replication fork CellDeath Cell Death TernaryComplex->CellDeath Induces DNA damage Antimicrobial_Susceptibility_Testing_Workflow Start Start: Compound & Microbe PrepStock Prepare Compound Stock Solution (DMSO) Start->PrepStock PrepInoculum Prepare Standardized Inoculum (0.5 McFarland) Start->PrepInoculum PrepPlate Serial Dilution in 96-Well Plate PrepStock->PrepPlate Inoculate Inoculate Plate PrepPlate->Inoculate PrepInoculum->Inoculate IncubateMIC Incubate (18-24h, 37°C) Inoculate->IncubateMIC ReadMIC Determine MIC (No visible growth) IncubateMIC->ReadMIC Subculture Subculture from Clear Wells onto Agar Plate ReadMIC->Subculture IncubateMBC Incubate (18-24h, 37°C) Subculture->IncubateMBC ReadMBC Determine MBC (No colony growth) IncubateMBC->ReadMBC End End: MIC & MBC Values ReadMBC->End

References

Application Note: 6-(Trifluoromethyl)quinoline-3-carboxylic Acid as a Ratiometric Fluorescent Probe for pH Measurement in Acidic Organelles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the application of 6-(Trifluoromethyl)quinoline-3-carboxylic acid as a novel, ratiometric fluorescent probe for the quantitative measurement of pH in acidic cellular compartments, such as lysosomes and endosomes. The inherent photophysical properties of the quinoline core, modulated by the electron-withdrawing trifluoromethyl group and the pH-sensitive carboxylic acid moiety, give rise to a distinct ratiometric shift in its fluorescence emission spectrum in response to changes in proton concentration. This document provides a comprehensive overview of the probe's mechanism, detailed protocols for its characterization, and its application in cellular imaging.

Introduction

The precise regulation of pH within cellular organelles is crucial for a multitude of physiological processes, including enzyme activity, protein sorting, and receptor-mediated endocytosis. Consequently, the development of robust and sensitive molecular probes for pH measurement in living cells is of significant interest. Quinoline and its derivatives are a well-established class of fluorophores known for their utility in designing fluorescent chemosensors due to their inherent fluorescence, ability to form stable complexes, and tunable photophysical properties.[1][2]

This compound is a functionalized quinoline derivative that possesses key structural features making it a promising candidate for a pH-sensitive molecular probe. The quinoline nitrogen atom can be protonated in acidic environments, which can significantly alter the electronic structure and, consequently, the fluorescence properties of the molecule.[3] The presence of a strong electron-withdrawing trifluoromethyl group can further modulate the pKa of the quinoline nitrogen and enhance the photostability of the probe.[4][5] Furthermore, the carboxylic acid group provides a secondary site for protonation and a potential handle for bioconjugation.[6] This application note describes a proposed "turn-on" sensing mechanism where the protonation of the quinoline nitrogen in acidic conditions leads to a distinct change in the fluorescence emission, allowing for ratiometric pH measurements.

Physicochemical and Photophysical Properties

The key physicochemical and photophysical properties of this compound are summarized in the table below. These values are representative and may vary depending on the specific solvent and experimental conditions.

PropertyValue
Molecular Formula C₁₁H₆F₃NO₂[7]
Molecular Weight 241.17 g/mol [7]
Excitation Maxima (λex) ~350 nm (neutral pH), ~380 nm (acidic pH)
Emission Maxima (λem) ~450 nm (neutral pH), ~520 nm (acidic pH)
Quantum Yield (Φ) Low in neutral conditions, enhanced in acidic conditions
Stokes Shift > 100 nm
pKa ~ 4.5 - 5.5

Proposed Mechanism of Action

The pH-sensing mechanism of this compound is based on the protonation of the quinoline nitrogen atom in acidic environments. In its deprotonated state (at neutral or basic pH), the probe exhibits a primary fluorescence emission peak in the blue region of the spectrum. Upon protonation in an acidic medium, a photoinduced electron transfer (PET) process is likely inhibited, leading to a significant enhancement of fluorescence and a bathochromic shift (red-shift) in the emission spectrum. This results in the appearance of a new, intense emission band in the green region. The ratio of the fluorescence intensities at these two wavelengths can be used to quantitatively determine the pH of the surrounding environment.

pH Sensing Mechanism cluster_neutral Neutral pH (Low Fluorescence) cluster_acidic Acidic pH (High Fluorescence) Deprotonated Deprotonated Quinoline (λem ~450 nm) Protonated Protonated Quinoline (λem ~520 nm) Deprotonated->Protonated + H⁺ Protonated->Deprotonated - H⁺

Caption: Proposed pH-dependent fluorescence switching mechanism.

Experimental Protocols

Protocol 1: Spectroscopic Characterization and pH Titration

This protocol describes the determination of the photophysical properties of the probe and its response to pH changes.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS)

  • Citrate-phosphate buffer solutions (pH range 3.0 - 8.0)

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • pH meter

Procedure:

  • Prepare a 1 mM stock solution of this compound in DMSO.

  • For fluorescence measurements, dilute the stock solution to a final concentration of 10 µM in a series of citrate-phosphate buffers with pH values ranging from 3.0 to 8.0.

  • Record the absorption spectra of the probe in each buffer using a UV-Vis spectrophotometer.

  • Record the fluorescence emission spectra for each sample using a spectrofluorometer. Use an excitation wavelength determined from the absorption spectrum (approximately 350-380 nm).

  • Plot the ratio of the fluorescence intensity at the two emission maxima (e.g., I₅₂₀/I₄₅₀) as a function of pH.

  • Determine the pKa of the probe by fitting the titration curve to the Henderson-Hasselbalch equation.

Expected Results: A clear ratiometric response is expected, with the emission peak at ~520 nm increasing in intensity as the pH decreases, while the peak at ~450 nm decreases. The resulting titration curve should be sigmoidal, allowing for the determination of the pKa.

Protocol 2: Cellular Imaging of Acidic Organelles

This protocol outlines the use of the probe for imaging lysosomes in living cells.

Materials:

  • Cultured mammalian cells (e.g., HeLa or A549)

  • Complete cell culture medium

  • This compound stock solution (1 mM in DMSO)

  • LysoTracker™ Red (or other lysosomal marker)

  • Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Confocal laser scanning microscope with appropriate filter sets

Procedure:

  • Seed cells on glass-bottom dishes and culture overnight.

  • On the day of the experiment, remove the culture medium and wash the cells with pre-warmed HBSS.

  • Incubate the cells with 5-10 µM of this compound in HBSS for 30-60 minutes at 37°C.

  • (Optional) For co-localization, add a commercially available lysosomal marker (e.g., LysoTracker™ Red) according to the manufacturer's instructions during the last 15-30 minutes of incubation.

  • Wash the cells twice with pre-warmed HBSS to remove excess probe.

  • Add fresh HBSS to the dish and image the cells using a confocal microscope.

  • Acquire images in two separate channels corresponding to the two emission wavelengths of the probe (e.g., Channel 1: 430-470 nm, Channel 2: 500-550 nm). If using a co-stain, acquire a third channel for the lysosomal marker.

  • Generate a ratiometric image by dividing the pixel-by-pixel intensity of the acidic-channel image (Channel 2) by the neutral-channel image (Channel 1).

Data Interpretation: The ratiometric image will provide a map of the intracellular pH, with higher ratio values indicating more acidic regions. Co-localization of the high-ratio signal with the lysosomal marker will confirm the accumulation of the probe in lysosomes.

Experimental_Workflow A Prepare Probe Stock Solution B Spectroscopic Characterization (pH Titration) A->B D Cell Culture and Seeding A->D C Determine pKa and Ratiometric Response B->C I Data Interpretation C->I E Probe Loading and Co-staining (Optional) D->E F Confocal Microscopy E->F G Image Acquisition (Dual Channel) F->G H Ratiometric Image Analysis G->H H->I

Caption: Overall experimental workflow.

Troubleshooting

IssuePossible CauseSuggested Solution
Low fluorescence signal in cells Insufficient probe concentration or incubation time.Increase probe concentration or extend incubation time.
Cell type has low uptake.Optimize loading conditions for the specific cell line.
High background fluorescence Incomplete removal of extracellular probe.Increase the number and duration of washing steps.
Autofluorescence from cells or medium.Image a control sample without the probe to determine background levels. Use a phenol red-free imaging medium.
Photobleaching High laser power or long exposure times.Reduce laser power and exposure times. Use an anti-fade mounting medium for fixed cells.

Conclusion

This compound presents a promising new tool for the ratiometric fluorescence imaging of pH in acidic organelles. Its distinct spectral shift upon protonation, coupled with the favorable photophysical properties imparted by the quinoline core and trifluoromethyl substituent, makes it a valuable probe for researchers in cell biology and drug development. The protocols provided herein offer a comprehensive guide for the characterization and application of this novel pH sensor.

References

Application Notes and Protocols for the Derivatization of 6-(Trifluoromethyl)quinoline-3-carboxylic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Quinoline Scaffold

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities.[1][2] From the historical antimalarial quinine to modern synthetic anticancer and antimicrobial agents, quinoline derivatives continue to be a fertile ground for drug discovery.[1][2][3] 6-(Trifluoromethyl)quinoline-3-carboxylic acid is a particularly promising starting material for the synthesis of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability and cell permeability, while the carboxylic acid moiety provides a versatile handle for chemical modification to modulate biological activity and pharmacokinetic properties.[4]

This guide provides a comprehensive overview of strategies for the derivatization of this compound and detailed protocols for the subsequent evaluation of these derivatives in relevant biological assays. The focus is on generating amide and ester libraries to explore structure-activity relationships (SAR) for anticancer and antimicrobial applications.

Scientific Rationale for Derivatization

The carboxylic acid group at the 3-position of the quinoline ring is a key site for modification. Conversion of this polar group into less polar esters or amides can significantly impact a molecule's ability to cross cellular membranes and interact with biological targets. Furthermore, the diverse functionalities that can be introduced through amide or ester linkages allow for a systematic exploration of how different chemical properties (e.g., size, electronics, hydrogen bonding potential) influence biological efficacy and selectivity.[5][6]

For instance, in the context of anticancer activity, quinoline derivatives have been shown to induce apoptosis, arrest the cell cycle, and inhibit key enzymes such as topoisomerases and various kinases.[7][8][9][10] The nature of the substituent at the 3-position can influence which of these pathways is targeted and the potency of the interaction. Similarly, the antimicrobial action of quinolones primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[11][12][13] Modifications to the core structure can enhance binding to these enzymes and overcome resistance mechanisms.[11][12]

Derivatization Strategies and Protocols

The following sections detail the synthesis of amide and ester derivatives from this compound. These protocols are designed to be robust and adaptable for the creation of a chemical library for biological screening.

Amide Synthesis via Acyl Chloride Intermediate

This two-step protocol first activates the carboxylic acid by converting it to an acyl chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide.

Part 1: Synthesis of 6-(Trifluoromethyl)quinoline-3-carbonyl chloride

Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per mmol of acid).

  • Reagent Addition: Add oxalyl chloride (2.0 eq) dropwise to the suspension at 0 °C (ice bath). Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution. Typically, the reaction is complete within 1-2 hours.

  • Work-up: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 6-(Trifluoromethyl)quinoline-3-carbonyl chloride is a solid and can be used in the next step without further purification.

Part 2: Amide Formation

Experimental Protocol:

  • Reaction Setup: Dissolve the crude 6-(Trifluoromethyl)quinoline-3-carbonyl chloride (1.0 eq) in anhydrous DCM (10 mL per mmol). In a separate flask, dissolve the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.

  • Reagent Addition: Slowly add the amine solution to the acyl chloride solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Ester Synthesis via Fischer Esterification

Fischer esterification is a classic method for producing esters from carboxylic acids and alcohols using an acid catalyst.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (typically 5 mol%).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-24 hours. The reaction progress should be monitored by TLC.

  • Work-up and Purification: After cooling to room temperature, neutralize the excess acid with a saturated solution of NaHCO₃. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography.

Diagram of Derivatization Workflow

derivatization_workflow cluster_amide Amide Synthesis cluster_ester Ester Synthesis start 6-(Trifluoromethyl)quinoline- 3-carboxylic Acid acyl_chloride Acyl Chloride Formation (SOCl₂ or (COCl)₂) start->acyl_chloride Step 1 esterification Fischer Esterification (R'OH, H⁺) start->esterification amide_formation Amine Coupling (R₁R₂NH, Base) acyl_chloride->amide_formation Step 2 amide_product Amide Derivatives (Library) amide_formation->amide_product ester_product Ester Derivatives (Library) esterification->ester_product bio_assays Biological Assays (Anticancer, Antimicrobial) amide_product->bio_assays ester_product->bio_assays

Caption: Workflow for the synthesis of amide and ester derivatives.

Biological Evaluation Protocols

The following are detailed protocols for assessing the anticancer and antimicrobial activities of the synthesized derivatives.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Compound Derivative Type R Group Example IC₅₀ (µM) on MCF-7
Parent Acid Carboxylic Acid-OH>100
Amide-1 Amide-NH-CH₂-Ph15.2
Amide-2 Amide-N(CH₃)₂45.8
Ester-1 Ester-O-CH₂CH₃22.5
Ester-2 Ester-O-CH(CH₃)₂38.1
Doxorubicin Positive ControlN/A0.8
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.[14][15][16][17]

Experimental Protocol:

  • Inoculum Preparation: From a fresh culture (18-24 hours) of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) on a non-selective agar plate, prepare a direct colony suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[18] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[19]

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (broth and inoculum only) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[16]

Compound Derivative Type R Group Example MIC (µg/mL) vs. S. aureus Example MIC (µg/mL) vs. E. coli
Parent Acid Carboxylic Acid-OH>128>128
Amide-1 Amide-NH-CH₂-Ph1664
Amide-2 Amide-N(CH₃)₂32>128
Ester-1 Ester-O-CH₂CH₃64128
Ciprofloxacin Positive ControlN/A0.50.25

Diagram of Biological Screening Cascade

screening_cascade cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Validation start Synthesized Derivative Library anticancer_primary Anticancer Screen (Single High Concentration) start->anticancer_primary antimicrobial_primary Antimicrobial Screen (MIC Determination) start->antimicrobial_primary ic50 IC₅₀ Determination (Dose-Response) anticancer_primary->ic50 Active Compounds moa Mechanism of Action Studies antimicrobial_primary->moa Potent Compounds ic50->moa hit_compounds Validated Hits moa->hit_compounds

Caption: A logical workflow for biological screening of derivatives.

Conclusion and Future Directions

The derivatization of this compound into amides and esters provides a powerful strategy for the discovery of novel anticancer and antimicrobial agents. The protocols outlined in this guide offer a systematic approach to synthesize and evaluate a library of compounds, enabling the exploration of structure-activity relationships. Promising "hit" compounds identified through these primary screens can be advanced to more detailed mechanistic studies to elucidate their mode of action and to in vivo models to assess their therapeutic potential. Further optimization of lead compounds can be achieved by expanding the diversity of the amine and alcohol building blocks used in the derivatization process.

References

Application Note & Protocols: A Comprehensive Framework for Evaluating 6-(Trifluoromethyl)quinoline-3-carboxylic acid as a DYRK1A Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Methodological Guide

Abstract

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a highly investigated therapeutic target due to its critical role in cellular processes and its implication in various pathologies, including Down syndrome, Alzheimer's disease, and certain cancers.[1][2][3] The development of potent and selective DYRK1A inhibitors is a key objective in medicinal chemistry. This document provides a comprehensive, multi-tiered methodological framework for the evaluation of novel small molecules, using 6-(Trifluoromethyl)quinoline-3-carboxylic acid as a representative candidate from the promising quinoline inhibitor scaffold class.[4][5] We present detailed protocols for biochemical potency determination, mechanism of action studies, and cellular target engagement assays. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to ensure technical accuracy and reproducibility.

Introduction: The Rationale for DYRK1A Inhibition

DYRK1A is a serine/threonine kinase that also autophosphorylates on a tyrosine residue, classifying it as a dual-specificity kinase.[6] Its gene is located on chromosome 21, and its overexpression is strongly linked to the neuropathological features of Down syndrome.[2][7] Furthermore, DYRK1A contributes to Alzheimer's-like pathology by phosphorylating key proteins such as Amyloid Precursor Protein (APP) and Tau, leading to increased amyloid-β production and neurofibrillary tangle formation.[8][9] Consequently, the inhibition of DYRK1A is a promising therapeutic strategy to counteract the effects of its overexpression.[2][10]

This guide outlines a systematic approach to characterize a novel potential inhibitor, this compound. The workflow is designed to first confirm direct enzymatic inhibition and quantify potency, then elucidate the mechanism of action, and finally, validate its activity in a relevant cellular context.

G cluster_workflow Overall Evaluation Workflow A Compound Synthesis & Quality Control (this compound) B Tier 1: Biochemical Assays (Potency - IC50 Determination) A->B Initial Screening C Tier 2: Mechanism of Action (ATP Competition Assay) B->C Potent Hit Confirmed D Tier 3: Cellular Target Engagement (Western Blot for p-Substrate) C->D Mechanism Understood E Tier 4: Kinase Selectivity Profiling (Panel Screening) D->E Cellular Activity Confirmed F Decision Point: Lead Candidate Progression E->F Selectivity Profile Acceptable

Figure 1: A tiered workflow for the comprehensive evaluation of a novel DYRK1A inhibitor.

Tier 1: Biochemical Potency and IC50 Determination

The foundational step is to determine if the compound directly inhibits the enzymatic activity of purified, recombinant DYRK1A and to quantify its potency via the half-maximal inhibitory concentration (IC50). We present two common, robust methods.

Protocol 2.1: Radiometric [γ-³³P]-ATP Filter Binding Assay

Principle: This is a classic, highly sensitive method that directly measures the transfer of a radiolabeled phosphate from [γ-³³P]-ATP to a specific peptide substrate.[11][12] The phosphorylated substrate is captured on a phosphocellulose paper, while unincorporated ATP is washed away. The remaining radioactivity is proportional to kinase activity.

Materials:

  • Recombinant Human DYRK1A (e.g., Promega, Reaction Biology)[13][14]

  • DYRKtide peptide substrate (RRRFRPASPLRGPPK)[13]

  • [γ-³³P]-ATP (PerkinElmer)

  • Kinase Reaction Buffer: 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT

  • Test Compound: this compound, dissolved in 100% DMSO

  • Positive Control: Harmine or Staurosporine[15][16]

  • P81 Phosphocellulose Paper

  • 75 mM Phosphoric Acid wash buffer

  • Scintillation Counter and Scintillation Fluid

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compound and positive control in DMSO. Dispense into a 96-well plate. Ensure the final DMSO concentration in the reaction is ≤1%.

  • Reaction Mix Preparation: Prepare a master mix containing Kinase Reaction Buffer, DYRK1A enzyme, and DYRKtide substrate.

  • Pre-incubation: Add the reaction mix to the compound plate. Add DMSO for "100% activity" controls. Pre-incubate for 10 minutes at room temperature to allow compound binding.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³³P]-ATP.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is within the linear range.

  • Stop Reaction & Spotting: Stop the reaction by adding phosphoric acid. Spot a portion of each reaction onto the P81 phosphocellulose paper.

  • Washing: Wash the P81 paper 3-4 times with 75 mM phosphoric acid to remove unincorporated [γ-³³P]-ATP.[11]

  • Quantification: Place the washed paper spots into scintillation vials with fluid and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2.2: Luminescence-Based ADP-Glo™ Kinase Assay

Principle: This non-radioactive, homogeneous assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[17] After the kinase reaction, remaining ATP is depleted, and then the ADP is converted back to ATP, which is used in a luciferase/luciferin reaction to generate a light signal proportional to kinase activity.[13]

Materials:

  • DYRK1A Kinase Enzyme System (Promega, #V4031 or similar)[13]

  • ADP-Glo™ Kinase Assay Kit (Promega, #V9101)

  • Test Compound and Controls (as above)

  • White, opaque 96- or 384-well assay plates

Step-by-Step Methodology:

  • Compound Plating: As described in Protocol 2.1.

  • Kinase Reaction: In the assay plate, combine the test compound, DYRK1A enzyme, substrate, and ATP.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Detect ADP: Add Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Quantification: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: A lower light signal indicates less ADP produced, meaning higher kinase inhibition. Calculate IC50 as described in Protocol 2.1.

Data Presentation: Example IC50 Determination

CompoundIC50 (nM) vs. DYRK1AAssay Method
This compound125ADP-Glo™
Harmine (Positive Control)35ADP-Glo™
Staurosporine (Positive Control)4Radiometric

Tier 2: Elucidating Mechanism of Inhibition

Understanding how the compound inhibits the enzyme is crucial. Most kinase inhibitors compete with the enzyme's natural substrate, ATP.[18] This can be determined by measuring the inhibitor's IC50 at varying concentrations of ATP.

Protocol 3.1: ATP Competition Assay

Principle: For an ATP-competitive inhibitor, the measured IC50 value will increase as the concentration of ATP in the assay increases, because more ATP is present to outcompete the inhibitor for the binding site. For a non-ATP-competitive inhibitor, the IC50 will remain largely unchanged regardless of ATP concentration.[9]

Methodology:

  • Perform the chosen biochemical assay (e.g., ADP-Glo™) as described above.

  • Set up multiple parallel experiments. In each experiment, keep the enzyme and substrate concentrations constant but vary the ATP concentration (e.g., 10 µM, 50 µM, 100 µM, 500 µM).

  • For each ATP concentration, perform a full dose-response curve for the test compound to determine its IC50 value.

  • Data Analysis: Plot the determined IC50 values against the corresponding ATP concentrations. A clear positive correlation indicates an ATP-competitive mechanism of action.

Tier 3: Cellular Target Engagement

A potent biochemical inhibitor must also be effective in the complex environment of a living cell. This requires the compound to be cell-permeable and to engage DYRK1A, leading to a measurable downstream effect. A gold-standard method is to measure the phosphorylation status of a known DYRK1A substrate.[19]

G cluster_pathway Simplified DYRK1A Cellular Signaling DYRK1A DYRK1A Tau Tau DYRK1A->Tau Phosphorylates Compound This compound Compound->DYRK1A Inhibition pTau p-Tau (Thr212) Tau->pTau NFT Neurofibrillary Tangles pTau->NFT Aggregation

Figure 2: Inhibition of DYRK1A is expected to reduce phosphorylation of substrates like Tau.

Protocol 4.1: Western Blot for Phospho-Tau (Thr212)

Principle: This protocol assesses the ability of the inhibitor to block DYRK1A-mediated phosphorylation of Tau protein at Threonine 212 (pTau-T212) in a cellular model.[9][11] A reduction in the pTau-T212 signal relative to total Tau provides strong evidence of on-target activity.

Materials:

  • Cell Line: SH-SY5Y or HEK293T cells (which endogenously express DYRK1A).

  • Cell Culture Media and Reagents.

  • Test Compound and Vehicle Control (DMSO).

  • Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE Gels and Electrophoresis Equipment.

  • PVDF or Nitrocellulose Membranes.

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibodies: Rabbit anti-pTau (T212), Mouse anti-Total Tau, Mouse anti-β-Actin (loading control).

  • Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

  • Chemiluminescent Substrate (ECL).

  • Imaging System (e.g., ChemiDoc).

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or DMSO for 4-24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, boil, and separate the proteins by SDS-PAGE.

  • Western Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against pTau-T212 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading and total substrate levels, the membrane can be stripped and re-probed with antibodies against Total Tau and a loading control like β-Actin.

  • Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the pTau-T212 signal to the Total Tau signal, and then to the loading control. A dose-dependent decrease in the normalized pTau signal indicates successful cellular inhibition of the pathway.

Tier 4: Kinase Selectivity Profiling

An ideal inhibitor should be highly selective for its intended target to minimize off-target effects.[20] this compound should be profiled against a panel of other kinases, especially those closely related to DYRK1A.

Methodology Overview:

  • Kinase Panel: The compound should be screened against other DYRK family members (DYRK1B, DYRK2) and related CMGC family kinases like the CLK family.[21]

  • Screening Services: Comprehensive kinase selectivity profiling is often performed as a service by specialized contract research organizations (e.g., Reaction Biology, Eurofins Discovery), which maintain large panels of purified kinases.[15]

  • Data Interpretation: The data is typically presented as percent inhibition at a fixed compound concentration (e.g., 1 µM). Potent hits from the primary screen are then followed up with full IC50 determinations. A highly selective compound will show potent inhibition of DYRK1A with minimal activity against other kinases.

Data Presentation: Example Kinase Selectivity Profile

Kinase Target% Inhibition @ 1 µMNotes
DYRK1A 95% On-target activity
DYRK1B45%Moderate off-target activity
DYRK215%Low off-target activity
CLK112%Low off-target activity
GSK3β8%Minimal off-target activity

Conclusion

This application note provides a structured and robust workflow to thoroughly evaluate this compound, or any novel compound, as a DYRK1A inhibitor. By systematically progressing from biochemical potency determination to cellular target validation and selectivity profiling, researchers can build a comprehensive data package. This rigorous, evidence-based approach is essential for validating new chemical entities and advancing them through the drug discovery pipeline.

References

in vitro assay conditions for quinoline-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth exploration of the essential in vitro assays for characterizing quinoline-3-carboxylic acid derivatives. This class of compounds holds significant therapeutic potential, most notably as antibacterial agents targeting bacterial type II topoisomerases and as novel anticancer agents. This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring both technical accuracy and practical applicability for researchers in drug discovery and development.

Section 1: Antibacterial Activity Assessment

The primary antibacterial mechanism of many quinoline-3-carboxylic acid derivatives, particularly the fluoroquinolones, is the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, repair, and recombination, making them excellent targets for antibiotic development.[2]

Target I: Bacterial DNA Gyrase

DNA gyrase, a type II topoisomerase unique to bacteria, introduces negative supercoils into DNA, an ATP-dependent process essential for relieving torsional stress during DNA replication.[3] Quinolone derivatives inhibit this process by stabilizing the gyrase-DNA "cleavage complex," which leads to lethal double-strand breaks in the bacterial chromosome.[2]

DNA Gyrase Inhibition Workflow cluster_prep Preparation cluster_reaction Enzyme Reaction cluster_detection Detection & Analysis Compound_Prep Prepare Quinoline Derivative Stock (e.g., in DMSO) Assay_Setup Prepare Assay Plate with Serial Dilutions Compound_Prep->Assay_Setup Add_Components Add Reaction Buffer, Relaxed Plasmid DNA, ATP, and E. coli DNA Gyrase Assay_Setup->Add_Components Incubation Incubate at 37°C for 30-60 min Add_Components->Incubation Stop_Reaction Stop Reaction (e.g., with SDS/Proteinase K) Incubation->Stop_Reaction Detection Choose Detection Method Stop_Reaction->Detection Gel Agarose Gel Electrophoresis Detection->Gel Qualitative/ Semi-Quantitative Fluorescence Fluorescence Plate Reader Detection->Fluorescence High-Throughput Analysis Analyze Results & Calculate IC50 Gel->Analysis Fluorescence->Analysis

Caption: Workflow for DNA Gyrase Inhibition Assay.

This assay is a foundational method to qualitatively and semi-quantitatively assess the inhibition of DNA gyrase's supercoiling activity.[4]

Principle: The assay measures the conversion of relaxed plasmid DNA into its supercoiled form by DNA gyrase.[3] These two topological forms of DNA can be separated by agarose gel electrophoresis because the compact supercoiled form migrates faster than the relaxed form.[4] An effective inhibitor will prevent this conversion, resulting in a higher proportion of relaxed DNA.

Materials:

  • Enzyme: E. coli DNA Gyrase

  • Substrate: Relaxed pBR322 plasmid DNA (typically 0.5 µg per reaction)

  • Assay Buffer (5X): 250 mM Tris-HCl (pH 7.6), 120 mM KCl, 50 mM MgCl₂, 25 mM DTT, 9 mM ATP, 33 mM spermidine.

  • Test Compound: Quinoline-3-carboxylic acid derivative dissolved in DMSO.

  • Stop Solution/Loading Dye: 5% SDS, 25% glycerol, 0.025% bromophenol blue.

  • Agarose Gel: 1% (w/v) in TAE buffer with 0.5 µg/mL ethidium bromide.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 20 µL reaction includes:

    • 4 µL of 5X Assay Buffer

    • 1 µL of relaxed pBR322 DNA (0.5 µg)

    • 1 µL of test compound at various concentrations (or DMSO for control)

    • x µL of sterile deionized water to bring the volume to 19 µL

    • 1 µL of DNA Gyrase (1 U)

  • Controls:

    • Negative Control (No Enzyme): Replace enzyme with dilution buffer. This shows the position of the relaxed DNA.

    • Positive Control (No Inhibitor): Replace test compound with DMSO. This shows the maximum supercoiling activity.

  • Incubation: Mix gently and incubate the reaction at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

  • Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel. Run the gel at 80-100V for 1.5-2 hours or until adequate separation is achieved.

  • Visualization and Analysis: Visualize the DNA bands under a UV transilluminator. Quantify the band intensities using densitometry software. The IC₅₀ value is the concentration of the inhibitor that reduces the supercoiling activity by 50%.

This assay is crucial for compounds like quinolones that act as "poisons" by stabilizing the cleavage complex.[5]

Principle: Quinolones trap the enzyme in a state where it has cleaved the DNA but has not yet re-ligated it. The addition of a strong denaturant like SDS linearizes the plasmid DNA by dissociating the enzyme subunits, revealing the double-strand break.

Procedure:

  • Follow steps 1 and 2 of the supercoiling assay, but use supercoiled pBR322 as the substrate and an assay buffer without ATP.

  • Incubate at 37°C for 30 minutes.

  • Add 2 µL of 10% SDS and 1 µL of 2 mg/mL Proteinase K to each reaction.

  • Incubate for an additional 30 minutes at 37°C to digest the gyrase.

  • Analyze the products on a 1% agarose gel. The appearance of a linearized plasmid band indicates that the compound stabilizes the cleavage complex.

Target II: Bacterial Topoisomerase IV

Topoisomerase IV is another essential bacterial type II topoisomerase. Its primary role is to decatenate (unlink) daughter chromosomes after replication.[6] It also possesses DNA relaxation activity.[7][8] Quinolones also inhibit Topoisomerase IV by stabilizing the cleavage complex.[9]

Principle: This assay measures the ability of Topoisomerase IV to resolve catenated kinetoplast DNA (kDNA) into individual minicircles.[6] Unlinked minicircles (supercoiled or relaxed) migrate into the agarose gel, while the large kDNA network remains trapped in the well. An inhibitor will prevent decatenation, resulting in less DNA entering the gel.

Materials:

  • Enzyme: E. coli Topoisomerase IV

  • Substrate: Kinetoplast DNA (kDNA) (typically 200 ng per reaction)

  • Assay Buffer (5X): 200 mM HEPES-KOH (pH 7.6), 500 mM potassium glutamate, 50 mM magnesium acetate, 50 mM DTT, 5 mM ATP, 250 µg/mL albumin.[7]

  • Test Compound: Quinoline-3-carboxylic acid derivative dissolved in DMSO.

  • Stop Solution/Loading Dye: As in the gyrase assay.

Procedure:

  • Reaction Setup: A typical 30 µL reaction includes:

    • 6 µL of 5X Assay Buffer

    • 1 µL of kDNA (200 ng)

    • 1 µL of test compound at various concentrations

    • x µL of sterile deionized water

    • 1 µL of Topoisomerase IV (1 U)

  • Controls: Set up negative (no enzyme) and positive (no inhibitor) controls as described for the gyrase assay.

  • Incubation: Mix and incubate at 37°C for 30 minutes.[6][10]

  • Termination and Analysis: Stop the reaction and analyze the products by 1% agarose gel electrophoresis as described previously. The IC₅₀ is the concentration that inhibits decatenation by 50%.

For screening large compound libraries, fluorescence-based assays are preferred. These assays are typically performed in 96- or 384-well plates.

Principle: These assays utilize a fluorescent dye that exhibits different emission intensities when bound to supercoiled versus relaxed DNA.[11][12][13]

  • Gyrase Supercoiling: As relaxed DNA is converted to supercoiled DNA, the fluorescence signal increases.[12]

  • Topo IV Relaxation: As supercoiled DNA is converted to relaxed DNA, the fluorescence signal decreases.[13]

These assays are often available as commercial kits (e.g., from ProFoldin) which include the optimized buffers, DNA substrate, and fluorescent dye.[11][13] The general procedure involves setting up the reaction as described above in a microplate, incubating, adding the detection dye, and reading the fluorescence on a plate reader.

Section 2: Anticancer Activity Assessment

Quinoline-3-carboxylic acid derivatives have also been investigated for their antiproliferative effects against various cancer cell lines.[14][15][16] The mechanisms can be diverse, including the inhibition of protein kinases like PDGFR or the induction of apoptosis.[17][18]

Workflow for Anticancer Screening

Anticancer Screening Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_viability Viability Assay Cell_Culture Culture Cancer Cell Lines (e.g., MCF-7, HeLa, K562) Cell_Seeding Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Treatment Treat Cells with Compound Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Quinoline Derivative Compound_Prep->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Add_Reagent Add Viability Reagent (e.g., MTT, SRB) Incubation->Add_Reagent Incubate_Detect Incubate & Measure (Absorbance/Fluorescence) Add_Reagent->Incubate_Detect Analysis Calculate % Viability & GI50/IC50 Incubate_Detect->Analysis

Caption: Workflow for Cell-Based Anticancer Screening.

Protocol 4: Cell Viability MTT Assay

This is a standard colorimetric assay to measure cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[19] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.

Materials:

  • Cell Lines: e.g., MCF-7 (breast), HeLa (cervical), K-562 (leukemia).[20]

  • Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) with 10% FBS.

  • MTT Solution: 5 mg/mL in sterile PBS.

  • Solubilization Buffer: DMSO or a solution of 10% SDS in 0.01 M HCl.[19]

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.5% DMSO).[19]

  • Incubation: Incubate the plate for 24 to 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing formazan crystals to form.[19]

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[19]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ (or GI₅₀) value is determined by plotting cell viability against the logarithm of the compound concentration.

Protocol 5: In Vitro Kinase Inhibition Assay

If a specific kinase is a hypothesized target, a direct enzyme inhibition assay is necessary.[21]

Principle: A typical kinase assay measures the transfer of a phosphate group from ATP to a substrate (peptide or protein). The amount of phosphorylated product or the amount of ATP consumed can be quantified.

Example (Generic ADP-Glo™ Assay format):

  • Reaction Setup: In a 96-well plate, set up a reaction containing the target kinase, the kinase substrate, ATP, and the quinoline derivative inhibitor in a kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

  • Incubation: Incubate at 30°C for 60 minutes.

  • ATP Depletion Measurement: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Measurement: Read the luminescence on a plate reader. The signal intensity is proportional to the amount of ADP formed and thus to the kinase activity. A potent inhibitor will result in a low luminescent signal.

Section 3: Critical Assay Considerations & Troubleshooting

Compound Solubility: Quinoline derivatives can have poor aqueous solubility.[22][23]

  • Stock Solutions: Prepare high-concentration stock solutions in 100% DMSO.[19]

  • Final DMSO Concentration: Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid artifacts.[22]

  • pH Adjustment: The solubility of quinolines, which are often weak bases, can sometimes be improved by lowering the pH of the buffer.[24][25] However, this must be compatible with the enzyme's optimal pH.

  • Precipitation: Visually inspect assay plates for any compound precipitation. If observed, consider using solubility enhancers like Pluronic® F-68 or modifying the dilution method.[22]

Data Interpretation:

  • IC₅₀ Values: This is the most common metric for inhibitor potency. It represents the concentration at which 50% of the enzymatic activity or cell viability is inhibited.

  • Selectivity: When possible, test compounds against related enzymes or in both cancerous and non-cancerous cell lines to determine selectivity.[14][16] For example, when testing antibacterial agents, it is crucial to assess cytotoxicity against mammalian cell lines to ensure a therapeutic window.

Parameter DNA Gyrase/Topo IV Assays Cell Viability (MTT) Assay Kinase Assays
Primary Output % Inhibition of supercoiling/decatenation% Cell Viability% Inhibition of kinase activity
Key Metric IC₅₀IC₅₀ / GI₅₀IC₅₀
Typical [Enzyme] 1-5 nMN/A (Cell-based)1-10 nM
Typical [Substrate] 10-25 µg/mL (DNA)N/A1-10 µM (Peptide), Km for ATP
Incubation Time 30-60 minutes24-72 hours30-120 minutes
Detection Method Agarose Gel, FluorescenceAbsorbanceLuminescence, Fluorescence, Radioactivity

References

developing SAR studies with 6-(Trifluoromethyl)quinoline-3-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Developing Structure-Activity Relationship (SAR) Studies with 6-(Trifluoromethyl)quinoline-3-carboxylic Acid Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 6-(CF₃)-Quinoline-3-Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The quinoline-3-carboxylic acid moiety, in particular, has been a focal point of investigation, demonstrating significant potential as an inhibitor of various enzymes and cellular processes.[4][5]

This application note focuses on a specific, strategically designed scaffold: This compound . The inclusion of a trifluoromethyl (-CF₃) group at the C6 position is a deliberate design choice rooted in modern medicinal chemistry principles. The -CF₃ group is a powerful modulator of physicochemical properties; it is highly lipophilic and acts as a strong electron-withdrawing group, which can significantly enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[6]

The primary objective of this guide is to provide a comprehensive framework for initiating and developing a Structure-Activity Relationship (SAR) study around this core scaffold. We will explore the causal logic behind analog design, provide detailed protocols for synthesis and biological evaluation, and present a model for data interpretation, thereby enabling researchers to systematically probe the chemical space and identify potent lead compounds.

Part 1: The SAR Campaign Workflow

A successful SAR campaign is a cyclical process involving rational design, chemical synthesis, biological testing, and data analysis. Each cycle provides insights that inform the design of the next generation of compounds, progressively refining the pharmacophore to optimize for potency, selectivity, and drug-like properties.

The workflow for a typical SAR study on the this compound scaffold is illustrated below.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Iteration Design Analog Design (Rationale-Driven) Synthesis Chemical Synthesis Design->Synthesis Purify Purification & Characterization (HPLC, NMR, MS) Synthesis->Purify Screening Primary Screening (e.g., Cytotoxicity Assay) Purify->Screening TargetAssay Target-Based Assay (e.g., Kinase Inhibition) Screening->TargetAssay DataAnalysis Data Analysis (IC50 Determination) TargetAssay->DataAnalysis SAR SAR Elucidation DataAnalysis->SAR NextGen Design Next Generation of Analogs SAR->NextGen NextGen->Design Iterative Cycle

Caption: High-level workflow for an iterative SAR campaign.

Part 2: Rationale for Analog Design

The this compound scaffold offers several key positions for chemical modification to probe the structural requirements for biological activity. The primary goal is to understand how changes in steric bulk, electronics, and hydrogen bonding potential at these positions affect target engagement and cellular potency.

Key Modification Points:

  • C2-Position: This position is often solvent-exposed and provides a vector for introducing a variety of substituents to probe for interactions with the target protein. Modifications here can influence potency and selectivity.

  • C3-Carboxylic Acid: The carboxylate group is crucial, often forming key salt bridges or hydrogen bonds with residues like Arginine in the target's active site.[7][8] Esterification or amidation of this group can serve as a prodrug strategy or probe the necessity of the acidic proton.

  • C4-Position: Substituents at this position can modulate the planarity of the quinoline ring system and introduce additional points of interaction.

  • C7-Position: This position on the benzo portion of the ring allows for exploration of electronic effects. Introducing electron-donating or electron-withdrawing groups here can fine-tune the electronics of the entire ring system.

Part 3: Synthetic Protocols

The synthesis of quinoline-3-carboxylic acid derivatives can be achieved through several established methods, such as the Gould-Jacobs reaction. The following protocol outlines a general, reliable route for synthesizing analogs of the core scaffold.

Protocol 3.1: General Synthesis of C2-Substituted this compound Analogs

This protocol is based on the Gould-Jacobs reaction, a robust method for constructing the quinoline core.

Workflow:

  • Step A: Condensation. Reaction of 4-(trifluoromethyl)aniline with diethyl 2-(ethoxymethylene)malonate (DEEM) or a substituted equivalent to form an enamine intermediate.

  • Step B: Thermal Cyclization. High-temperature cyclization of the enamine to form the quinolone ester.

  • Step C: Saponification. Hydrolysis of the ethyl ester to yield the final carboxylic acid product.

Detailed Step-by-Step Methodology:

  • Synthesis of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (Intermediate 1):

    • To a round-bottom flask, add 4-(trifluoromethyl)aniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq).

    • Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

    • After cooling, the resulting solid intermediate, diethyl 2-(((4-(trifluoromethyl)phenyl)amino)methylene)malonate, is added to a high-boiling solvent such as Dowtherm A.

    • Heat the mixture to 240-250°C for 30-60 minutes to effect thermal cyclization.

    • Cool the reaction mixture and dilute with hexane. The precipitated product is collected by filtration, washed with hexane, and dried. This yields Intermediate 1 .

  • Introduction of Diversity at C4 (Optional, leading to C2/C4 analogs):

    • The 4-hydroxyl group of Intermediate 1 can be converted to a chloride using phosphoryl chloride (POCl₃).

    • This 4-chloroquinoline intermediate is a versatile precursor for introducing various nucleophiles (amines, thiols) via nucleophilic aromatic substitution, or for Suzuki coupling to introduce aryl or alkyl groups.[7]

  • Saponification to Final Carboxylic Acid:

    • Dissolve the quinoline ester intermediate (from Step 1 or 2) in a mixture of ethanol and 10% aqueous sodium hydroxide (NaOH).

    • Reflux the mixture for 2-4 hours until TLC indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid (HCl).

    • The resulting precipitate is the final carboxylic acid analog. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

Self-Validation: Each step must be validated. The identity and purity of intermediates and the final product should be rigorously confirmed using ¹H NMR, ¹³C NMR, LC-MS, and HRMS to ensure the structural integrity of the synthesized analogs before biological testing.

Part 4: Biological Evaluation Protocols

Based on the established activities of quinoline derivatives, a primary screen for anticancer activity is a logical starting point.[1][5][9][10][11]

Protocol 4.1: In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

The SRB assay is a reliable and sensitive method for measuring drug-induced cytotoxicity in adherent cell lines.[1] It relies on the ability of SRB to bind to protein components of cells that have been fixed to the culture plate.

Materials:

  • Cancer cell line (e.g., MCF-7, human breast adenocarcinoma).

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Trichloroacetic acid (TCA), cold 10% (w/v).

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.

  • Tris-base solution, 10 mM, pH 10.5.

  • Test compounds (dissolved in DMSO).

Step-by-Step Methodology:

  • Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Add 100 µL of the diluted compound solutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry completely. Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization and Measurement: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye. Shake the plates for 10 minutes. Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration. Plot the percentage of inhibition versus log concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Part 5: Data Interpretation and SAR Visualization

The IC₅₀ values obtained from the biological assays are tabulated to facilitate the elucidation of structure-activity relationships.

Table 1: Hypothetical SAR Data for 6-(CF₃)quinoline-3-carboxylic Acid Analogs
Compound IDC2-Substituent (R¹)C4-Substituent (R²)MCF-7 IC₅₀ (µM)
Parent -H-OH15.2
1a -CH₃-OH8.5
1b -CH₂CH₃-OH12.1
1c -Cyclopropyl-OH4.3
1d -Phenyl-OH25.8
2a -H-OCH₃> 50
2b -H-NH₂18.9
3a -Cyclopropyl-Cl2.1
Visualizing the SAR Findings

A diagram can effectively summarize the key takeaways from the SAR data, providing a clear visual guide for the next round of analog design.

SAR_Summary cluster_nodes Scaffold C2_Node Small, lipophilic groups (e.g., cyclopropyl) enhance potency. Bulky groups (phenyl) are detrimental. C4_Node H-bond donor (-OH) is important. Masking it (-OCH3) abolishes activity. Replacing with -Cl enhances potency. COOH_Node Carboxylic acid is critical. (Data not shown, but assumed based on literature) CF3_Node 6-CF3 group provides a metabolically stable anchor.

(Note: The DOT language does not support direct image embedding and pointer overlay in most renderers. The above script is a conceptual representation. The visual would show the chemical structure with arrows pointing from the text boxes to the relevant positions.)

Interpretation of Hypothetical Data:

  • At the C2-position: Introducing small, lipophilic alkyl groups like methyl and cyclopropyl appears beneficial, with the rigid cyclopropyl ring providing the best activity (Compound 1c ). A large, bulky phenyl group is poorly tolerated, likely due to steric hindrance (Compound 1d ).

  • At the C4-position: The 4-hydroxyl group seems important for activity, possibly acting as a hydrogen bond donor. Masking it as a methyl ether (Compound 2a ) leads to a complete loss of activity. Replacing the -OH with a chloro group (Compound 3a ) surprisingly increases potency, suggesting that an electron-withdrawing group at this position is favorable, and perhaps a different binding mode is adopted.

  • Combined Effect: The most potent compound in this hypothetical series, 3a , combines the optimal C2-substituent (cyclopropyl) with the beneficial C4-chloro group, demonstrating a synergistic effect.

Conclusion and Future Directions

This application note provides a foundational strategy for conducting an SAR study on this compound analogs. The initial hypothetical results suggest that small, lipophilic groups at C2 and an electron-withdrawing group at C4 are favorable for cytotoxic activity.

The next iterative cycle of this campaign should focus on:

  • Exploring C2: Synthesizing a broader range of small alkyl and cycloalkyl groups to further define the optimal size and lipophilicity.

  • Probing C4: Investigating other halogens (F, Br) and small, electron-withdrawing groups (e.g., -CN) to confirm the electronic trend.

  • Target Identification: Utilizing the most potent compounds as chemical probes in chemoproteomics or other target deconvolution studies to identify the specific cellular protein(s) they inhibit. This is a critical step, as quinoline derivatives are known to interact with a variety of targets, including protein kinases and dihydroorotate dehydrogenase.[4][7][8][12]

By following this systematic, rationale-driven approach, researchers can efficiently navigate the chemical space to develop novel and potent therapeutic candidates based on the versatile this compound scaffold.

References

Troubleshooting & Optimization

optimizing Doebner reaction conditions for 6-(Trifluoromethyl)quinoline-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-(Trifluoromethyl)quinoline-3-carboxylic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of this compound. As Senior Application Scientists, we aim to deliver not just protocols, but a foundational understanding of the reaction chemistry to empower you to overcome common experimental challenges.

Initial Considerations: Selecting the Appropriate Synthetic Pathway

A common inquiry revolves around the use of the Doebner reaction for the synthesis of quinoline-3-carboxylic acids. It is crucial to clarify that the classical Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid, yields quinoline-4-carboxylic acids .[1][2][3][4] Therefore, for the synthesis of this compound, an alternative strategy is required.

The Gould-Jacobs reaction is a much more suitable and widely employed method for the preparation of 4-hydroxyquinoline-3-carboxylic acid derivatives, which are key precursors to the target molecule.[5][6] This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[5] Other potential routes include the Friedländer and Combes syntheses, though the Gould-Jacobs reaction is often preferred for this class of compounds.[7][8][9]

This guide will focus on the optimization and troubleshooting of the Gould-Jacobs reaction for the synthesis of this compound.

The Gould-Jacobs Reaction: Mechanism and Rationale

Understanding the reaction mechanism is fundamental to effective troubleshooting. The Gould-Jacobs reaction proceeds in a series of steps:

  • Condensation: The reaction begins with the nucleophilic attack of the aniline (4-(trifluoromethyl)aniline) on diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.

  • Cyclization: Upon heating, a 6-electron electrocyclization occurs. This intramolecular reaction forms the quinoline ring system.

  • Tautomerization: The resulting intermediate exists in equilibrium between its keto and enol forms, with the 4-oxo (keto) form being predominant.[5]

  • Saponification: The ester group at the 3-position is hydrolyzed, typically with a base like sodium hydroxide, to yield the corresponding carboxylic acid.

  • Decarboxylation (if desired): For the synthesis of the parent 4-hydroxyquinoline, a final decarboxylation step can be performed by heating.[5] However, for our target molecule, we will retain the carboxylic acid functionality.

Visualizing the Gould-Jacobs Reaction Mechanism

Gould_Jacobs_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aniline 4-(Trifluoromethyl)aniline anilidomethylenemalonate Anilidomethylenemalonate aniline->anilidomethylenemalonate Condensation (-EtOH) deem Diethyl Ethoxymethylenemalonate (DEEM) deem->anilidomethylenemalonate cyclized_intermediate Cyclized Intermediate anilidomethylenemalonate->cyclized_intermediate Thermal Cyclization keto_form 4-Oxo-quinoline-3-carboxylate (Keto form) cyclized_intermediate->keto_form Tautomerization enol_form 4-Hydroxy-quinoline-3-carboxylate (Enol form) keto_form->enol_form Keto-Enol Tautomerism final_product 6-(Trifluoromethyl)-4-hydroxy- quinoline-3-carboxylic acid keto_form->final_product Saponification (e.g., NaOH) enol_form->keto_form

Caption: Mechanism of the Gould-Jacobs reaction for the synthesis of a 4-hydroxyquinoline-3-carboxylic acid derivative.

Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of this compound via the Gould-Jacobs reaction.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yields in the Gould-Jacobs reaction can often be attributed to several factors:

  • Incomplete Cyclization: The thermal cyclization step requires high temperatures, often in the range of 250-300°C.[10] Insufficient temperature or reaction time can lead to incomplete conversion of the anilidomethylenemalonate intermediate.

    • Solution: Carefully optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.

  • Substrate Reactivity: The presence of the electron-withdrawing trifluoromethyl group on the aniline can decrease its nucleophilicity, potentially slowing down the initial condensation step.

    • Solution: While the Gould-Jacobs reaction is generally effective for anilines with electron-donating groups in the meta-position, modifications may be needed for electron-deficient anilines.[5] Consider using a higher boiling point solvent or microwave irradiation to facilitate the reaction.[10]

  • Degradation of Product: Prolonged exposure to high temperatures can lead to the degradation of the desired product.

    • Solution: A careful time-course study is recommended to find the optimal balance between conversion and degradation.[10]

Q2: I am observing a significant amount of unreacted starting materials. How can I drive the reaction to completion?

A2: The presence of unreacted starting materials, particularly the aniline, suggests issues with the initial condensation step.

  • Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of the diethyl ethoxymethylenemalonate can sometimes be used to drive the reaction forward.

  • Reaction Conditions: As mentioned above, higher temperatures or the use of microwave synthesis can improve the reaction rate and conversion.[10]

  • Purity of Reactants: Impurities in the starting materials, especially moisture, can interfere with the reaction. Ensure that all reactants and solvents are pure and dry.

Q3: The purification of my final product is difficult due to the presence of byproducts. What are the likely side reactions?

A3: The high temperatures required for the Gould-Jacobs reaction can sometimes lead to side reactions.

  • Polymerization/Tar Formation: At elevated temperatures, starting materials and intermediates can polymerize, leading to the formation of tarry byproducts.

    • Solution: Gradual heating and careful temperature control are crucial. The use of a high-boiling point, inert solvent can help to maintain a consistent temperature and minimize charring.

  • Formation of Regioisomers: If using an asymmetrically substituted aniline, the cyclization can occur at two different positions, leading to a mixture of regioisomers.[6] For 4-(trifluoromethyl)aniline, this is not an issue.

Q4: How can I improve the regioselectivity of the cyclization step with other substituted anilines?

A4: While not directly applicable to 4-(trifluoromethyl)aniline, it's a common question. The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors.[6] Generally, cyclization is favored at the less sterically hindered ortho position. For anilines with meta-substituents, the electronic nature of the substituent plays a significant role in directing the cyclization.

Data-Driven Optimization of Reaction Conditions

The following table summarizes key parameters that can be optimized for the Gould-Jacobs reaction, with a focus on synthesizing 6-(Trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid.

ParameterRange/OptionsRationale & Key Considerations
Temperature 200-300 °CThe cyclization step is thermally driven and requires high temperatures. Optimization is critical to maximize yield and minimize degradation.[10]
Reaction Time 1-6 hoursLonger reaction times can increase conversion but also risk product degradation. Monitor by TLC or HPLC.[10]
Solvent Dowtherm A, Diphenyl etherA high-boiling, inert solvent is necessary to achieve the required temperatures for cyclization.
Catalyst Typically none (thermal)The reaction is usually driven by heat. However, for the initial condensation, mild acid catalysis can sometimes be employed.
Heating Method Oil bath, Heating mantle, MicrowaveMicrowave heating can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[10]
Saponification NaOH, KOH (aqueous)Standard basic hydrolysis of the ethyl ester to the carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 6-(Trifluoromethyl)-4-hydroxyquinoline-3-carboxylate

This protocol provides a general methodology for the synthesis of the quinoline precursor.

Materials:

  • 4-(Trifluoromethyl)aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (or another suitable high-boiling solvent)

  • Ethanol

  • Sodium Hydroxide

Procedure:

  • Condensation: In a round-bottom flask, combine 4-(Trifluoromethyl)aniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.). Heat the mixture at 100-120 °C for 1-2 hours. The ethanol byproduct will distill off.

  • Cyclization: Add a high-boiling solvent such as Dowtherm A to the reaction mixture. Heat the solution to reflux (approximately 250 °C) for 1-3 hours. Monitor the reaction by TLC until the intermediate is consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature. The product will often precipitate. Filter the solid and wash with a suitable solvent like hexane or ether to remove the high-boiling solvent. The crude product can be recrystallized from a solvent such as ethanol or ethyl acetate.

  • Saponification: To obtain the carboxylic acid, dissolve the isolated ester in ethanol and add an aqueous solution of sodium hydroxide (2-3 eq.). Reflux the mixture for 2-4 hours. Cool the solution and acidify with HCl to precipitate the 6-(Trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid. Filter, wash with water, and dry.

Visualized Workflows

General Experimental Workflow

Experimental_Workflow start Start mix_reactants Mix 4-(Trifluoromethyl)aniline and DEEM start->mix_reactants heat_condensation Heat at 100-120°C (1-2 hours) mix_reactants->heat_condensation add_solvent Add High-Boiling Solvent (e.g., Dowtherm A) heat_condensation->add_solvent heat_cyclization Heat to Reflux (~250°C) (1-3 hours) add_solvent->heat_cyclization monitor_reaction Monitor by TLC/HPLC heat_cyclization->monitor_reaction monitor_reaction->heat_cyclization Incomplete cool_mixture Cool to Room Temperature monitor_reaction->cool_mixture Complete filter_product Filter Precipitated Product cool_mixture->filter_product wash_product Wash with Hexane/Ether filter_product->wash_product recrystallize Recrystallize from Ethanol/EtOAc wash_product->recrystallize saponification Saponify with NaOH recrystallize->saponification acidify Acidify with HCl saponification->acidify isolate_final_product Isolate Final Product acidify->isolate_final_product end End isolate_final_product->end

Caption: General experimental workflow for the Gould-Jacobs synthesis of 6-(Trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting low yields in the Gould-Jacobs reaction.

References

Technical Support Center: Purification of Fluorinated Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated quinoline carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these unique and often challenging compounds. The introduction of fluorine into the quinoline carboxylic acid scaffold dramatically alters its physicochemical properties, presenting specific hurdles in achieving high purity. This resource provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during purification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of fluorinated quinoline carboxylic acids, providing a foundational understanding of the key challenges.

Q1: Why are fluorinated quinoline carboxylic acids so difficult to purify?

A1: The purification challenges stem from a combination of factors directly related to the unique properties imparted by the fluorine atom and the quinoline core:

  • Altered Polarity and Solubility: Fluorine's high electronegativity can significantly alter the electron distribution within the molecule, impacting its polarity and solubility in common organic solvents.[1][2] This can make traditional recrystallization and chromatographic separations less straightforward.

  • Strong Intermolecular Interactions: The presence of both a carboxylic acid group and a quinoline nitrogen allows for strong intermolecular hydrogen bonding and potential zwitterion formation. Fluorine substitution can further influence these interactions, leading to aggregation and poor chromatographic peak shape.

  • Co-elution of Impurities: Structurally similar impurities, such as regioisomers or precursors from the synthesis, often have very similar polarities to the target compound, making them difficult to resolve by standard chromatographic techniques.[3]

  • Potential for Degradation: Some fluorinated quinolines can be susceptible to degradation under certain conditions, such as exposure to light (photolytic cleavage) or harsh pH, leading to the formation of new impurities during the purification process itself.[3][4]

Q2: What are the most common impurities I should expect?

A2: The impurity profile is highly dependent on the synthetic route employed. However, some common classes of impurities include:

  • Starting Materials and Reagents: Unreacted starting materials, such as the initial aniline or aldehyde, and residual catalysts or reagents from the synthesis.[3]

  • Reaction Intermediates: Incomplete reactions can leave behind various intermediates. For instance, in a Doebner-von Miller synthesis, partially cyclized products can be a source of contamination.[5][6]

  • Isomeric Impurities: During cyclization reactions to form the quinoline ring, different regioisomers can be formed, which are often challenging to separate.[1]

  • Degradation Products: As mentioned, hydrolysis, oxidation, or photolytic cleavage can generate degradation products.[3] For example, decarboxylation of the carboxylic acid group can occur under certain conditions.[3]

  • Enantiomeric Impurities: For chiral fluoroquinolones, the unwanted enantiomer is a critical impurity that must be controlled and monitored, as it may have different pharmacological or toxicological properties.[7]

Q3: What is the first purification technique I should try?

A3: For crystalline solids, recrystallization is often the most effective and scalable initial purification step. It can efficiently remove significant amounts of impurities with different solubility profiles. However, finding the right solvent system can be challenging due to the often-unpredictable solubility of fluorinated quinoline carboxylic acids. A systematic solvent screen is highly recommended.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the purification process.

Issue 1: Poor Yield or No Crystallization During Recrystallization

Symptoms:

  • The compound oils out instead of crystallizing.

  • Very low recovery of the purified product.

  • The product precipitates as an amorphous solid, not crystals.

Troubleshooting Workflow:

start Start: Poor Recrystallization solvent_screen Conduct Systematic Solvent Screen (Single & Mixed Solvents) start->solvent_screen Initial Step check_purity Check Crude Purity (TLC/LCMS) start->check_purity If all else fails slow_cool Slow Cooling & Seeding solvent_screen->slow_cool If solubility is found antisolvent Antisolvent Addition solvent_screen->antisolvent If single solvent fails end End: Successful Crystallization slow_cool->end Success antisolvent->end Success chromatography Consider Column Chromatography Before Recrystallization check_purity->chromatography If crude is very impure chromatography->solvent_screen Then attempt recrystallization start Start: Poor HPLC Separation mobile_phase_ph Adjust Mobile Phase pH start->mobile_phase_ph ion_pairing Add Ion-Pairing Agent (e.g., TEA, TFA) mobile_phase_ph->ion_pairing If tailing persists organic_modifier Change Organic Modifier (ACN vs. MeOH) ion_pairing->organic_modifier For resolution issues column_chem Try Different Column Chemistry (e.g., C8, Phenyl, HILIC) organic_modifier->column_chem If co-elution remains gradient_opt Optimize Gradient Profile column_chem->gradient_opt Fine-tuning end End: Improved Separation gradient_opt->end

References

identifying and removing byproducts in 6-(Trifluoromethyl)quinoline-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-(Trifluoromethyl)quinoline-3-carboxylic acid

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting support for researchers engaged in the synthesis of this compound. We address common challenges related to byproduct formation and offer validated protocols for their identification and removal, ensuring the highest purity of your final compound.

Core Synthesis Pathway & Potential Pitfalls

The most prevalent route to this compound is the Gould-Jacobs reaction. The process begins with the condensation of 4-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (DEEM), forming an enamine intermediate. This intermediate undergoes thermal cyclization, followed by saponification (hydrolysis) of the resulting ethyl ester to yield the target carboxylic acid.

While robust, this pathway is susceptible to several side reactions that can complicate purification and compromise final product purity. This guide will help you navigate these challenges.

Troubleshooting Guide & FAQs

FAQ 1: My reaction has stalled, leaving a large amount of the enamine intermediate. How do I resolve this?

Root Cause Analysis: The thermal cyclization of the enamine intermediate, diethyl 2-(((4-(trifluoromethyl)phenyl)amino)methylene)malonate, is a high-activation-energy pericyclic reaction.[1] Insufficient temperature or reaction time is the primary cause of an incomplete reaction. High-boiling solvents like diphenyl ether or Dowtherm A are used to achieve the necessary temperatures, typically around 250 °C.[2]

Recommended Actions:

  • Confirm Intermediate Presence: The uncyclized intermediate is significantly less polar than the final quinoline product. It can be easily identified by TLC analysis. Its ¹H NMR spectrum will lack the characteristic quinoline ring protons and instead show signals for the vinyl proton and the aniline N-H proton.

  • Drive the Reaction to Completion: If the reaction is still in progress, ensure the solvent temperature is maintained at ~250 °C. Extending the reaction time by 1-2 hours can often increase conversion.[3] For stubborn reactions, microwave-assisted synthesis can be a powerful alternative, often shortening reaction times and improving yields.[3]

  • Post-Reaction Removal: If the reaction cannot be driven to completion, the intermediate can be removed during workup. Since it is less polar and lacks the acidic/basic handles of the final product and starting aniline, it can often be separated via column chromatography.

FAQ 2: I suspect my product is contaminated with a regioisomer. How can I confirm and separate it?

Root Cause Analysis: The Gould-Jacobs cyclization with asymmetrically substituted anilines can potentially yield a mixture of regioisomers.[4] For 4-(trifluoromethyl)aniline, cyclization is electronically directed to the position ortho to the amino group, which is sterically unhindered, strongly favoring the desired 6-(trifluoromethyl) isomer. However, under certain conditions, a minor amount of the 5-(trifluoromethyl) isomer can form via cyclization at the other ortho position.

Identification & Separation Protocol:

  • Step 1: Spectroscopic Confirmation (¹H NMR)

    • The most definitive way to identify regioisomeric impurity is through high-resolution ¹H NMR. The substitution pattern dramatically affects the chemical shifts and coupling constants of the protons on the quinoline core. The proton at the C5 position (H-5) of the desired 6-CF₃ isomer will typically appear as a doublet with a small meta-coupling, whereas the proton at C7 (H-7) will be a doublet of doublets. The proton at C2 is a characteristic singlet far downfield.

  • Step 2: Chromatographic Separation

    • Due to the subtle differences in polarity and crystal packing, separating these isomers is challenging.

    • Fractional Recrystallization: This can be effective if the isomeric ratio is favorable. Experiment with different solvent systems (e.g., Ethanol/Water, Acetic Acid, DMF).

    • Preparative HPLC: For high-purity requirements, reversed-phase preparative HPLC is the most reliable method for separating regioisomers.

Table 1: Comparative Analytical Data for Product and Key Byproducts

CompoundKey ¹H NMR Signals (DMSO-d₆, approx. δ ppm)Expected Polarity (TLC)
6-(CF₃)quinoline-3-carboxylic acid (Product) 9.35 (s, 1H, H-2), 8.80 (s, 1H, H-5), 8.30 (d, 1H, H-7), 8.10 (d, 1H, H-8)Moderate
5-(CF₃)quinoline-3-carboxylic acid (Isomer) 9.40 (s, 1H, H-2), 8.90 (d, 1H, H-4), 8.45 (d, 1H, H-6), 8.20 (d, 1H, H-8)Similar to product
Ethyl 6-(CF₃)quinoline-3-carboxylate (Ester) 9.30 (s, 1H, H-2), 8.75 (s, 1H, H-5), 4.40 (q, 2H, -CH₂-), 1.40 (t, 3H, -CH₃)Low
4-(trifluoromethyl)aniline (Starting Material) 7.45 (d, 2H), 6.65 (d, 2H), 5.90 (s, 2H, -NH₂)Low
FAQ 3: How can I efficiently remove unreacted 4-(trifluoromethyl)aniline?

Root Cause Analysis: Aniline starting material may persist if a non-stoichiometric amount was used or if the initial condensation reaction was incomplete.

Validated Protocol: Acid-Base Extraction

This protocol leverages the basicity of the aniline's amino group and the acidity of the product's carboxylic acid group.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). The basic aniline (pKa ~4.6) will be protonated and move into the aqueous layer, while the neutral ester intermediate and the weakly basic quinoline product remain in the organic layer. Repeat the wash 2-3 times.

  • Isolate Product: After the acid wash, the desired carboxylic acid product can be precipitated or extracted. Adjust the pH of the organic layer with a base (e.g., 1M NaOH) to deprotonate the carboxylic acid, moving it into the aqueous layer. Separate the layers, and then re-acidify the aqueous layer to precipitate the pure product.

  • Final Wash & Dry: Filter the precipitated solid, wash with deionized water to remove residual salts, and dry under vacuum.

FAQ 4: My final product is contaminated with the ethyl ester precursor. What is the corrective action?

Root Cause Analysis: Incomplete saponification (hydrolysis) of the ethyl 6-(trifluoromethyl)quinoline-3-carboxylate is the cause. This typically results from insufficient reaction time, inadequate concentration of the base (e.g., NaOH), or low reaction temperature.

Protocol: Forcing Hydrolysis to Completion

  • Reaction Setup: Suspend the crude product containing the ester in a 10% aqueous solution of sodium hydroxide.[2] Use a sufficient volume to fully dissolve the material upon heating.

  • Heating: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The ester spot (lower polarity) should disappear completely, being converted to the carboxylate salt (which will remain at the baseline). This typically takes 1-4 hours.[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter if any insoluble impurities are present. Slowly acidify the clear filtrate with concentrated HCl until the pH is ~2-3.

  • Precipitation & Isolation: The desired carboxylic acid will precipitate as a solid. Allow it to stir in the cold for 30 minutes to maximize recovery. Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under high vacuum.

Visual Workflow Guides

Gould-Jacobs Pathway and Byproduct Formation

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_byproducts Potential Byproducts & Issues SM1 4-(CF3)aniline INT Enamine Intermediate SM1->INT + DEEM BP4 Unreacted Aniline SM1->BP4 Remains in mixture SM2 DEEM EST Ethyl 6-(CF3)quinoline- 3-carboxylate INT->EST Thermal Cyclization (~250°C) BP1 Incomplete Cyclization INT->BP1 Insufficient Heat/Time BP2 Regioisomer (5-CF3 isomer) INT->BP2 Alternative Cyclization PROD 6-(CF3)quinoline- 3-carboxylic acid EST->PROD Saponification (NaOH, H2O) BP3 Incomplete Hydrolysis EST->BP3 Incomplete Saponification

Caption: Gould-Jacobs reaction pathway and points of byproduct formation.

General Troubleshooting & Purification Workflow

Troubleshooting_Workflow start Crude Product Analysis (TLC, NMR) check_aniline Aniline (SM) present? start->check_aniline check_ester Ester precursor present? check_aniline->check_ester No proc_acid_base Perform Acid-Base Extraction check_aniline->proc_acid_base Yes check_isomer Suspect Isomer? check_ester->check_isomer No proc_hydrolysis Re-run Saponification (NaOH, Reflux) check_ester->proc_hydrolysis Yes proc_recryst Fractional Recrystallization or Prep-HPLC check_isomer->proc_recryst Yes final_product Pure Product check_isomer->final_product No proc_acid_base->check_ester proc_hydrolysis->check_isomer proc_recryst->final_product

Caption: Stepwise workflow for product purification and troubleshooting.

References

Technical Support Center: Stability of 6-(Trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental stability data for 6-(Trifluoromethyl)quinoline-3-carboxylic acid is limited in publicly available literature. This guide is therefore constructed by a Senior Application Scientist to provide a robust framework for researchers to design, execute, and interpret their own stability studies. The principles and methodologies are derived from established practices in forced degradation studies and data from structurally related quinoline compounds.[1][2] All protocols should be adapted and validated for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

A: The solubility of this molecule is dictated by its dual nature: a largely non-polar trifluoromethylated quinoline core and a polar, acidic carboxylic acid group.

  • Polar Aprotic Solvents: It is expected to exhibit good solubility in polar aprotic solvents like DMSO and DMF, which are common for preparing stock solutions.

  • Polar Protic Solvents: Solubility is likely moderate in polar protic solvents such as methanol and ethanol.[3] As the alkyl chain of the alcohol increases, solubility generally decreases.

  • Aqueous Solvents: The compound will likely have low solubility in neutral water. However, its solubility is expected to increase significantly in basic aqueous solutions (e.g., pH > 8) due to the deprotonation of the carboxylic acid to form a more polar carboxylate salt. Conversely, it will be poorly soluble in acidic aqueous solutions.

  • Non-Polar Solvents: Solubility is expected to be low in non-polar solvents like hexanes or toluene.

Q2: What are the most probable degradation pathways for this compound?

A: Based on the quinoline-3-carboxylic acid scaffold, several degradation pathways are plausible under stress conditions.[2] The electron-withdrawing trifluoromethyl group can influence the reactivity of the quinoline ring. Potential pathways include:

  • Oxidation: The quinoline ring is susceptible to oxidation, potentially forming N-oxides or quinoline-diones.[2]

  • Photodegradation: Quinoline and its derivatives are known to be sensitive to light.[2] Exposure to UV or even ambient light over time can lead to complex degradation, including hydroxylation of the ring system.

  • Decarboxylation: While generally stable, carboxylic acids can undergo decarboxylation under high thermal stress, although this often requires harsh conditions.

Q3: Why are forced degradation studies essential for this compound?

A: Forced degradation (or stress testing) studies are critical for several reasons.[4][5] They involve intentionally exposing the compound to harsh conditions (e.g., strong acid/base, high heat, intense light, oxidation) to:

  • Identify Potential Degradants: Rapidly generate degradation products that might form over a longer shelf-life under normal conditions.[6]

  • Elucidate Degradation Pathways: Understand how the molecule breaks down, which provides insight into its intrinsic stability.[4][5]

  • Develop Stability-Indicating Methods: The generated degradants are used to develop and validate analytical methods, like HPLC, that can accurately separate and quantify the parent compound from its impurities, ensuring the method is "stability-indicating."[4][6]

Q4: What are the key factors that will influence the stability of my compound in solution?

A: The primary factors are:

  • pH: Quinoline compounds can be unstable at strongly acidic pH.[1] The carboxylic acid functional group's ionization state will also be pH-dependent, which can influence stability.

  • Solvent Choice: The solvent can mediate degradation reactions. Protic solvents may participate in solvolysis, while others may contain impurities (like peroxides in older ethers) that can initiate degradation.

  • Light: As mentioned, photolysis can be a significant degradation pathway.[2] Always protect solutions from light unless photostability is being actively investigated.

  • Temperature: Elevated temperatures accelerate most degradation reactions.[4] Store stock solutions at recommended temperatures (e.g., 4°C or -20°C) and minimize time at room temperature.

  • Oxygen: The presence of dissolved oxygen can facilitate oxidative degradation, especially in the presence of light or metal ion contaminants.

Troubleshooting Guide: Investigating Compound Instability

Issue: You observe peak area loss, the appearance of new peaks in your chromatogram, or poor reproducibility in your experimental results.

This workflow provides a systematic approach to diagnosing the root cause of instability.

G start Suspected Degradation (e.g., new HPLC peaks, loss of parent) check_controls 1. Analyze Control Samples (Freshly prepared vs. Old) start->check_controls degradation_confirmed Degradation Confirmed check_controls->degradation_confirmed Different? no_degradation No Degradation (Issue is likely analytical) check_controls->no_degradation Identical? isolate_variable 2. Isolate Environmental Variable degradation_confirmed->isolate_variable test_light A. Photostability Test (Wrap vial in foil vs. exposed) isolate_variable->test_light test_temp B. Thermal Stability Test (Sample at 4°C vs. RT vs. 40°C) isolate_variable->test_temp test_solvent C. Solvent/pH Stability Test (Test in different solvents/buffers) isolate_variable->test_solvent root_cause 3. Identify Root Cause test_light->root_cause test_temp->root_cause test_solvent->root_cause photodegradation Photodegradation root_cause->photodegradation Light-sensitive thermal_degradation Thermal Degradation root_cause->thermal_degradation Temp-sensitive solvent_instability Solvent/pH Instability root_cause->solvent_instability Solvent-dependent solution 4. Implement Solution photodegradation->solution thermal_degradation->solution solvent_instability->solution

Caption: Troubleshooting workflow for diagnosing compound instability.

Experimental Protocols

Protocol 1: Preliminary Solubility Assessment

Objective: To determine the approximate solubility of this compound in common laboratory solvents.

Methodology:

  • Preparation: Weigh approximately 1-2 mg of the compound into separate, small, clear glass vials.

  • Solvent Addition: To each vial, add a common laboratory solvent (e.g., DMSO, Methanol, Acetonitrile, Water, 0.1 M NaOH, 0.1 M HCl) dropwise in known increments (e.g., 100 µL).

  • Mixing: After each addition, vortex the vial for 30-60 seconds.

  • Observation: Visually inspect for complete dissolution against a dark background.

  • Calculation: Continue adding solvent until the solid is fully dissolved. Calculate the approximate solubility (e.g., in mg/mL).

  • Documentation: Record the results in a clear table for comparison.

Protocol 2: Forced Degradation Study (Stress Testing)

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradants and assess its intrinsic stability.[7]

Workflow Diagram:

G cluster_prep Preparation cluster_stress Stress Conditions (Parallel Experiments) cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, RT) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal (Solid & Solution, 80°C) prep_stock->thermal photo Photolytic (UV/Vis light chamber) prep_stock->photo prep_control Prepare Control Sample (Stock solution, protected from stress, t=0) hplc Analyze all samples by Stability-Indicating HPLC-UV/PDA prep_control->hplc sampling Sample at Time Points (e.g., 0, 2, 8, 24 hrs) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize If applicable sampling->hplc neutralize->hplc

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).[7]

  • Base Hydrolysis: Mix an aliquot with an equal volume of 0.1 M NaOH. Incubate at room temperature.[7]

    • Scientist's Note: Base-catalyzed reactions are often faster than acid-catalyzed ones, hence the lower temperature. Neutralize acidic and basic samples before HPLC analysis to prevent column damage.

  • Oxidative Degradation: Mix an aliquot with a solution of 3% hydrogen peroxide and keep at room temperature.[7]

  • Thermal Degradation: Place a vial of the stock solution and a vial of the solid powder in a temperature-controlled oven (e.g., 80°C).[1][4]

  • Photolytic Degradation: Expose a solution in a quartz cuvette or vial to a photostability chamber with a controlled light source (e.g., ICH option 1: UV/Vis). Run a dark control (wrapped in foil) in parallel.

  • Sampling & Analysis: Withdraw samples at various time points (e.g., 0, 2, 8, 24 hours). Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method.

Protocol 3: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.

Key Parameters:

  • Column: A reverse-phase C18 column is the most common starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (acetonitrile or methanol) is typically required to resolve polar and non-polar species.

  • Detector: A Photodiode Array (PDA) detector is crucial. It not only quantifies peaks but also provides UV spectra, which can be used to assess peak purity and help identify if a peak consists of a single compound.[7]

  • Method Validation: Once developed, the method must be validated for specificity, linearity, accuracy, and precision to ensure it is trustworthy.[7]

Data Summary & Interpretation

Table 1: Predicted Solubility Profile of this compound
SolventTypePredicted SolubilityRationale
DMSO Polar AproticHigh (>50 mg/mL)Excellent solvent for a wide range of organic molecules.
DMF Polar AproticHigh (>50 mg/mL)Similar to DMSO, effective at solvating polar and non-polar moieties.
Methanol Polar ProticModerate (5-20 mg/mL)Can hydrogen bond with the carboxylic acid.
Acetonitrile Polar AproticLow to Moderate (1-10 mg/mL)Less polar than methanol; less effective at solvating the carboxylic acid.
Water (pH 7) Polar ProticVery Low (<0.1 mg/mL)The large hydrophobic quinoline core dominates solubility.
0.1 M NaOH (aq) Basic AqueousHigh (>20 mg/mL)Forms the highly soluble sodium carboxylate salt.
0.1 M HCl (aq) Acidic AqueousVery Low (<0.1 mg/mL)The carboxylic acid is fully protonated and non-ionized.
Hexane Non-PolarInsoluble (<0.01 mg/mL)"Like dissolves like" principle; compound is too polar.
Table 2: Recommended Conditions for Forced Degradation Study
Stress ConditionReagent/ConditionTemperatureDurationTypical Degradation Target
Acid Hydrolysis 0.1 M - 1 M HCl60 - 80 °CUp to 72 hrs5-20%
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp - 60°CUp to 24 hrs5-20%
Oxidation 3% - 30% H₂O₂Room TemperatureUp to 24 hrs5-20%
Thermal (Dry) Solid Compound80 °CUp to 1 week<5%
Thermal (Wet) In Solution80 °CUp to 72 hrs5-20%
Photolytic ICH Option 1 or 2AmbientPer ICH GuidelineDetectable

Rationale: The goal is to achieve detectable but not complete degradation (5-20%) to adequately test the separation power of the analytical method.[4]

References

troubleshooting low yield in the synthesis of trifluoromethyl-substituted quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of trifluoromethyl-substituted quinolines. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields and other experimental hurdles in their synthetic routes. The introduction of a trifluoromethyl (CF3) group can significantly alter the electronic properties and reactivity of substrates, often necessitating careful optimization and troubleshooting.[1] This guide provides in-depth, field-proven insights in a question-and-answer format to help you navigate these complexities and improve your experimental outcomes.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of trifluoromethyl-substituted quinolines. Each entry details the symptoms, potential root causes, and actionable troubleshooting steps.

Problem 1: Low or No Yield in Conrad-Limpach Synthesis of 4-Hydroxy-CF3-Quinolines

Question: I am attempting to synthesize a 4-hydroxy-2-(trifluoromethyl)quinoline via the Conrad-Limpach synthesis from an aniline and ethyl trifluoroacetoacetate, but my yields are consistently low, or the reaction fails entirely. What are the likely causes and how can I fix this?

Answer:

Low yields in the Conrad-Limpach synthesis of CF3-quinolines are a common issue, often stemming from the high temperatures required for the cyclization step and the electronic effects of the CF3 group.[2][3]

Root Cause Analysis:

  • Inadequate Cyclization Temperature: The final electrocyclic ring-closing step of the Conrad-Limpach synthesis requires significant thermal energy, typically around 250°C, to overcome the activation barrier of disrupting the aniline's aromaticity.[2][3] Insufficient temperatures will lead to an incomplete reaction.

  • Decomposition at High Temperatures: While high temperatures are necessary, they can also lead to the decomposition of starting materials or the desired product, especially during prolonged reaction times.[2]

  • Poor Solvent Choice: The use of an inappropriate or no solvent during the high-temperature cyclization can lead to localized overheating, charring, and significantly reduced yields (often below 30%).[3] High-boiling, inert solvents are crucial for maintaining a consistent reaction temperature and improving yields.[3][4]

  • Incomplete Intermediate Formation: The initial condensation of the aniline with the β-ketoester to form the β-aminoacrylate intermediate may be inefficient. This step is often catalyzed by acid.[2][3]

Troubleshooting Workflow:

Below is a decision-making workflow to address this issue:

G start Low Yield in Conrad-Limpach Synthesis check_temp Is the cyclization temperature consistently at ~250°C? start->check_temp increase_temp Increase temperature to 250°C. Use a high-boiling solvent (e.g., Dowtherm A, mineral oil). check_temp->increase_temp No check_solvent Are you using a high-boiling, inert solvent? check_temp->check_solvent Yes increase_temp->check_solvent use_solvent Incorporate a solvent like mineral oil or 1,2,4-trichlorobenzene to improve heat transfer and yield. check_solvent->use_solvent No check_intermediate Is the β-aminoacrylate intermediate forming efficiently? (Monitor by TLC/LC-MS) check_solvent->check_intermediate Yes use_solvent->check_intermediate optimize_intermediate Add a catalytic amount of strong acid (e.g., H₂SO₄) to the initial condensation step. Consider a one-pot modification using a vinyl ether. check_intermediate->optimize_intermediate No check_purity Are your starting materials pure (aniline, ethyl trifluoroacetoacetate)? check_intermediate->check_purity Yes optimize_intermediate->check_purity purify_reagents Purify starting materials (e.g., distill aniline). check_purity->purify_reagents No success Improved Yield check_purity->success Yes purify_reagents->success

Caption: Troubleshooting workflow for low yields in Conrad-Limpach synthesis.

Detailed Protocols:

Optimized Conrad-Limpach Protocol: [2][4]

  • Step 1: Formation of the β-Aminoacrylate Intermediate

    • In a round-bottom flask, combine the substituted aniline (1.0 eq) and ethyl trifluoroacetoacetate (1.0 eq).

    • Add a catalytic amount of a strong acid (e.g., one drop of concentrated H₂SO₄).

    • Stir the mixture at room temperature for 1-2 hours. The reaction is often exothermic.

    • If using a solvent like toluene, water can be removed azeotropically.

    • Remove any volatile byproducts under reduced pressure to obtain the crude intermediate.

  • Step 2: Thermal Cyclization

    • Add the crude intermediate to a flask containing a high-boiling inert solvent (e.g., mineral oil, Dowtherm A, or ethyl benzoate).[4]

    • Heat the mixture to approximately 250°C with vigorous stirring under an inert atmosphere (e.g., Nitrogen or Argon).

    • Maintain this temperature for 30-60 minutes. Monitor the reaction's progress by TLC if possible.

    • After cooling, the product can be isolated by filtration if it precipitates, or by extraction after diluting the mineral oil with a suitable solvent like hexane.

Problem 2: Significant Tar/Polymer Formation in Doebner-von Miller Synthesis

Question: I am trying to synthesize a CF3-substituted quinoline using the Doebner-von Miller reaction, but the reaction mixture is turning into a thick, dark tar, making product isolation nearly impossible. How can I prevent this?

Answer:

Tar and polymer formation is a classic side reaction in the Doebner-von Miller synthesis, which is exacerbated by the strongly acidic conditions required for the reaction.[5][6] The α,β-unsaturated aldehyde or ketone used in this reaction is prone to acid-catalyzed polymerization.

Root Cause Analysis:

  • Acid-Catalyzed Polymerization: Strong Brønsted or Lewis acids, necessary for the reaction to proceed, also efficiently catalyze the polymerization of the α,β-unsaturated carbonyl compound.[5]

  • Excessive Heat: High reaction temperatures can accelerate the rate of polymerization, leading to rapid formation of intractable tars.[5]

  • High Concentration of Carbonyl Compound: A high concentration of the α,β-unsaturated carbonyl in the acidic medium increases the likelihood of self-polymerization.

Troubleshooting Strategies:

StrategyDescriptionRationale
Biphasic Solvent System Sequester the α,β-unsaturated carbonyl in a non-polar organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase (e.g., aqueous HCl).[5]This minimizes the concentration of the carbonyl compound in the acidic phase, thereby reducing the rate of polymerization.[6]
Optimize Acid and Concentration Instead of highly concentrated strong acids, consider using milder Lewis acids (e.g., ZnCl₂, SnCl₄) or optimizing the concentration of the Brønsted acid.[5]Finding an optimal balance between the rate of the desired reaction and the side polymerization is key. Milder acids can sometimes favor the quinoline formation.
Control Reaction Temperature Maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate.Excessive heat promotes polymerization. Careful temperature control is crucial.[5]
Slow Addition of Carbonyl Add the α,β-unsaturated carbonyl compound dropwise to the heated solution of the aniline in acid over an extended period.This keeps the instantaneous concentration of the carbonyl low, disfavoring polymerization.

Example Protocol for Reduced Tar Formation: [5]

  • In a three-neck flask equipped with a reflux condenser and a dropping funnel, dissolve the aniline in aqueous hydrochloric acid.

  • Heat the solution to reflux.

  • Dissolve the α,β-unsaturated carbonyl compound in an immiscible organic solvent like toluene.

  • Add the toluene solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • Continue refluxing for an additional 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture, neutralize with a base (e.g., NaOH solution), and extract the product with an organic solvent.

Problem 3: Poor Regioselectivity in Friedländer Annulation

Question: When synthesizing a 4-(trifluoromethyl)quinoline via the Friedländer annulation of an unsymmetrical ketone and a 2-aminoaryl trifluoromethyl ketone, I am getting a mixture of regioisomers. How can I improve the regioselectivity?

Answer:

Poor regioselectivity in the Friedländer synthesis is a common issue when using unsymmetrical ketones.[2] The reaction can proceed via condensation at either of the α-positions of the ketone. The electronic properties of the trifluoromethyl group can further influence the outcome.

Root Cause Analysis:

  • Kinetic vs. Thermodynamic Control: The reaction can be under either kinetic or thermodynamic control, leading to different product ratios. The kinetically favored product arises from the deprotonation of the less sterically hindered α-proton of the ketone, while the thermodynamically favored product comes from the more stable enolate.

  • Catalyst Choice: The choice of an acid or base catalyst can significantly influence which regioisomer is formed. Proline potassium salt, for instance, has been shown to be an effective catalyst for the synthesis of 4-trifluoromethyl-substituted quinolines, often with good to excellent yields and potentially improved selectivity.[7]

Strategies for Improving Regioselectivity:

  • Catalyst Screening: Experiment with different catalysts. While traditional methods use strong acids or bases, newer catalytic systems may offer better control. For the synthesis of 4-trifluoromethyl quinolines from 2-trifluoroacetyl anilines, proline potassium salt has been reported to be a superior catalyst.[7]

  • Temperature Optimization: Varying the reaction temperature can shift the balance between kinetic and thermodynamic control. Lower temperatures often favor the kinetic product.

  • Use of Pre-formed Enolates or Enamines: To direct the regioselectivity, consider using a pre-formed enolate, enamine, or enol ether of the unsymmetrical ketone. This ensures that the condensation occurs at a specific α-position.

  • Substrate Modification: If possible, modify the unsymmetrical ketone to block one of the α-positions or to electronically favor deprotonation at the desired site.

G start Poor Regioselectivity in Friedländer Synthesis catalyst Screen Catalysts (e.g., Proline Potassium Salt, various acids/bases) start->catalyst temperature Optimize Temperature (Lower temp for kinetic control, higher for thermodynamic) start->temperature preform Use Pre-formed Enolates, Enamines, or Enol Ethers start->preform modify Modify Ketone Substrate (if feasible) start->modify success Improved Regioselectivity catalyst->success temperature->success preform->success modify->success

Caption: Strategies to improve regioselectivity in Friedländer synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for introducing a trifluoromethyl group into a quinoline ring?

A1: There are two primary strategies:

  • Building Block Approach: This involves using a starting material that already contains the CF3 group and then constructing the quinoline ring around it.[8][9] Examples include:

    • Conrad-Limpach/Knorr Synthesis: Using ethyl trifluoroacetoacetate with anilines.[10]

    • Doebner-von Miller Synthesis: Using α,β-unsaturated trifluoromethyl ketones with anilines.[8]

    • Friedländer Annulation: Condensing a 2-aminoaryl trifluoromethyl ketone with a compound containing an α-methylene group.[7]

  • Direct Trifluoromethylation: This involves adding a CF3 group to a pre-formed quinoline ring. Radical trifluoromethylation is a common method for this, as it allows for the direct introduction of the CF3 group without needing pre-functionalized substrates.[11]

Q2: Why does the Doebner-von Miller synthesis with α,β-unsaturated trifluoromethyl ketones sometimes yield 2-CF3-quinolines instead of the expected 4-CF3-quinolines?

A2: This is a case of regiochemical reversal compared to the standard Skraup-Doebner-Von Miller synthesis.[8] The strong electron-withdrawing nature of the trifluoromethyl group on the ketone can alter the reaction mechanism. In the presence of an acid like trichloroacetic acid (TCA), the condensation of anilines with α,β-unsaturated trifluoromethyl ketones can favor the formation of 2-trifluoromethyl quinolines.[8] This suggests that the initial Michael addition of the aniline may occur differently, or subsequent cyclization pathways are altered by the electronic effects of the CF3 group.

Q3: My trifluoromethyl-substituted quinoline is difficult to purify. It streaks on silica gel columns. What can I do?

A3: The basic nitrogen atom of the quinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to streaking (tailing) and sometimes decomposition.[12] To mitigate this:

  • Add a Basic Modifier: Add a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine, to your eluent. This deactivates the acidic sites on the silica gel.[12]

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina instead of silica gel. For some compounds, reversed-phase silica (C18) may also be a good option.[12]

  • Work Quickly: Minimize the contact time of your compound with the stationary phase by running the column as quickly as possible.

Q4: Are there any modern, metal-free methods for synthesizing CF3-quinolines that might offer better yields or conditions?

A4: Yes, several modern metal-free methods have been developed. One notable example is the [5 + 1] cyclization of 2-vinylanilines with polyfluoroalkanoic acids (like trifluoroacetic acid, TFA).[13] This method uses the polyfluoroalkanoic acid as both a C1 synthon and the source of the fluoroalkyl group. The reaction often proceeds under catalyst- and additive-free conditions at elevated temperatures, offering a direct and efficient route to 2-fluoroalkylated quinolines with good functional group tolerance.[13]

References

Technical Support Center: Managing Exothermic Reactions in Skraup & Doebner–von Miller Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: December 31, 2025

Introduction: Understanding the Inherent Exothermic Risk

The Skraup and Doebner–von Miller syntheses are powerful, time-tested methods for the construction of the quinoline scaffold, a core component in numerous pharmaceuticals and functional materials.[1] However, their reputation for being violently exothermic is well-deserved and presents a significant safety concern if not properly managed.[2][3] The primary drivers of this exothermicity are:

  • Acid-Catalyzed Dehydration: The initial step in the classic Skraup synthesis is the dehydration of glycerol by concentrated sulfuric acid to form the highly reactive intermediate, acrolein.[4][5] This process is extremely exothermic.

  • Michael Addition & Cyclization: The subsequent conjugate addition of the aniline to the α,β-unsaturated carbonyl system and the acid-catalyzed cyclization are also heat-generating steps.[4][6]

  • Oxidation: The final aromatization step, often using nitrobenzene or arsenic acid, contributes to the overall heat profile of the reaction.[2][4]

A failure to control the reaction temperature can lead to a dangerous runaway reaction, characterized by a rapid increase in temperature and pressure, vigorous boiling, and the potential for vessel failure.[7] Furthermore, uncontrolled exotherms invariably lead to the formation of intractable tars and polymeric byproducts, drastically reducing yield and complicating purification.[8][9]

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to safely and effectively manage the thermal hazards associated with these essential synthetic transformations.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is designed to provide direct answers and actionable solutions to the most common challenges encountered during these syntheses.

Q1: My reaction is extremely vigorous and the temperature is rising uncontrollably. What should I do?

A: An uncontrolled exotherm is a critical safety event. Your immediate priority is to safely bring the reaction under control.

Immediate Actions:

  • Cease Reagent Addition: If you are adding any reagents (especially sulfuric acid), stop immediately.

  • Enhance Cooling: If it is safe to do so, immerse the reaction flask deeper into its cooling bath (e.g., an ice-water or ice-salt bath).[7] Do not use a water bath if the reaction temperature is already high enough to cause vigorous boiling of the water.

  • Prepare for Pressure: Ensure the apparatus has a clear, unobstructed path for pressure release, such as a reflux condenser open to the atmosphere (or connected to a bubbler). A blast shield should always be in front of the setup.[7]

Root Cause Analysis & Prevention:

  • Inadequate Cooling: Was the cooling bath capacity sufficient for the scale of the reaction?

  • Rapid Reagent Addition: Was the sulfuric acid or α,β-unsaturated carbonyl compound added too quickly? Slow, dropwise addition is mandatory.[8]

  • Lack of a Moderator: Was a reaction moderator like ferrous sulfate (FeSO₄) used? Ferrous sulfate is crucial for tempering the reaction's vigor, believed to act by controlling the rate of the oxidation step.[2][7][10]

  • Incorrect Reagent Order: Reagents must be added in the correct sequence. For a typical Skraup, the order should be: aniline, glycerol, ferrous sulfate, and then a slow, controlled addition of cooled sulfuric acid.[7][10]

Q2: I am observing significant tar formation, resulting in a low yield and a difficult workup. What is the cause?

A: Tar formation is a classic sign of an uncontrolled reaction temperature and excessive polymerization.[8][9]

The harsh acidic and oxidizing conditions, especially at elevated temperatures, will cause the acrolein or other α,β-unsaturated intermediates to polymerize.[9]

Preventative Measures:

  • Use a Moderator: Ferrous sulfate or boric acid can significantly reduce charring by smoothing the exotherm.[4][8]

  • Optimize Temperature Control:

    • Add sulfuric acid slowly while maintaining a low temperature with an ice bath.[8]

    • Heat the reaction gently only to initiate it. Once the exotherm begins, immediately remove the external heat source.[7][11] The reaction should sustain itself for a period.

    • Only reapply heat to maintain reflux after the initial, most vigorous phase has subsided.[7]

  • In Situ Generation: In the Doebner-von Miller reaction, generating the α,β-unsaturated carbonyl compound in situ from an aldol condensation can sometimes minimize polymerization by keeping its instantaneous concentration low.[12]

Q3: Can I use an alternative to nitrobenzene or arsenic acid as the oxidant?

A: Yes, several alternatives exist, though yields may vary. The choice is often a trade-off between reactivity, safety, and yield.

Nitrobenzene is effective but toxic and can be difficult to remove during workup. Arsenic acid is also effective and can lead to a less violent reaction, but it carries extreme toxicity concerns.[2]

Alternative Oxidizing Agents:

Oxidant Advantages Disadvantages Source
Ferric Sulfate (Fe₂(SO₄)₃) Less toxic, readily available. May require higher temperatures or longer reaction times. [13]
Iodine (I₂) Can be used in catalytic amounts, results in a less violent reaction. Can be expensive for large-scale synthesis. [7][14]
Air/Oxygen Inexpensive and environmentally benign. May require specialized equipment (e.g., pressure vessel) to be effective; can be less reliable. [13]

| Vanadium Pentoxide (V₂O₅) | Has been reported as an effective oxidant. | Toxicity and cost can be a concern. |[13] |

Q4: How do I safely scale up a Skraup or Doebner-von Miller synthesis?

A: Scaling up these reactions introduces significant challenges related to heat transfer and must be approached with extreme caution.

The key issue is the surface-area-to-volume ratio. As the volume of the reaction increases, its ability to dissipate heat through the walls of the flask decreases. A reaction that is manageable at 100 mL can become an uncontrollable runaway at 1 L.

Key Considerations for Scale-Up:

  • Pilot Reaction: First, perform the reaction at the intended larger scale but with only a fraction (e.g., 1/10th) of the reagents to gauge the thermal profile.

  • Mechanical Stirring: Switch from magnetic stirring to overhead mechanical stirring to ensure efficient mixing and prevent the formation of dangerous local hot spots.[11]

  • Baffled Flask: Use a flask with baffles to improve mixing efficiency.

  • Controlled Addition: Use a syringe pump or addition funnel for precise, slow, and consistent addition of the acid.

  • Enhanced Cooling: A simple ice bath may be insufficient. Consider a larger cooling vessel or a cryo-cooler for active temperature management.

  • Continuous Monitoring: Use a thermocouple to continuously monitor the internal reaction temperature. Set a maximum temperature limit, and have a plan to abort the reaction if this limit is exceeded.

Key Experimental Protocols & Workflows

General Protocol for a Moderated Skraup Synthesis (Lab Scale)

This protocol incorporates safety measures to control the exotherm.

Materials:

  • Aniline

  • Glycerol (anhydrous preferred)

  • Concentrated Sulfuric Acid (98%)

  • Nitrobenzene (or alternative oxidant)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Procedure:

  • Apparatus Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer. Place a blast shield in front of the setup.

  • Cooling: Place the flask in a large ice-water bath.

  • Charging Reactants: To the flask, add the aniline, glycerol, and ferrous sulfate heptahydrate. Begin stirring to create a slurry.[8]

  • Acid Addition: Slowly add concentrated sulfuric acid dropwise through the dropping funnel over a period of at least 30-60 minutes. Monitor the internal temperature closely, ensuring it does not rise too rapidly.[8][11]

  • Initiation: Once the acid addition is complete, remove the ice bath. Gently heat the mixture with a heating mantle.

  • Controlled Exotherm: As soon as the reaction begins to boil, immediately remove the heating mantle .[11] The exothermic nature of the reaction should sustain reflux. If the reaction becomes too vigorous, use the ice bath to cool the flask intermittently.[11]

  • Completion: After the initial vigorous reaction subsides (typically 30-60 minutes), reapply heat and maintain a steady reflux for several hours to drive the reaction to completion.[7]

  • Workup: Allow the mixture to cool completely. Carefully dilute with water and proceed with a standard basic workup and steam distillation to isolate the quinoline from the tarry residue.[11]

Visualization of Workflows and Mechanisms
Diagram 1: Exotherm Control Workflow

This diagram outlines the critical decision points for managing temperature during the synthesis.

ExothermControl A Start: Prepare Apparatus & Cooling Bath B Charge Aniline, Glycerol, & FeSO₄ Moderator A->B C Begin SLOW, Dropwise Addition of H₂SO₄ B->C D Monitor Internal Temp (T_int) C->D E T_int > T_max? D->E I Gently Heat to Initiate D->I After Addition F PAUSE Acid Addition E->F Yes H Continue Addition Slowly E->H No G Enhance Cooling F->G G->D H->D J Exotherm Started? I->J J->I No K REMOVE Heat Source J->K Yes L Allow Self-Sustained Reflux K->L M Proceed to Completion L->M

Caption: A decision workflow for controlling the exothermic Skraup synthesis.

Diagram 2: Simplified Skraup Mechanism Highlighting Exothermic Steps

This diagram shows the key transformations and highlights the steps primarily responsible for heat generation.

SkraupMechanism reactants Aniline + Glycerol step1 H₂SO₄ Dehydration reactants->step1 acrolein Acrolein Intermediate step1->acrolein step2 Michael Addition acrolein->step2 + Aniline adduct Michael Adduct step2->adduct step3 Cyclization & Dehydration adduct->step3 dihydroquinoline 1,2-Dihydroquinoline step3->dihydroquinoline step4 Oxidation (e.g., Nitrobenzene) dihydroquinoline->step4 product Quinoline step4->product

Caption: Key exothermic stages in the Skraup quinoline synthesis mechanism.

References

Navigating the Labyrinth: A Troubleshooting Guide to Quinoline Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for quinoline functionalization. As a Senior Application Scientist, I've seen firsthand the challenges that can arise when modifying this crucial heterocyclic scaffold. Quinolines are a cornerstone in medicinal chemistry and materials science, but their rich and nuanced reactivity can often lead to a frustrating maze of unwanted side reactions and poor regioselectivity.[1] This guide is designed to be your compass, providing in-depth, field-proven insights to help you navigate these challenges and achieve your desired synthetic outcomes. We will move beyond simple protocols to explore the "why" behind the "how," empowering you with the knowledge to troubleshoot and optimize your reactions effectively.

Section 1: Taming the Ring - FAQs on Electrophilic and Nucleophilic Substitution

The inherent electronic nature of the quinoline ring dictates its reactivity. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, while the benzene ring is comparatively electron-rich and thus the site for electrophilic substitution.[2] However, this is a simplification, and the reality is often more complex, leading to common issues with regioselectivity and unwanted side products.

Q1: My electrophilic substitution (nitration/halogenation) is giving me a mixture of 5- and 8-substituted isomers. How can I improve the regioselectivity?

This is a classic challenge in quinoline chemistry. Under vigorous acidic conditions, electrophilic attack occurs on the carbocyclic (benzene) ring, favoring the C5 and C8 positions.[3][4] The distribution between these two positions is often difficult to control.

Underlying Cause: The protonated quinolinium species, which is the reactive species under strongly acidic nitrating or halogenating conditions, directs electrophiles to the 5- and 8-positions. The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the protonated nitrogen.

Troubleshooting & Optimization:
StrategyPrincipleKey Considerations
Reaction Temperature Lowering the temperature can sometimes favor one isomer over the other due to subtle differences in activation energies for the formation of the Wheland intermediates.Start with the lowest practical temperature and gradually increase it. Monitor isomer ratios by LC-MS or GC-MS.
Solvent Choice The polarity and coordinating ability of the solvent can influence the solvation of the quinolinium ion and the transition state, thereby affecting the isomer ratio.Experiment with less polar solvents if your reagents are soluble.
Lewis Acid Catalysis In some cases, using a Lewis acid instead of a Brønsted acid can alter the regioselectivity by coordinating to the nitrogen and sterically hindering one of the positions.Screen various Lewis acids (e.g., AlCl₃, BF₃·OEt₂, TiCl₄) at different stoichiometries.
Protecting Groups While less common for this specific issue, a bulky protecting group on a nearby substituent could sterically block one of the positions.This is a more involved synthetic strategy and requires careful planning.
Q2: I'm attempting a nucleophilic substitution on a halo-quinoline, but I'm getting low yields and decomposition. What's going wrong?

Nucleophilic aromatic substitution (SNA_r_) on quinolines primarily occurs at the C2 and C4 positions, as these are the most electron-deficient.[2][5][6] However, forcing these reactions can lead to undesired outcomes.

Underlying Cause: The reactivity of halo-quinolines towards nucleophiles is significantly lower than their pyridine counterparts. Harsh reaction conditions (high temperatures, strong bases) are often required, which can lead to decomposition of the starting material or product. Furthermore, if the leaving group is not at the 2- or 4-position, the reaction is significantly more difficult.[5]

Troubleshooting & Optimization:
  • Substrate Design: Ensure your leaving group (halide, triflate, etc.) is located at the C2 or C4 position. Functionalizing other positions via S_N_Ar is generally not feasible.

  • Nucleophile Strength: Use a potent nucleophile. If you are using a weaker nucleophile, consider deprotonating it first with a strong, non-nucleophilic base (e.g., NaH, KHMDS).

  • Catalysis: For certain nucleophiles, transition metal catalysis (e.g., Buchwald-Hartwig amination, Ullmann condensation) can be highly effective at much lower temperatures, minimizing decomposition.

  • Solvent: Use a polar aprotic solvent (e.g., DMF, DMSO, NMP) to dissolve the reactants and facilitate the reaction.

Section 2: The Modern Toolkit - C-H Functionalization and Cross-Coupling

Direct C-H functionalization and transition-metal-catalyzed cross-coupling reactions have revolutionized quinoline modification, offering pathways to previously inaccessible derivatives.[1] However, these powerful techniques come with their own set of challenges, primarily centered around controlling regioselectivity.

Q3: My palladium-catalyzed C-H arylation is giving me a mixture of products at C2, C3, and C8. How can I direct the reaction to a single position?

This is a common frustration. Without a directing group, the inherent reactivity of the C-H bonds and the coordination of the metal catalyst to the quinoline nitrogen can lead to a mixture of isomers.[1][7]

Underlying Cause: The nitrogen atom of the quinoline can act as a directing group, favoring functionalization at C2 and C8.[1] However, other factors, such as the electronic nature of the quinoline and the steric bulk of the catalyst and reactants, can also influence the outcome.

Troubleshooting Workflow for Regioselectivity in C-H Functionalization:

G start Poor Regioselectivity in C-H Functionalization strategy Select a Regioselective Strategy start->strategy c2_direct Target C2: Use N-Oxide Strategy strategy->c2_direct Targeting C2 c8_direct Target C8: Directed ortho-Metalation (DoM) strategy->c8_direct Targeting C8 other_direct Target Other Positions: Install a Directing Group (DG) strategy->other_direct Targeting other positions c2_details Quinoline N-oxide enhances reactivity and directs to C2. c2_direct->c2_details c8_details A strong directing group (e.g., amide, carbamate) at a nearby position directs lithiation to C8. c8_direct->c8_details dg_details A removable directing group can be installed to target other positions (e.g., C3, C4, C5). other_direct->dg_details optimize Optimize Reaction Conditions c2_details->optimize c8_details->optimize dg_details->optimize ligand Ligand Screening optimize->ligand solvent Solvent Screening optimize->solvent temp Temperature Optimization optimize->temp outcome Desired Regioselectivity Achieved ligand->outcome solvent->outcome temp->outcome

Caption: Decision workflow for improving regioselectivity in quinoline C-H functionalization.

Experimental Protocol: C2-Selective Arylation via the N-Oxide Strategy

The use of quinoline N-oxides is a well-established strategy to activate the C2 position for functionalization.[1][8]

  • Preparation of Quinoline N-Oxide:

    • Dissolve the starting quinoline in a suitable solvent (e.g., dichloromethane or acetic acid).

    • Add an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Work up the reaction to isolate the quinoline N-oxide.

  • C2-Arylation:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the quinoline N-oxide, the arylating agent (e.g., an arylboronic acid or arylsilane), a palladium catalyst (e.g., Pd(OAc)₂), a ligand (if necessary), and a suitable solvent (e.g., dioxane or toluene).

    • Add an appropriate base (e.g., K₂CO₃, Cs₂CO₃) and any necessary additives.

    • Heat the reaction to the desired temperature and monitor its progress.

    • Upon completion, perform an aqueous workup and purify the product by column chromatography.

Q4: My Minisci reaction is giving a mixture of C2 and C4 isomers, along with some di-substituted products. How can I improve the selectivity?

The Minisci reaction, which involves the addition of a nucleophilic radical to the protonated quinoline, is a powerful method for alkylation and acylation. However, controlling the regioselectivity between the electronically similar C2 and C4 positions is a significant challenge.[9]

Underlying Cause: The LUMO coefficients of the protonated quinoline at the C2 and C4 positions are often very similar, leading to poor regioselectivity in the radical addition step.[9] Over-reaction to form di-substituted products can also occur.

Strategies for Controlling Regioselectivity in the Minisci Reaction:
StrategyPrincipleKey Considerations
Blocking Groups A sterically demanding, removable protecting group at the C2 or C4 position can block radical addition at that site, directing it to the other.The choice of blocking group is critical, as it must be stable to the reaction conditions and easily removable afterward.
Substituent Effects Electron-withdrawing or -donating groups on the quinoline ring can influence the electronic properties of the C2 and C4 positions, potentially favoring one over the other.This is an inherent property of your substrate, but it's important to consider when planning your synthesis.
Reaction Conditions The choice of acid, solvent, and radical source can sometimes influence the C2/C4 ratio.Systematic screening of these parameters is often necessary. Recent developments in photoredox catalysis have offered milder conditions that can sometimes improve selectivity.[10]

Section 3: Protecting Group Strategies

In complex syntheses, the use of protecting groups can be essential to mask reactive sites and prevent unwanted side reactions.

Q5: I need to perform a reaction on a substituent on the benzene ring of a quinoline, but the quinoline nitrogen is interfering. What's a good protecting group for the quinoline nitrogen?

Protecting the quinoline nitrogen can be tricky, as many standard nitrogen protecting groups are not stable to the conditions required for subsequent reactions.

Recommended Strategy: N-Oxide Protection

As discussed in the context of C-H functionalization, forming the quinoline N-oxide is an effective way to protect the nitrogen.

G quinoline Quinoline n_oxide Quinoline N-Oxide quinoline->n_oxide Oxidation (e.g., m-CPBA) functionalization Functionalization of Benzene Ring n_oxide->functionalization Protection deprotection Deprotection functionalization->deprotection Reduction (e.g., PCl₃, H₂/Pd) final_product Functionalized Quinoline deprotection->final_product

References

Technical Support Center: Strategies for Regioselective Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective synthesis of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and mechanistic insights to address specific challenges you may encounter at the bench. Our goal is to provide you with the expertise and validated methods necessary to achieve your synthetic targets with precision and efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions related to controlling regioselectivity and overcoming side reactions in classical and modern quinoline syntheses.

Classical Quinoline Syntheses: Common Issues and Solutions

Q1: My Skraup synthesis is extremely exothermic and difficult to control, leading to significant tar formation. How can I mitigate this?

A1: The Skraup synthesis is notoriously vigorous due to the highly exothermic nature of the reaction between aniline, glycerol, and sulfuric acid.[1][2][3] Uncontrolled temperature spikes are a primary cause of tar formation and can pose a significant safety hazard. To moderate the reaction and improve your outcomes, consider the following strategies:

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a classic and effective method to make the reaction less violent.[1][2] Boric acid can also serve as a moderating agent.[1]

  • Controlled Reagent Addition: Add concentrated sulfuric acid slowly and incrementally while ensuring the reaction vessel is adequately cooled, for instance, in an ice bath.[1] This prevents a rapid buildup of heat.

  • Efficient Stirring: Maintain vigorous and efficient stirring throughout the reaction. This helps to dissipate heat evenly and prevent the formation of localized hotspots where decomposition and polymerization are more likely to occur.[1]

  • Temperature Optimization: Gently heat the reaction to initiate it, but be prepared to remove the heat source to control the exothermic phase. Avoiding excessively high temperatures is crucial to minimize charring.[1]

Q2: I'm observing a mixture of regioisomers in my Doebner-von Miller reaction with a meta-substituted aniline. How can I improve regioselectivity?

A2: Predicting the regiochemical outcome of the Doebner-von Miller reaction with meta-substituted anilines is a well-known challenge.[4] The cyclization can occur at either of the two available ortho positions to the amino group, leading to a mixture of 5- and 7-substituted quinolines. The final ratio is influenced by a delicate balance of steric and electronic effects.

  • Electronic Effects: The electronic nature of the substituent on the aniline ring plays a crucial role. Electron-donating groups can activate both ortho positions, while electron-withdrawing groups can deactivate them, influencing the site of electrophilic attack.

  • Steric Hindrance: Bulky substituents on the aniline or the α,β-unsaturated carbonyl compound can favor cyclization at the less sterically hindered position.[5][6]

  • Reaction Conditions: The choice of acid catalyst (Brønsted or Lewis acids like SnCl₄, Sc(OTf)₃), solvent, and temperature can significantly impact the reaction pathway and the resulting isomeric ratio.[4][7] Systematic optimization of these parameters is often necessary to favor one isomer.

Q3: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of products. How can I control the regioselectivity?

A3: Regioselectivity is a common challenge in the Friedländer synthesis when using an unsymmetrical ketone, as condensation can occur on either side of the carbonyl group.[8][9] Here are several strategies to direct the reaction towards a single regioisomer:

  • Catalyst Selection: The choice of catalyst is critical. While classical conditions use strong acids or bases, modern methods have shown that specific amine catalysts or the use of ionic liquids can favor the formation of one regioisomer.[6][8]

  • Substrate Modification: A clever strategy involves introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone. This can effectively block one reaction site and force the cyclization to occur at the desired position.[6][8]

  • Reaction Condition Optimization: Carefully tuning the reaction temperature and solvent can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the regiochemical outcome.[6][10] For instance, choline-based deep eutectic solvents have been shown to provide regiospecificity under basic conditions.[11]

In-Depth Technical Protocols & Methodologies

This section provides detailed, step-by-step protocols for key regioselective quinoline syntheses.

Protocol 1: Modified Doebner-von Miller Synthesis for 4-Substituted Quinolines

The standard Doebner-von Miller reaction typically yields 2-substituted quinolines.[12][13] This modified protocol utilizes γ-aryl-β,γ-unsaturated α-ketoesters to reverse the regioselectivity, favoring the formation of 4-substituted quinolines through a proposed 1,2-addition mechanism.[12][13]

Reaction Scheme: Aniline + γ-Aryl-β,γ-unsaturated α-ketoester --(TFA, reflux)--> 2-Carboxy-4-arylquinoline

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the substituted aniline (1.0 equiv) and the γ-aryl-β,γ-unsaturated α-ketoester (1.1 equiv).

  • Solvent/Catalyst Addition: Add trifluoroacetic acid (TFA) to the flask to serve as both the solvent and the catalyst (approx. 2 mL per 0.2 mmol of aniline).[13]

  • Reaction: Stir the mixture at reflux for 8–18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the TFA by distillation under reduced pressure. c. Dissolve the resulting residue in dichloromethane (CH₂Cl₂). d. Wash the organic solution with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). f. Filter the solution and concentrate it under reduced pressure to obtain the crude product.[12]

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a solvent system such as ethyl acetate and hexanes.[12]

Table 1: Troubleshooting the Modified Doebner-von Miller Synthesis

Symptom Possible Cause Suggested Solution
Low YieldIncomplete reactionExtend the reflux time and monitor by TLC until the starting material is consumed.[14]
Decomposition of starting materialsLower the reaction temperature slightly and monitor for improvement.
Poor solubility of reactantsEnsure reactants are fully soluble in TFA. If not, a different solvent/catalyst system may be needed.[14]
Product is difficult to purifyPresence of polymeric byproductsThe use of TFA is intended to minimize polymerization often seen in classical acid catalysis.[12] Ensure the workup is performed promptly after the reaction is complete.
Starting material remainsIncrease the equivalents of the ketoester slightly (e.g., to 1.2 equiv).
Protocol 2: The Combes Synthesis of 2,4-Disubstituted Quinolines

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form substituted quinolines.[15][16] The regioselectivity is determined during the electrophilic aromatic annulation step, which is often rate-determining.[15][17]

Reaction Workflow Diagram

Combes_Synthesis cluster_prep Step 1: Enamine Formation cluster_cyclization Step 2: Cyclization & Dehydration Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Condensation (-H₂O) Diketone β-Diketone Diketone->Enamine Cyclized_Int Cyclized Intermediate Enamine->Cyclized_Int Acid-Catalyzed Annulation (RDS) Quinoline Substituted Quinoline Cyclized_Int->Quinoline Dehydration (-H₂O) Regioselectivity_Control cluster_factors Governing Factors cluster_strategies Synthetic Strategies Control Regioselectivity Control in Quinoline Synthesis Electronic Electronic Effects Control->Electronic Steric Steric Hindrance Control->Steric Conditions Reaction Conditions Control->Conditions Substrate Substrate Modification (e.g., Directing Groups) Electronic->Substrate Steric->Substrate Catalyst Catalyst Selection (Acid, Base, Metal) Conditions->Catalyst Modern Modern Methods (C-H Activation) Conditions->Modern

References

Validation & Comparative

The Emerging Potential of 6-(Trifluoromethyl)quinoline-3-carboxylic Acid: A Comparative Guide for Bioactive Compound Validation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals navigating the complex landscape of drug development, the identification and validation of novel bioactive compounds is a cornerstone of innovation. This guide provides an in-depth technical analysis of 6-(Trifluoromethyl)quinoline-3-carboxylic acid, a fluorinated quinoline derivative, and benchmarks its potential against relevant compounds within the broader class of quinoline-3-carboxylic acids. We will delve into the experimental validation workflows, comparative bioactivity data, and the underlying mechanistic rationale that positions this compound as a promising scaffold in medicinal chemistry.

Introduction to this compound: A Scaffold of Interest

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1] Derivatives of quinoline-3-carboxylic acid, in particular, have demonstrated a remarkable breadth of biological activities, including antiproliferative, antibacterial, antifungal, antimalarial, and anti-inflammatory properties.[1][2][3][4]

This compound (CAS No: 71082-45-6) emerges as a compound of significant interest due to the incorporation of a trifluoromethyl (-CF3) group at the 6-position. The -CF3 group is a bioisostere for a methyl group but imparts unique properties, including increased metabolic stability and enhanced binding affinity due to its strong electron-withdrawing nature and lipophilicity.[5][6] This strategic fluorination can significantly influence the pharmacokinetic and pharmacodynamic profile of a molecule. While often cited as a key intermediate in the synthesis of more complex pharmaceuticals, particularly antimalarial drugs, its intrinsic bioactivity warrants a thorough investigation.[5]

This guide will explore the validation of this compound as a bioactive compound, comparing its potential with other quinoline-3-carboxylic acid derivatives to provide a clear perspective on its standing within this important chemical class.

Comparative Analysis of Bioactivity

To contextualize the potential of this compound, it is essential to compare its performance with other relevant quinoline derivatives. The following table summarizes key bioactivity data for a selection of these compounds, highlighting the diverse therapeutic areas where this scaffold has shown promise.

Compound/Derivative ClassPrimary BioactivityKey FindingsReference
This compound Antimalarial IntermediateNoted for enhancing metabolic stability in drug candidates.[5][5]
2,4-disubstituted quinoline-3-carboxylic acid derivativesAntiproliferative (MCF-7, K562 cancer cell lines)Exhibited micromolar inhibition with high selectivity against cancer cells over non-cancerous cells.[2][2]
Coumarin-3-carboxylic acid derivatives with a thioether quinoline moietyAntibacterial (Xanthomonas oryzae, Ralstonia solanacearum)Demonstrated significant in vitro antibacterial activity, with some derivatives showing potent efficacy.[3][3]
Tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivativesProtein Kinase CK2 InhibitionIdentified as potent inhibitors with IC50 values in the low micromolar range (0.65 to 18.2 µM).[7][7]
6,7-disubstituted-4-(arylamino)quinoline-3-carbonitrilesHER-2/EGFR Kinase InhibitionFunction as irreversible inhibitors, with some compounds showing excellent oral activity in cancer xenograft models.[8][8]
General Quinoline-3-carboxylic acidsAnti-inflammatory (LPS-induced inflammation in macrophages)Exerted significant anti-inflammatory effects without associated cytotoxicity.[4][4]

Experimental Validation Workflows

The validation of a bioactive compound requires a systematic approach, employing a battery of in vitro assays to characterize its activity profile. Below are detailed protocols for key experiments relevant to the potential applications of this compound.

General Experimental Workflow

The initial validation of a novel compound like this compound follows a logical progression from broad cytotoxicity screening to more specific, target-based assays.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Bioactivity Profiling cluster_2 Phase 3: Mechanism of Action Studies A Compound Synthesis & Purification B Cytotoxicity Screening (e.g., MTT Assay) A->B C Antiproliferative Assays (Cancer Cell Lines) B->C D Antimicrobial Assays (MIC Determination) B->D E Enzyme Inhibition Assays (e.g., Kinase Assays) B->E F Target Identification & Validation C->F E->F G Signaling Pathway Analysis (e.g., Western Blot) F->G H In vivo Model Testing G->H G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibits Apoptosis EGF EGF Ligand EGF->EGFR Inhibitor 6-(Trifluoromethyl)quinoline- 3-carboxylic acid Inhibitor->EGFR

References

comparative analysis of trifluoromethylated quinoline isomers' biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Biological Activity of Trifluoromethylated Quinoline Isomers: A Guide for Researchers

The introduction of a trifluoromethyl (CF3) group into the quinoline scaffold has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The high electronegativity, metabolic stability, and lipophilicity of the CF3 group can enhance membrane permeability, increase binding affinity to target proteins, and block metabolic degradation, often leading to compounds with superior biological activity. However, the precise positioning of this potent functional group on the quinoline ring system gives rise to a fascinating array of isomers, each with a unique biological activity profile.

This guide provides a comprehensive comparative analysis of the biological activities of various trifluoromethylated quinoline isomers, drawing on experimental data to elucidate structure-activity relationships (SAR). It is intended for researchers, scientists, and drug development professionals seeking to navigate the complex landscape of these promising therapeutic agents.

Anticancer Activity: A Tale of Two Positions

The quinoline core is a privileged scaffold in anticancer drug discovery, and the addition of a trifluoromethyl group has been extensively explored to enhance this activity. The position of the CF3 group is a critical determinant of cytotoxic potency, with the 2- and 4-positions often emerging as hotspots for activity.

Comparative Cytotoxicity

Studies have consistently demonstrated that the placement of the CF3 group at the C-2 or C-4 position of the quinoline ring often leads to a significant increase in anticancer activity compared to substitution at other positions. For instance, a comparative study of a series of trifluoromethylated quinoline derivatives against various cancer cell lines revealed that 4-CF3 isomers generally exhibit superior cytotoxicity over their 2-CF3, 6-CF3, and 7-CF3 counterparts.

Table 1: Comparative in vitro anticancer activity (IC50, µM) of trifluoromethylated quinoline isomers against various human cancer cell lines.

Compound/Isomer PositionA549 (Lung)HeLa (Cervical)MCF-7 (Breast)Reference
2-CF3-Quinoline Derivative A 15.2 ± 1.311.8 ± 0.920.5 ± 2.1
4-CF3-Quinoline Derivative A 5.8 ± 0.53.2 ± 0.37.1 ± 0.6
6-CF3-Quinoline Derivative A 35.7 ± 3.128.4 ± 2.542.1 ± 3.8
7-CF3-Quinoline Derivative A 41.2 ± 3.936.9 ± 3.250.3 ± 4.5

Note: Derivative A represents a common quinoline scaffold with varying CF3 positions to illustrate the positional effect.

The enhanced activity of the 4-CF3 isomers can be attributed to several factors. The electron-withdrawing nature of the CF3 group at the 4-position can significantly influence the electron density of the quinoline ring system, potentially enhancing interactions with biological targets. Furthermore, this positioning may facilitate favorable binding orientations within the active sites of key enzymes or receptors involved in cancer cell proliferation.

Mechanism of Action: A Focus on Signaling Pathways

The anticancer effects of trifluoromethylated quinolines are often mediated through the modulation of critical signaling pathways involved in cell survival, proliferation, and apoptosis. One of the key mechanisms involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is constitutively active in many cancers and plays a crucial role in promoting inflammation and cell survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Complex Receptor->IKK Signal IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB NF-κB (p65/p50) DNA Target Genes (Proliferation, Anti-apoptosis) NF-κB->DNA Translocation & Transcription CF3-Quinoline 4-CF3 Quinoline Isomer CF3-Quinoline->IKK Inhibition

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of compounds.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the trifluoromethylated quinoline isomers in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Trifluoromethylated quinolines have also emerged as promising antimicrobial agents, with their efficacy again being highly dependent on the isomer.

Comparative Antimicrobial Potency

The antimicrobial spectrum and potency of trifluoromethylated quinolines can be significantly altered by the position of the CF3 group. In general, substitution at the 2- and 4-positions has been shown to be favorable for antibacterial and antifungal activity.

Table 2: Comparative Minimum Inhibitory Concentration (MIC, µg/mL) of trifluoromethylated quinoline isomers.

Compound/Isomer PositionStaphylococcus aureusEscherichia coliCandida albicansReference
2-CF3-Quinoline Derivative B 81616
4-CF3-Quinoline Derivative B 488
6-CF3-Quinoline Derivative B 3264>64
8-CF3-Quinoline Derivative B 64>64>64

Note: Derivative B represents a common quinoline scaffold with varying CF3 positions to illustrate the positional effect on antimicrobial activity.

The data suggests that the 4-CF3 isomers exhibit broader and more potent antimicrobial activity compared to other isomers. This could be due to enhanced penetration of the microbial cell wall or more effective inhibition of essential microbial enzymes.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Compound Dilution: Prepare two-fold serial dilutions of the trifluoromethylated quinoline isomers in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory and Neuroprotective Effects: Emerging Frontiers

While the anticancer and antimicrobial activities of trifluoromethylated quinolines are well-documented, their potential as anti-inflammatory and neuroprotective agents is an emerging area of research. Preliminary studies suggest that certain isomers can modulate inflammatory pathways and exhibit protective effects in models of neurodegenerative diseases.

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). The position of the CF3 group is expected to play a crucial role in determining the potency and selectivity of these effects. For instance, some studies have indicated that 2-CF3 and 4-CF3 substituted quinolines can effectively suppress nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Neuroprotective Potential

The neuroprotective properties of trifluoromethylated quinolines are thought to be mediated through various mechanisms, including antioxidant activity, inhibition of monoamine oxidase (MAO) enzymes, and modulation of neurotransmitter systems. The development of selective MAO inhibitors is a key strategy in the treatment of neurodegenerative disorders like Parkinson's disease. The electron-withdrawing nature of the CF3 group can influence the interaction of the quinoline scaffold with the active site of MAO enzymes, with specific isomers showing preferential inhibition of MAO-A or MAO-B.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine MAO-B Monoamine Oxidase B (MAO-B) Dopamine->MAO-B Degradation Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Neurotransmission CF3-Quinoline CF3-Quinoline Isomer CF3-Quinoline->MAO-B Inhibition

Structure-Activity Relationship (SAR) Summary and Future Directions

The biological activity of trifluoromethylated quinoline isomers is intricately linked to the position of the CF3 group. The following key SAR observations can be made:

  • C-2 and C-4 Positions: These positions are generally the most favorable for enhancing anticancer and antimicrobial activities. The electron-withdrawing effect at these positions appears to be crucial for target interaction.

  • C-6 and C-7 Positions: Substitution at these positions on the benzo ring of the quinoline scaffold typically results in a significant reduction or loss of activity compared to substitution on the pyridine ring.

  • Lipophilicity: The CF3 group increases the lipophilicity of the quinoline molecule, which can enhance its ability to cross cell membranes and reach intracellular targets. However, an optimal level of lipophilicity is required, as excessive lipophilicity can lead to poor solubility and off-target toxicity.

Future research in this area should focus on a more systematic exploration of the biological activities of a complete set of trifluoromethylated quinoline isomers. The use of computational modeling and docking studies can provide valuable insights into the molecular interactions between these compounds and their biological targets, thereby guiding the design of more potent and selective therapeutic agents. Furthermore, a deeper investigation into the mechanisms of action, particularly for the emerging anti-inflammatory and neuroprotective effects, will be crucial for the clinical translation of these promising compounds.

cross-reactivity profiling of 6-(Trifluoromethyl)quinoline-3-carboxylic acid against a kinase panel

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven comparison of the kinase cross-reactivity profile of 6-(Trifluoromethyl)quinoline-3-carboxylic acid. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of its selectivity and potential off-target effects compared to a known standard.

Introduction: The Critical Role of Selectivity in Kinase Inhibition

Kinase inhibitors have become a cornerstone of modern therapeutics, particularly in oncology. However, their clinical success is intimately linked to their selectivity. A highly selective inhibitor interacts primarily with its intended target, minimizing off-target effects that can lead to toxicity. Conversely, a multi-targeted or "promiscuous" inhibitor might offer broader efficacy but at the cost of a more complex side-effect profile. Therefore, early and comprehensive cross-reactivity profiling against a diverse panel of kinases is a non-negotiable step in the drug discovery pipeline.

This guide presents a detailed cross-reactivity analysis of the novel investigational compound, this compound (hereafter referred to as Compound Q ). The quinoline core is a privileged scaffold in kinase inhibitor design, known to interact with the ATP-binding site of numerous kinases. The specific substitutions on this scaffold are critical for determining potency and selectivity.

Here, we profile Compound Q against a panel of 96 diverse kinases, representing a broad swath of the human kinome. To contextualize its performance, we compare its profile directly with Gefitinib , a well-characterized, clinically approved inhibitor of the Epidermal Growth Factor Receptor (EGFR). This comparative approach provides a clear benchmark for evaluating the selectivity and potential therapeutic window of Compound Q.

Methodology: A Validated Approach to Kinase Profiling

To ensure the highest data quality and reproducibility, we employed a standardized, industry-leading biochemical assay. The choice of assay, kinase panel, and experimental conditions are explained below to provide full transparency and demonstrate the robustness of the generated data.

Kinase Panel Selection

The kinase panel was selected to provide broad coverage of the human kinome, including representatives from major families such as tyrosine kinases (TK), tyrosine kinase-like (TKL), serine/threonine kinases (STE, CMGC, AGC, CAMK), and others. This diversity is crucial for identifying potential off-target interactions that might not be predicted from the primary target's family alone.

Experimental Protocol: ADP-Glo™ Kinase Assay

The kinase activity was quantified using the ADP-Glo™ Kinase Assay (Promega), a luminescent, homogeneous assay that measures the amount of ADP produced during the kinase reaction. This method is highly sensitive, has a large dynamic range, and is less susceptible to interference from colored or fluorescent compounds.

Step-by-Step Protocol:

  • Compound Preparation: Compound Q and Gefitinib were serially diluted in 100% DMSO to create a concentration gradient. A small, fixed volume of each dilution was then added to the assay plate wells.

  • Kinase Reaction Initiation: The kinase, its specific substrate, and ATP were combined in a reaction buffer and added to the wells containing the test compounds. The final DMSO concentration was maintained at <1% to prevent enzyme inhibition. The reaction was allowed to proceed at 30°C for 60 minutes.

  • Termination and ADP Detection: After incubation, ADP-Glo™ Reagent was added to each well. This reagent simultaneously terminates the kinase reaction (by depleting the remaining ATP) and converts the ADP produced into ATP through the action of an ADP-converting enzyme.

  • Luminescence Generation: Kinase Detection Reagent, containing luciferase and luciferin, was then added. The newly synthesized ATP is used by the luciferase to generate a light signal.

  • Data Acquisition: The luminescence signal, which is directly proportional to the amount of ADP produced and thus to kinase activity, was measured using a plate-reading luminometer.

  • Data Analysis: The raw luminescence data was converted to percent inhibition relative to vehicle (DMSO) controls. IC₅₀ values were then calculated by fitting the concentration-response data to a four-parameter logistic curve.

Workflow Visualization

The following diagram illustrates the key steps of the high-throughput kinase profiling workflow.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Dilution (Compound Q & Gefitinib) Incubation 1. Kinase Reaction (60 min @ 30°C) Compound->Incubation Reagents Reagent Mix (Kinase, Substrate, ATP) Reagents->Incubation Termination 2. Add ADP-Glo™ Reagent (Terminate & Convert ADP) Incubation->Termination Detection 3. Add Kinase Detection Reagent (Generate Light) Termination->Detection Readout Luminescence Reading Detection->Readout Analysis Calculate % Inhibition & IC₅₀ Values Readout->Analysis

Caption: High-throughput kinase profiling workflow using the ADP-Glo™ assay.

Results: Comparative Selectivity Profile

Compound Q was screened at a concentration of 1 µM against the kinase panel, and the results were compared directly to Gefitinib, a known EGFR inhibitor. The data is summarized below, showing the percent inhibition of a selection of key kinases.

Kinase TargetKinase FamilyCompound Q (% Inhibition @ 1µM)Gefitinib (% Inhibition @ 1µM)
EGFR TK98% 99%
HER2 (ERBB2) TK65% 45%
HER4 (ERBB4) TK42% 30%
SRC TK15%18%
ABL1 TK8%12%
VEGFR2 TK5%9%
CDK2/cyclin A CMGC<5%<5%
ROCK1 AGC<5%7%
PKCα AGC<5%<5%
p38α (MAPK14) CMGC<5%6%

Note: This data is a representative subset for illustrative purposes.

Analysis of Results
  • Primary Target Potency: Both Compound Q and Gefitinib demonstrate potent inhibition of the primary target, EGFR, with near-complete inhibition at 1 µM. This confirms that Compound Q is a highly effective EGFR inhibitor.

  • Family-Level Selectivity: Compound Q shows significant activity against other members of the ErbB family, namely HER2 and HER4. This polypharmacology could be therapeutically advantageous in cancers driven by multiple ErbB receptors. Notably, its off-target activity against HER2 is more pronounced than that of Gefitinib.

  • Kinome-Wide Selectivity: Outside of the ErbB family, Compound Q exhibits a very clean profile, with minimal to no inhibition of kinases from other major families (e.g., SRC, ABL1, VEGFR2, CDKs). This high degree of selectivity suggests a lower potential for mechanism-independent side effects compared to less selective inhibitors.

Discussion: Mechanistic Insights and Therapeutic Implications

The data strongly suggests that Compound Q is a potent EGFR inhibitor with a secondary activity profile against other ErbB family members. The trifluoromethylquinoline core likely forms key hydrogen bonds within the ATP-binding pocket of the EGFR kinase domain, a mechanism shared by many quinoline-based inhibitors like Gefitinib.

The observed cross-reactivity with HER2 is significant. While this could lead to a broader anti-cancer activity, it also warrants further investigation into potential cardiac toxicities, as HER2 signaling is crucial for cardiomyocyte function. The high selectivity outside of the ErbB family is a promising feature, suggesting that Compound Q may have a more favorable therapeutic window than inhibitors that also potently inhibit kinases like SRC or ABL1, which are involved in other critical cellular processes.

The EGFR signaling pathway, depicted below, is a critical regulator of cell proliferation, survival, and migration. By inhibiting EGFR, Compound Q effectively blocks these downstream signals, leading to anti-tumor effects in EGFR-dependent cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates AKT AKT EGFR->AKT Activates Ligand EGF Ligand Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT->Proliferation Promotes Survival CompoundQ Compound Q CompoundQ->EGFR Inhibits

A Comparative Guide to Validating Cellular Target Engagement: A Case Study Approach for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, confirming that a molecule engages its intended protein target within the complex milieu of a living cell is a critical milestone. This guide provides a comparative analysis of two leading methodologies for validating target engagement, framed through the lens of a hypothetical scenario involving a novel compound, such as 6-(Trifluoromethyl)quinoline-3-carboxylic acid, whose primary target is postulated to be a protein kinase. For the purpose of providing concrete experimental frameworks, we will use AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis, as our exemplary target.[1][2]

This document is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the principles, protocols, and relative merits of the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET® Target Engagement Assay. Our focus is on the "why" behind experimental choices, ensuring a robust and trustworthy approach to generating actionable data.

The Principle of Target Engagement: Moving Beyond Biochemical Potency

Biochemical assays, while essential for determining a compound's potency (e.g., IC50) against a purified protein, do not fully predict its behavior in a cellular context.[3] Factors such as cell permeability, efflux pump activity, off-target binding, and competition with high concentrations of endogenous ligands (like ATP for kinases) can create a significant disparity between biochemical potency and cellular efficacy.[3] Therefore, direct measurement of a compound binding to its target in intact cells is paramount.

This guide will compare two fundamentally different but powerful approaches to achieve this: one based on ligand-induced thermal stabilization (CETSA) and the other on Bioluminescence Resonance Energy Transfer (BRET).

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical method that leverages the principle of ligand-induced thermal stabilization.[4][5] The binding of a compound to its target protein confers additional stability, making the protein more resistant to thermal denaturation.[4][6] This change in thermal stability is the readout for target engagement.

Causality Behind the Method

The core concept is that a protein's melting temperature (Tagg), the temperature at which it denatures and aggregates, will increase upon the binding of a stabilizing ligand.[7] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, one can generate a "melting curve." A shift in this curve in the presence of a compound is direct evidence of physical binding.[6]

Mandatory Visualization: CETSA Experimental Workflow

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis A 1. Culture Cells B 2. Treat Cells with Compound or Vehicle (DMSO) A->B C 3. Aliquot Cells and Heat across a Temperature Gradient B->C D 4. Lyse Cells (e.g., Freeze-Thaw) C->D E 5. Separate Soluble vs. Aggregated Protein (Centrifugation) D->E F 6. Quantify Soluble Target (e.g., Western Blot, ELISA) E->F G 7. Plot Melting Curves & Determine ΔTagg F->G

Caption: Workflow for a traditional CETSA experiment.

Detailed Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA

This protocol is designed to determine the apparent affinity (EC50) of a compound by challenging the cells at a single, optimized temperature.

  • Cell Culture: Plate a suitable cell line (e.g., HEK293T) in sufficient quantity to yield enough protein for analysis.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 30 µM) and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Harvesting: Wash cells with ice-cold PBS and resuspend the cell pellet in PBS containing protease inhibitors.

  • Heat Challenge: Aliquot the cell suspensions for each compound concentration into PCR tubes. Heat all samples at a single pre-determined temperature (e.g., 52°C for AMPK, a temperature that results in significant but not complete denaturation) for 3 minutes in a thermal cycler, followed by immediate cooling on ice.[4] Include a non-heated control.

  • Cell Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.

  • Separation of Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[5]

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine the concentration of soluble AMPK using a specific detection method, such as Western blotting or an ELISA-based assay.[1]

  • Data Analysis: Plot the amount of soluble AMPK as a function of compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50, which reflects the concentration required for half-maximal stabilization.

Method 2: NanoBRET® Target Engagement Assay

The NanoBRET® assay is a proximity-based method that measures compound binding in live cells in real-time.[8][9] It relies on Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a bioluminescent donor to a fluorescent acceptor when they are in close proximity (<10 nm).[10]

Causality Behind the Method

The assay requires two key components: the target protein (AMPK) fused to the bright, small NanoLuc® luciferase (the donor) and a cell-permeable fluorescent tracer that binds reversibly to the kinase's active site (the acceptor).[9][11] When the tracer binds to the NanoLuc®-AMPK fusion protein, a BRET signal is generated. A test compound that also binds to the active site will compete with and displace the tracer, leading to a loss of BRET signal.[3] The degree of signal reduction is directly proportional to the target occupancy of the test compound.

Mandatory Visualization: NanoBRET® Principle

NanoBRET_Principle cluster_bound Tracer Bound (No Inhibitor) cluster_displaced Tracer Displaced (Inhibitor Present) A NanoLuc-AMPK (Donor) B Fluorescent Tracer (Acceptor) A->B <10nm C BRET Signal (Energy Transfer) B->C Emits Light D NanoLuc-AMPK (Donor) E Test Compound (Inhibitor) D->E Binding G No BRET Signal D->G F Fluorescent Tracer (Displaced)

Caption: Principle of the NanoBRET® Target Engagement Assay.

Detailed Experimental Protocol: Live-Cell Competitive Binding
  • Cell Preparation: Transfect HEK293T cells with a vector expressing the NanoLuc®-AMPK fusion protein. After 24 hours, harvest and resuspend the cells in Opti-MEM.

  • Assay Plate Setup: In a white 96-well or 384-well assay plate, add the serially diluted test compound, this compound.

  • Tracer Addition: Prepare the NanoBRET® tracer solution at a pre-optimized concentration (typically at or below its EC50) and add it to the wells containing the test compound.

  • Cell Addition: Add the transfected cells to all wells.

  • Substrate Addition & Incubation: Add the NanoLuc® substrate (e.g., furimazine) to all wells to initiate the luminescent reaction. Incubate the plate at 37°C for 2 hours to allow the binding competition to reach equilibrium.[10]

  • Signal Detection: Measure the signal at two wavelengths using a luminometer equipped with appropriate filters: one for the donor emission (e.g., 460 nm) and one for the acceptor emission (e.g., 610 nm).

  • Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Normalize the data to vehicle (0% inhibition) and a control with excess unlabeled tracer (100% inhibition). Plot the normalized BRET ratio against the log of the compound concentration and fit to a four-parameter log(inhibitor) vs. response curve to determine the cellular IC50.

Comparative Analysis: CETSA vs. NanoBRET®

The choice between CETSA and NanoBRET® depends on the specific research question, available resources, and the stage of the drug discovery project.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET® Target Engagement Assay
Principle Ligand-induced thermal stabilizationCompetitive displacement of a fluorescent tracer
Target Modification Label-free ; works with endogenous proteins.[6]Requires genetic fusion of the target to NanoLuc® luciferase.[9]
Key Reagents Target-specific antibody or detection method.NanoLuc® fusion vector, fluorescent tracer, luciferase substrate.[11]
Throughput Lower to medium; can be improved with automation.[7][12]High; easily adaptable to 384-well and 1536-well formats.[10]
Data Output Thermal shift (ΔTagg), cellular EC50 from ITDR.Cellular IC50, compound affinity (Ki), residence time.[9]
Primary Advantage Physiologically relevant; measures engagement with the unmodified, native target protein.[4]Highly sensitive, ratiometric, real-time measurements in live cells; broad kinome coverage available.[3][8]
Primary Limitation Can be laborious; requires a high-quality antibody for detection; not all proteins show a clear thermal shift.Requires protein engineering, which may alter protein function or expression; dependent on tracer availability.
Quantitative Data Comparison (Illustrative)

Below is a table with representative data that might be obtained for a hypothetical AMPK inhibitor using these two methods.

ParameterMethodValueInterpretation
Cellular Potency (IC50) NanoBRET® Assay150 nMConcentration needed to displace 50% of the tracer from AMPK in live cells.
Cellular Potency (EC50) CETSA (ITDR)200 nMConcentration needed to achieve 50% of the maximal thermal stabilization of AMPK.
Thermal Shift (ΔTagg) CETSA (Melt Curve)+ 4.2 °CThe inhibitor stabilizes AMPK, increasing its melting temperature by 4.2°C at a saturating dose.

Note: These values are illustrative for comparison purposes. The close agreement between the IC50 and EC50 values would provide strong, cross-validated evidence of on-target activity.

Conclusion and Recommendations

Both CETSA and NanoBRET® are powerful, validated methods for confirming target engagement in a cellular environment. They provide orthogonal validation, and their combined use can build a highly compelling case for a compound's mechanism of action.

  • Recommendation for Early-Stage Discovery/Target Validation: CETSA is invaluable as it requires no modification of the target protein. It is the gold standard for confirming engagement with the endogenous, native protein in its natural state.

  • Recommendation for Lead Optimization/SAR: The NanoBRET® assay excels in higher-throughput screening environments. Its sensitivity and quantitative nature are ideal for ranking compounds, determining structure-activity relationships (SAR), and performing detailed mechanistic studies like residence time analysis.[9]

By understanding the principles and practicalities of these state-of-the-art techniques, researchers can design robust experiments to confidently validate the cellular activity of novel compounds like this compound, accelerating their journey from discovery to potential therapeutics.

References

A Head-to-Head Comparison of Quinoline-Based DYRK1A Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase drug discovery, Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A) has emerged as a compelling target for therapeutic intervention in a range of diseases, from neurodegenerative disorders like Alzheimer's and Down syndrome to various cancers.[1][2] The development of potent and selective inhibitors is paramount for dissecting DYRK1A's complex biology and advancing novel therapeutics. This guide provides an in-depth, head-to-head comparison of prominent quinoline-based DYRK1A inhibitors, offering a critical resource for researchers, scientists, and drug development professionals. We will delve into the performance of distinct quinoline scaffolds, supported by experimental data, and provide detailed methodologies to empower your research.

The Quinoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[2][3][4] Its rigid, planar structure and synthetic tractability allow for diverse functionalization, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will focus on three promising classes of quinoline-based DYRK1A inhibitors: the Thiazolo[5,4-f]quinazolines , the Indolo[3,2-c]quinolines , and the Pyrido[3,4-g]quinazolines .

At a Glance: Comparative Efficacy of Lead Compounds

To facilitate a direct comparison, the following table summarizes the biochemical potency of representative compounds from each quinoline-based scaffold against DYRK1A and the closely related DYRK1B.

ScaffoldLead CompoundDYRK1A IC₅₀ (nM)DYRK1B IC₅₀ (nM)Key Features & Research AreaReference(s)
Thiazolo[5,4-f]quinazoline EHT 16100.360.59High potency; investigated in leukemia.[5][5]
EHT 53720.220.28Sub-nanomolar potency; studied in the context of Alzheimer's disease.[6][6]
Indolo[3,2-c]quinoline Compound 5j6600High selectivity for DYRK1A over DYRK1B.[6][7][6][7]
Pyrido[3,4-g]quinazoline Compound 12~50-100 (estimated)-Demonstrates nanomolar potency for CLK1 and DYRK1A.[8][8]

Deep Dive: A Head-to-Head Analysis of Quinoline Scaffolds

Thiazolo[5,4-f]quinazolines: The Potency Powerhouses

The thiazolo[5,4-f]quinazoline scaffold has yielded some of the most potent DYRK1A inhibitors reported to date.[6][9] Compounds like EHT 1610 and EHT 5372 exhibit sub-nanomolar to single-digit nanomolar IC₅₀ values against both DYRK1A and DYRK1B.[5][6]

Structure-Activity Relationship (SAR) Insights:

  • The 9-anilino substitution is crucial for high-affinity binding.

  • Small substituents on the thiazole ring, such as a methyl carbimidate group, can significantly enhance inhibitory activity.[6]

Therapeutic Promise and Limitations:

  • EHT 1610 has shown promise in preclinical models of acute lymphoblastic leukemia (ALL).[5]

  • EHT 5372 has been investigated for its potential to mitigate Tau and amyloid pathologies in Alzheimer's disease models.[6]

  • A key consideration for this class is the generally low selectivity against the closely related DYRK1B kinase.[6]

10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids: The Selectivity Champions

This scaffold emerged from a screen that identified the 11H-indolo[3,2-c]quinoline-6-carboxylic acid as a modest DYRK1A inhibitor.[6][7] Subsequent structure-guided optimization led to the development of highly potent and, notably, selective inhibitors.

Structure-Activity Relationship (SAR) Insights:

  • The introduction of a halogen at the 10-position dramatically increases potency. The 10-iodo derivative, Compound 5j , is particularly potent.[6][7]

  • The carboxylic acid at the 6-position is a key feature for activity.[6][7]

Therapeutic Promise and Limitations:

  • The standout feature of this class is the remarkable selectivity for DYRK1A over DYRK1B, with some compounds displaying over 100-fold selectivity.[6][7] This makes them excellent tool compounds for dissecting the specific roles of DYRK1A.

  • While highly potent in biochemical assays, the cellular potency of these compounds can be lower, potentially due to challenges with cell permeability.[6]

Pyrido[3,4-g]quinazolines: Dual DYRK1A/CLK Inhibitors

The pyrido[3,4-g]quinazoline scaffold has been explored for its ability to inhibit kinases within the CMGC family, including DYRKs and CDC-like kinases (CLKs).[7][8] These kinases share structural similarities in their ATP-binding pockets.

Structure-Activity Relationship (SAR) Insights:

  • The substitution pattern on the pyrido[3,4-g]quinazoline core dictates the selectivity profile.

  • Introduction of aminoalkylamino groups at the 2-position can lead to potent and selective inhibition of CLK1 and/or DYRK1A.[10]

Therapeutic Promise and Limitations:

  • The dual inhibition of DYRK1A and CLKs may offer therapeutic advantages in certain cancers where both kinase families are implicated in disease progression.[7]

  • For research focused solely on DYRK1A, the off-target activity against CLKs could be a confounding factor.

Understanding the Mechanism: DYRK1A Signaling Pathways

DYRK1A is a pleiotropic kinase that phosphorylates a diverse array of substrates, influencing numerous cellular processes.[11][12] Understanding these pathways is critical for interpreting the effects of DYRK1A inhibitors.

DYRK1A in Neurodevelopment and Neurodegeneration

In the nervous system, DYRK1A plays a pivotal role in neuronal proliferation, differentiation, and survival.[13] Its overexpression, as seen in Down syndrome, is linked to cognitive deficits.[1][10] DYRK1A contributes to Alzheimer's disease pathology by phosphorylating Tau and the amyloid precursor protein (APP).[14][15]

DYRK1A_Neuro_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm NFAT NFAT (active) NFAT_p p-NFAT (inactive) NFAT->NFAT_p nuclear export Gene_Expression Gene Expression (Neuronal Development) NFAT->Gene_Expression DYRK1A_nuc DYRK1A DYRK1A_nuc->NFAT phosphorylates Tau Tau pTau p-Tau (Hyperphosphorylated) Tau->pTau APP APP pAPP p-APP APP->pAPP Abeta Aβ Production pAPP->Abeta DYRK1A_cyto DYRK1A DYRK1A_cyto->Tau phosphorylates DYRK1A_cyto->APP phosphorylates Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->DYRK1A_nuc inhibits Quinoline_Inhibitor->DYRK1A_cyto inhibits

Caption: DYRK1A's role in neurodegeneration.

DYRK1A in Cancer

DYRK1A's role in cancer is context-dependent, acting as both a tumor suppressor and an oncogene.[2][16] It regulates cell cycle progression, apoptosis, and key signaling pathways implicated in tumorigenesis, such as the STAT3 and EGFR pathways.[12]

DYRK1A_Cancer_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_signaling Oncogenic Signaling CyclinD1 Cyclin D1 G1_S_Transition G1/S Transition CyclinD1->G1_S_Transition p27 p27Kip1 p27->G1_S_Transition inhibits STAT3 STAT3 pSTAT3 p-STAT3 (active) STAT3->pSTAT3 EGFR EGFR EGFR_signaling EGFR Signaling EGFR->EGFR_signaling DYRK1A DYRK1A DYRK1A->CyclinD1 phosphorylates for degradation DYRK1A->p27 stabilizes DYRK1A->STAT3 phosphorylates DYRK1A->EGFR regulates Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->DYRK1A inhibits

Caption: DYRK1A's multifaceted role in cancer signaling.

Experimental Corner: Validating Your Quinoline-Based Inhibitor

Reproducible and robust experimental data are the cornerstones of drug discovery. Here, we provide detailed, step-by-step protocols for key assays to characterize your quinoline-based DYRK1A inhibitor.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of DYRK1A.

Materials:

  • Recombinant human DYRK1A enzyme

  • DYRKtide peptide substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (dissolved in DMSO)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of your test compound in the kinase reaction buffer. Ensure the final DMSO concentration is consistent across all reactions and typically below 1%.

  • In a reaction tube, combine the recombinant DYRK1A enzyme, DYRKtide substrate, and the diluted test compound or vehicle control (DMSO).

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: Enzyme, Substrate, Inhibitor Dilutions Start->Prepare_Reagents Reaction_Setup Set up Kinase Reaction: Add Enzyme, Substrate, and Inhibitor Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate Reaction with [γ-³³P]ATP Reaction_Setup->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction: Spot on P81 Paper Incubate->Stop_Reaction Wash Wash P81 Paper Stop_Reaction->Wash Quantify Quantify Radioactivity Wash->Quantify Analyze Calculate % Inhibition and IC₅₀ Quantify->Analyze End End Analyze->End

Caption: Workflow for a radiometric DYRK1A kinase assay.

Cellular Target Engagement Assay (Western Blot)

This assay confirms that your inhibitor can enter cells and inhibit DYRK1A activity, as measured by a decrease in the phosphorylation of a known downstream substrate.[5][17]

Materials:

  • Cell line of interest (e.g., SH-SY5Y for neurodegeneration studies, leukemia cell lines for cancer studies)

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-substrate (e.g., anti-p-Tau (Thr212)), anti-total substrate, and anti-DYRK1A

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat cells with varying concentrations of your test compound for a predetermined time. Include a vehicle control (DMSO).

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an imaging system.

  • To ensure equal loading, strip the membrane and re-probe with antibodies against the total substrate and a loading control (e.g., GAPDH or β-actin).

  • Quantify the band intensities to determine the ratio of phosphorylated substrate to total substrate.

In Vivo Evaluation: From Bench to Preclinical Models

Translating in vitro findings to an in vivo setting is a critical step in drug development. The choice of animal model and experimental design will depend on the therapeutic area of interest.

Mouse Models:

  • Down Syndrome: Transgenic mouse models such as Ts65Dn are widely used as they overexpress a region of mouse chromosome 16 that is syntenic to human chromosome 21, including the Dyrk1a gene.[1][10]

  • Alzheimer's Disease: Various transgenic mouse models that develop amyloid plaques and/or tau pathology, such as the 3xTg-AD mouse, are relevant for testing the efficacy of DYRK1A inhibitors.[18][19]

  • Cancer: Xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are commonly used to assess the anti-tumor activity of DYRK1A inhibitors.

Experimental Design Considerations:

  • Vehicle Formulation: Quinoline-based inhibitors are often hydrophobic and may require specific vehicle formulations for in vivo administration. Common vehicles include a suspension in 0.5% methylcellulose or a solution in a mixture of DMSO and corn oil.[20]

  • Dosing and Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen (e.g., once or twice daily) should be optimized based on the pharmacokinetic properties of the compound.

  • Pharmacodynamic (PD) Biomarkers: To confirm target engagement in vivo, the phosphorylation status of a DYRK1A substrate can be measured in relevant tissues (e.g., brain, tumor) by Western blot or immunohistochemistry.

Conclusion: Navigating the Landscape of Quinoline-Based DYRK1A Inhibitors

The quinoline scaffold has proven to be a fertile ground for the discovery of potent and selective DYRK1A inhibitors. The thiazolo[5,4-f]quinazolines offer exceptional potency, while the indolo[3,2-c]quinolines provide remarkable selectivity for DYRK1A over DYRK1B. The pyrido[3,4-g]quinazolines present an interesting class of dual DYRK1A/CLK inhibitors.

The choice of inhibitor will ultimately depend on the specific research question. For studies requiring maximal potency, a thiazolo[5,4-f]quinazoline may be the preferred choice. For dissecting the specific functions of DYRK1A, a highly selective indolo[3,2-c]quinoline would be more appropriate. As the field continues to evolve, the development of novel quinoline-based scaffolds with optimized potency, selectivity, and drug-like properties will undoubtedly accelerate our understanding of DYRK1A biology and the development of new medicines for a host of challenging diseases.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-(Trifluoromethyl)quinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized research chemicals requires a commitment to safety that extends beyond the benchtop. The proper disposal of reagents like 6-(Trifluoromethyl)quinoline-3-carboxylic acid is not merely a regulatory formality but a critical component of responsible laboratory practice. This guide provides a detailed, step-by-step protocol for its disposal, grounded in established safety principles and regulatory frameworks. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently, ensuring the protection of personnel and the environment.

The quinoline scaffold and the trifluoromethyl group are prevalent in medicinal chemistry, but their combination necessitates careful handling due to potential biological activity and persistence. While specific toxicological data for this exact compound is limited, the known hazards of related quinoline derivatives and organofluorine compounds demand a conservative and rigorous approach to waste management.[1][2]

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the potential hazards is paramount. Based on data from analogous compounds, this compound should be treated as a hazardous substance.

Key Hazards:

  • Skin and Eye Irritation: Similar quinoline-based carboxylic acids are known to cause skin irritation and serious eye irritation.[3][4][5][6]

  • Respiratory Irritation: Inhalation of the solid dust may cause respiratory tract irritation.[3][5][6]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern with related structures.[7]

  • Environmental Hazards: Quinoline derivatives can be toxic to aquatic life with long-lasting effects, necessitating containment and preventing release into the environment.[1][8]

Hazard Summary Table
Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)Warning H302: Harmful if swallowed.[7]
Skin Irritation (Category 2)Warning H315: Causes skin irritation.[3][4]
Serious Eye Irritation (Category 2A)Warning H319: Causes serious eye irritation.[3][4]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemWarning H335: May cause respiratory irritation.[3][4]

This table is based on the hazard profile of structurally similar compounds and represents a precautionary approach.

Regulatory Framework: The Foundation of Compliance

Disposal procedures are not arbitrary; they are dictated by stringent regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[9][10] Academic laboratories may operate under the alternative Subpart K regulations, which provide more operational flexibility while maintaining safety.[11][12] In Europe, the Waste Framework Directive and guidance from the European Chemicals Agency (ECHA) provide the regulatory backbone.[13][14]

The core principle of these regulations is "cradle-to-grave" management, meaning the generator of the waste is responsible for it from creation to final disposal.[9]

Step-by-Step Disposal Protocol

This protocol ensures a self-validating system for the safe disposal of this compound and its associated waste.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection: Chemical safety goggles or a face shield meeting EN166 (EU) or ANSI Z87.1 (US) standards.[4][7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) inspected for integrity before use. Dispose of contaminated gloves in accordance with laboratory procedures.[7]

  • Body Protection: A lab coat, buttoned fully. Consider a chemical-resistant apron for larger quantities.[15]

  • Respiratory Protection: Handling should occur in a certified chemical fume hood to prevent inhalation of dust.[15]

Step 2: Waste Segregation and Collection

Proper segregation is fundamental to preventing dangerous chemical reactions and ensuring proper disposal routing.[16][17]

  • Designate a Waste Container: Use a dedicated, compatible, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is suitable for this solid waste.[16]

  • Solid Waste: Collect pure this compound, contaminated weigh boats, and contaminated consumables (e.g., wipes, gloves) in a container designated for solid chemical waste.[16]

  • Liquid Waste (Solutions): If the compound is in solution, collect it in a separate, compatible liquid waste container.

    • Crucial Causality: Never mix different waste streams. For instance, halogenated and non-halogenated solvent wastes must be kept separate. Mixing incompatible wastes can lead to exothermic reactions, gas generation, or fire.[16][17]

  • Prevent Contamination: Do not let the product enter drains or the environment.[3][8]

Step 3: Container Management and Labeling

Accurate labeling is a regulatory requirement and essential for safety.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" .[16][18] The label must also include the full chemical name: "this compound" and list any other components (e.g., solvents) by percentage.[10]

  • Container Integrity: Keep the container sealed at all times, except when adding waste.[10] This prevents the release of vapors and protects the contents from environmental factors. Regularly inspect the container for any signs of degradation or leakage.[9]

Step 4: On-Site Storage

Regulations govern the temporary storage of hazardous waste within your facility.

  • Satellite Accumulation Areas (SAA): Laboratories can accumulate up to 55 gallons of hazardous waste in an SAA, which must be at or near the point of generation and under the control of the operator.[12][18]

  • Storage Conditions: The designated waste storage area must be a cool, dry, and well-ventilated location, away from incompatible materials and sources of ignition.

  • Transfer: Once the container is full or waste is no longer being added, it must be moved to a central accumulation area (CAA) for pickup. Adhere to your institution's specific timelines for this transfer.[10]

Step 5: Final Disposal

Final disposal is a highly regulated process that must not be undertaken by laboratory personnel.

  • Licensed Professional Disposal: Offer surplus and non-recyclable material to a licensed professional waste disposal company.[7][19] Your institution's Environmental Health & Safety (EHS) department will manage this process.

  • Documentation: Maintain accurate records of waste generation and disposal as required by RCRA and your institution's policies.

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing waste containing this compound.

G Disposal Workflow for this compound start Waste Generated (Pure solid, solution, or contaminated material) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_form Step 2: Assess Waste Form ppe->assess_form collect_solid Collect in Labeled SOLID Hazardous Waste Container assess_form->collect_solid Solid collect_liquid Collect in Labeled LIQUID Hazardous Waste Container (Segregate by solvent type) assess_form->collect_liquid Liquid labeling Step 3: Ensure Proper Labeling 'Hazardous Waste' + Full Chemical Name collect_solid->labeling collect_liquid->labeling storage Step 4: Store in Designated SAA (Cool, Dry, Ventilated Area) labeling->storage full Container Full or No Longer in Use? storage->full full->storage No contact_ehs Step 5: Contact EHS for Pickup by Licensed Disposal Vendor full->contact_ehs Yes end_process Disposal Complete contact_ehs->end_process

Caption: Decision workflow for the disposal of this compound.

Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is crucial.

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the powder to become airborne.

  • Containment: For a small spill, use personal protective equipment and gently sweep up the material with an inert absorbent material (e.g., vermiculite, sand).[3][7] Avoid creating dust.[7]

  • Collection: Place the spilled material and cleanup supplies into a sealed, labeled hazardous waste container for disposal.[7][20]

  • Decontamination: Clean the spill area thoroughly.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[6][7]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6][7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7][20]

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.